Product packaging for 1-Buten-2-ol(Cat. No.:CAS No. 61923-55-5)

1-Buten-2-ol

Cat. No.: B14168027
CAS No.: 61923-55-5
M. Wt: 72.11 g/mol
InChI Key: IKZZIQXKLWDPCD-UHFFFAOYSA-N
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Description

1-Buten-2-ol (CAS 59915-64-9) is an unsaturated alcohol of significant interest in organic synthesis and chemical research. This compound, with the molecular formula C₄H₈O, serves as a valuable intermediate for studying elimination reactions and dehydration pathways. Dehydration of saturated alcohols like butan-2-ol is a fundamental reaction in organic chemistry that can yield multiple alkene products, providing a model system for investigating reaction mechanisms and carbocation intermediates . The study of such C4 alcohols and their derivatives is crucial in catalytic research, particularly for understanding acid-base mediated E1 and E2 elimination mechanisms on various catalytic surfaces . Furthermore, C4 alcohols and olefins are key subjects in developing processes for producing important industrial monomers like 1,3-butadiene from renewable resources, highlighting the role of compounds like this compound in advancing sustainable chemical technologies . Researchers utilize this chemical to explore its behavior in catalytic transformations and its potential as a precursor in synthetic routes. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O B14168027 1-Buten-2-ol CAS No. 61923-55-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61923-55-5

Molecular Formula

C4H8O

Molecular Weight

72.11 g/mol

IUPAC Name

but-1-en-2-ol

InChI

InChI=1S/C4H8O/c1-3-4(2)5/h5H,2-3H2,1H3

InChI Key

IKZZIQXKLWDPCD-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Buten-2-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Buten-2-ol, a secondary enol, is a molecule of significant theoretical interest in organic chemistry. While its transient existence makes direct experimental characterization challenging, understanding its structure and chemical properties is crucial for comprehending reaction mechanisms and its role as a reactive intermediate. This technical guide provides a comprehensive overview of this compound, focusing on its structure, computed physicochemical properties, and its pivotal role in the keto-enol tautomerism of butanone. The guide also outlines hypothetical synthetic and analytical methodologies, acknowledging the inherent instability of this compound.

Introduction

This compound, with the chemical formula C₄H₈O, is the enol tautomer of butanone.[1][2] Enols are characterized by a hydroxyl group attached to a carbon-carbon double bond. This structural feature makes them key intermediates in a variety of organic reactions, including halogenation, alkylation, and aldol (B89426) condensations. The chemistry of this compound is intrinsically linked to its keto form, butanone, with the equilibrium heavily favoring the more stable ketone under standard conditions.[1] This guide will delve into the theoretical and computed aspects of this compound's chemical nature.

Structure and Nomenclature

The systematic IUPAC name for this compound is but-1-en-2-ol .[3] Its structure consists of a four-carbon chain with a double bond between the first and second carbon atoms and a hydroxyl group on the second carbon.

  • Molecular Formula: C₄H₈O[3]

  • Molecular Weight: 72.11 g/mol [3]

  • CAS Registry Number: 61923-55-5[4]

  • InChI: InChI=1S/C4H8O/c1-3-4(2)5/h5H,2-3H2,1H3[3]

  • SMILES: CCC(=C)O[3]

Physicochemical Properties (Computed)

PropertyValueReference
Molecular Weight 72.11 g/mol [3]
XLogP3-AA (logP) 1.3[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 1[3]
Exact Mass 72.057514874 Da[3]
Monoisotopic Mass 72.057514874 Da[3]
Topological Polar Surface Area 20.2 Ų[3]
Heavy Atom Count 5[3]

Keto-Enol Tautomerism

The most significant chemical property of this compound is its rapid tautomerization to butanone. This equilibrium is a fundamental concept in organic chemistry.

Keto-enol tautomerism of this compound and butanone.

The equilibrium lies far to the right, favoring the thermodynamically more stable butanone.[1] The enol form, this compound, is a transient species. This tautomerization is catalyzed by both acids and bases.

Hypothetical Experimental Protocols

While the isolation of pure this compound is not practically feasible under normal laboratory conditions, its in-situ generation is a key step in several reactions of butanone.

Hypothetical Synthesis via Grignard Reaction

A plausible, though challenging, synthetic route to generate this compound in a reaction mixture would be the 1,2-addition of a Grignard reagent to an α,β-unsaturated aldehyde like acrolein.[5][6][7][8][9]

Reaction: Ethylmagnesium bromide + Acrolein → this compound

Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Bromoethane is added dropwise to initiate the formation of ethylmagnesium bromide.

  • Addition Reaction: The Grignard reagent solution is cooled to 0°C. A solution of acrolein in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is highly exothermic and must be carefully controlled.

  • Work-up: The reaction mixture is quenched by the slow addition of a cold, saturated aqueous solution of ammonium (B1175870) chloride. This hydrolyzes the magnesium alkoxide to form the alcohol.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.

Note: At this stage, the ethereal solution would contain this compound, which would immediately begin to tautomerize to butanone. Any subsequent attempt at purification, such as distillation, would likely accelerate this conversion.

grignard_synthesis start Start: Ethyl Bromide + Mg in Et2O grignard Formation of Ethylmagnesium Bromide start->grignard addition 1,2-Addition at 0°C grignard->addition acrolein Acrolein in Et2O acrolein->addition workup Quench with aq. NH4Cl addition->workup extraction Extraction with Et2O workup->extraction product Solution of this compound (rapidly tautomerizes) extraction->product

Hypothetical workflow for the synthesis of this compound.
Spectroscopic Characterization (Theoretical)

Obtaining experimental spectra of pure this compound is highly improbable. However, one can predict the key features based on its structure.

  • ¹H NMR:

    • A broad singlet for the hydroxyl proton (-OH).

    • Signals in the olefinic region for the vinyl protons (=CH₂).

    • A quartet for the methylene (B1212753) protons (-CH₂-).

    • A triplet for the methyl protons (-CH₃).

  • ¹³C NMR:

    • A deshielded signal for the carbon bearing the hydroxyl group (C-OH).

    • Signals in the olefinic region for the doubly bonded carbons.

    • Signals for the methylene and methyl carbons.

  • IR Spectroscopy:

    • A broad O-H stretching band around 3300 cm⁻¹.

    • A C=C stretching band around 1650 cm⁻¹.

    • C-O stretching band around 1100 cm⁻¹.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) at m/z = 72.

    • Fragmentation patterns corresponding to the loss of water (M-18), a methyl group (M-15), and an ethyl group (M-29).

Reactivity and Potential Applications in Synthesis

As an enol, this compound is a nucleophilic species. The double bond is electron-rich, making it susceptible to attack by electrophiles. Although transient, the formation of this compound as an intermediate is crucial for the α-functionalization of butanone. For instance, the acid- or base-catalyzed halogenation of butanone proceeds through the enol or enolate intermediate.

In the context of drug development, while this compound itself is not a direct pharmaceutical intermediate due to its instability, the principles of its formation and reactivity are fundamental to the synthesis of more complex molecules where butanone or similar ketones are used as starting materials.[][11][12] The controlled generation of enol or enolate intermediates allows for the regioselective formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of pharmaceutical synthesis.[13]

Conclusion

This compound represents a classic example of an unstable enol that exists in a dynamic equilibrium with its more stable keto tautomer, butanone. While its isolation and direct experimental characterization are largely unfeasible, a thorough understanding of its structure, computed properties, and its role in tautomerism is essential for chemists. The principles governing its formation and reactivity are widely applicable in synthetic organic chemistry, including in the development of pharmaceutical agents. Future research involving advanced spectroscopic techniques under cryogenic conditions may provide further experimental insights into the nature of this transient yet important molecule.

References

1-Buten-2-ol IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides the key chemical identifiers for 1-Buten-2-ol, a significant organic compound. The information is presented to support research and development activities.

Chemical Identity and Properties

The compound "this compound" is systematically named according to IUPAC nomenclature to define its chemical structure unambiguously. Its CAS number provides a unique identifier for database and regulatory purposes.

IdentifierValueSource
IUPAC Name but-1-en-2-olPubChem[1][2]
CAS Number 61923-55-5NIST, PubChem[1][3][4]
Molecular Formula C₄H₈ONIST, PubChem[1][3][4]
Molecular Weight 72.1057 g/mol NIST[3][4]
Synonyms Ethyl vinyl alcoholPubChem[1]

Note on Content Scope: The user request specified a format including experimental protocols and signaling pathway diagrams. These elements are not applicable to the identification of a chemical compound's IUPAC name and CAS number, which are fundamental reference points rather than subjects of experimental workflows or biological pathways in this context. Therefore, the response is focused on accurately providing the core chemical data requested.

References

Spectroscopic Profile of 1-Buten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-buten-2-ol (CH₃CH₂C(OH)=CH₂), an unsaturated alcohol of interest in various chemical syntheses. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on established principles. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl, hydroxyl, methylene (B1212753), and methyl protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
=CH₂ (a)4.8 - 5.2MultipletJ(gem) ≈ 1-3, J(vic) ≈ 6-8
=CH₂ (b)4.8 - 5.2MultipletJ(gem) ≈ 1-3, J(vic) ≈ 10-12
-OHVariable (typically 1.5 - 4.0)Singlet (broad)N/A
-CH₂-2.0 - 2.3QuartetJ ≈ 7.5
-CH₃1.0 - 1.2TripletJ ≈ 7.5

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. The two vinyl protons (=CH₂) are diastereotopic and are expected to have slightly different chemical shifts and coupling constants to the neighboring methylene protons.

¹³C NMR Data (Predicted)

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in this compound.

Carbon Assignment Predicted Chemical Shift (ppm)
C=C (C1)105 - 115
C-OH (C2)150 - 160
-CH₂- (C3)30 - 35
-CH₃ (C4)10 - 15

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (sp² C-H)3000 - 3100Medium
C-H stretch (sp³ C-H)2850 - 3000Medium
C=C stretch (alkene)1640 - 1680Medium
C-O stretch (alcohol)1050 - 1260Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to produce a molecular ion peak and several characteristic fragment ions.

m/z Value Proposed Fragment Ion Fragmentation Pathway
72[C₄H₈O]⁺Molecular Ion (M⁺)
57[M - CH₃]⁺Loss of a methyl radical
43[C₂H₅CO]⁺ or [C₃H₇]⁺α-cleavage or cleavage of the ethyl group
29[C₂H₅]⁺Loss of the vinyl alcohol radical

Note: The molecular ion peak for alcohols can sometimes be weak or absent.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C).[3]

  • Deuterated solvent (e.g., CDCl₃).[4][5][6]

  • NMR tube (5 mm diameter).

  • Pipette.

  • NMR spectrometer.

Procedure:

  • Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[3]

  • Ensure the sample is fully dissolved.

  • Using a pipette, transfer the solution into a clean, dry NMR tube.

  • The height of the liquid in the NMR tube should be approximately 4-5 cm.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[4] For quantitative ¹H NMR, a longer relaxation delay may be necessary.[7]

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

  • This compound sample.

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl).

  • Pipette.

  • Isopropanol or other suitable solvent for cleaning.

Procedure (using ATR):

  • Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Record a background spectrum.

  • Place a small drop of the this compound sample onto the ATR crystal.

  • Acquire the IR spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound sample.

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS.

  • Volatile solvent (if using GC-MS, e.g., dichloromethane (B109758) or ether).

  • Microsyringe.

Procedure (using GC-MS):

  • Prepare a dilute solution of this compound in a volatile solvent.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • The sample will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.

  • The molecules will be ionized, typically by electron impact at 70 eV.[8]

  • The resulting ions will be separated by the mass analyzer and detected to generate the mass spectrum.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Molecular Structure of this compound NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

Structure_Spectra_Relationship cluster_features Molecular Features cluster_spectra Spectroscopic Data Structure This compound Structure CH₃CH₂C(OH)=CH₂ Functional_Groups Functional Groups (-OH, C=C) Structure->Functional_Groups Connectivity Atom Connectivity (C-H, C-C) Structure->Connectivity Molecular_Weight Molecular Weight Structure->Molecular_Weight IR_Spectrum IR Spectrum (O-H, C=C stretches) Functional_Groups->IR_Spectrum NMR_Spectrum NMR Spectra (Chemical Shifts) Connectivity->NMR_Spectrum MS_Spectrum Mass Spectrum (Molecular Ion, Fragments) Molecular_Weight->MS_Spectrum

References

An In-depth Technical Guide to the Tautomerism and Stability of 1-Buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 1-buten-2-ol, its equilibrium with butan-2-one, and the relative stability of the tautomers. This document delves into the thermodynamic considerations, factors influencing the equilibrium, and detailed experimental methodologies for analysis.

Introduction to this compound Tautomerism

This compound is the enol tautomer of the ketone butan-2-one. Tautomers are constitutional isomers that readily interconvert, and in the case of keto-enol tautomerism, this interconversion involves the migration of a proton and the shifting of a double bond.[1][2] The equilibrium between this compound and butan-2-one lies significantly toward the keto form, butan-2-one, due to the greater thermodynamic stability of the carbon-oxygen double bond compared to the carbon-carbon double bond.[2]

Butan-2-one possesses two different alpha-carbons from which a proton can be removed to form an enol. Consequently, two constitutional enol isomers can exist in equilibrium with butan-2-one: this compound and but-2-en-2-ol.[3]

Relative Stability of Tautomers

The keto form, butan-2-one, is substantially more stable than its enol tautomers. The equilibrium constant for the overall enolization of butan-2-one (Keq = [keto]/[enol]) is on the order of 10^6 to 10^7, indicating that the keto form is favored by a significant margin.[3] One source reports a specific equilibrium constant of 6.7 x 10^6.[3]

Between the two enol forms, but-2-en-2-ol is the more stable isomer. This increased stability is attributed to the more substituted double bond in but-2-en-2-ol, a general trend in alkene stability.[2][3] Therefore, the equilibrium concentration of this compound is even lower than that of but-2-en-2-ol.

The greater stability of the keto form can be attributed to the higher bond energy of the C=O bond compared to the C=C bond.

Factors Influencing the Keto-Enol Equilibrium

Several factors can influence the position of the keto-enol equilibrium, although for simple ketones like butan-2-one, the keto form remains predominant. These factors include:

  • Structure: The substitution of the double bond in the enol form affects its stability. As mentioned, the more substituted but-2-en-2-ol is more stable than this compound.[2][3]

  • Solvent: The polarity of the solvent can influence the equilibrium. More polar solvents can stabilize the more polar keto form through dipole-dipole interactions.

  • Temperature: Changes in temperature can shift the equilibrium position.

Quantitative Data

ParameterValueReference
Equilibrium Constant (Keq = [butan-2-one]/[total enols]) ~ 6.7 x 10^6[3]
Gibbs Free Energy Change (ΔG°) at 298 K (calculated from Keq) ~ -9.3 kcal/mol-

Note: The Gibbs free energy change is calculated using the equation ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin. This value represents the overall enolization process.

Experimental Protocols

The primary method for the experimental determination of keto-enol equilibrium constants is Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

This protocol is adapted from established methods for studying keto-enol tautomerism.[4][5][6]

Objective: To determine the equilibrium constant for the tautomerism of butan-2-one in a given solvent.

Materials:

  • Butan-2-one

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of butan-2-one in the chosen deuterated solvent in an NMR tube. A typical concentration is around 10-20% v/v.

  • Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for a period of time to ensure the tautomeric equilibrium is established.

  • NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.

  • Spectral Analysis:

    • Identify the characteristic signals for the keto form (butan-2-one) and the enol forms (this compound and but-2-en-2-ol).

      • Butan-2-one (keto): Look for the signals corresponding to the methyl and ethyl protons adjacent to the carbonyl group.

      • This compound (enol): Identify the vinylic protons (C=CH₂) and the hydroxyl proton (-OH).

      • But-2-en-2-ol (enol): Identify the vinylic proton (-CH=) and the hydroxyl proton (-OH).

    • Integrate the area of a well-resolved signal for the keto form and a well-resolved signal for the enol form(s). Due to the very low concentration of the enol forms, it may be challenging to obtain a clear signal for them.

  • Calculation of Equilibrium Constant:

    • The ratio of the integrals is proportional to the ratio of the molar concentrations of the tautomers.

    • Calculate the equilibrium constant (Keq = [keto]/[enol]) from the ratio of the integrated peak areas, taking into account the number of protons giving rise to each signal.

Note: Due to the extremely low concentration of the enol forms of butan-2-one, their direct detection and quantification by standard ¹H NMR may be difficult. More advanced NMR techniques or other sensitive analytical methods might be required for accurate quantification.

Visualizations

Tautomeric Equilibrium of Butan-2-one

Stability Butan_2_one Butan-2-one (Keto Form) But_2_en_2_ol But-2-en-2-ol (More Substituted Enol) Butan_2_one->But_2_en_2_ol More Stable Than But_1_en_2_ol This compound (Less Substituted Enol) But_2_en_2_ol->But_1_en_2_ol More Stable Than NMR_Workflow A Sample Preparation (Butan-2-one in Deuterated Solvent) B Equilibration at Constant Temperature A->B C ¹H NMR Data Acquisition B->C D Spectral Analysis (Signal Identification and Integration) C->D E Calculation of Tautomer Ratio D->E F Determination of Equilibrium Constant (Keq) E->F

References

An In-depth Technical Guide to the Physical Properties of 1-Buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-buten-2-ol, with a primary focus on its boiling point. This document includes a summary of key quantitative data, detailed experimental protocols for boiling point determination, and a visualization of the structural factors influencing the boiling points of butenol (B1619263) isomers.

Physical Properties of this compound

This compound, with the CAS number 61923-55-5, is a volatile organic compound.[1][2][3][4][5][6] Its physical characteristics are crucial for its handling, application in chemical synthesis, and for safety considerations.

Data Presentation

The table below summarizes the key physical properties of this compound.

PropertyValueUnitsConditions
Boiling Point 83.5°Cat 760 mmHg
Density 0.829g/cm³
Molecular Weight 72.11 g/mol
Flash Point 12.7°C
Vapor Pressure 48.6mmHgat 25°C
Refractive Index 1.412
Melting Point N/A
Solubility N/A

Data sourced from LookChem and ChemNet.[1][2]

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] Accurate determination of the boiling point is essential for substance identification and purity assessment. Two common methods for this determination are the Thiele tube method and the distillation method.[8]

2.1 Thiele Tube Method

This method is suitable for small sample volumes (less than 0.5 mL) and provides a relatively simple and accurate measurement of the boiling point.[8]

Materials:

  • Thiele tube

  • Mineral oil

  • Thermometer

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Rubber band

  • Heating source (e.g., Bunsen burner)

Procedure:

  • Add a few drops of the this compound sample into the small test tube to a depth of about 1.5-2.0 cm.[9]

  • Place the capillary tube, with its open end down, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Fill the Thiele tube with mineral oil to a level just above the upper opening of the side arm.[9]

  • Insert the thermometer and the attached sample tube into the Thiele tube, positioning the sample near the center of the oil.[8]

  • Gently heat the side arm of the Thiele tube with a small flame, inducing convection currents that ensure uniform heating.[10][11]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[9]

  • Remove the heat source and allow the apparatus to cool.

  • The boiling point is the temperature at which the stream of bubbles stops, and the liquid is drawn into the capillary tube.[10][11]

2.2 Distillation Method

Distillation is a suitable method for determining the boiling point when a larger volume of the liquid (at least 5 mL) is available. This method also serves to purify the liquid.[7][8]

Materials:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Boiling chips

  • Heating mantle or other heat source

  • Clamps and stand

Procedure:

  • Pour the this compound sample into the distillation flask and add a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring all connections are secure. The thermometer should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Begin heating the distillation flask. The liquid will begin to boil and its vapor will rise.

  • The temperature on the thermometer will rise and then stabilize as the vapor surrounds the thermometer bulb and begins to condense in the condenser.

  • Record the temperature at which the liquid is steadily distilling. This stable temperature is the boiling point.[8]

  • It is also important to record the atmospheric pressure, as boiling point is dependent on pressure.[8]

Factors Influencing Boiling Point

The boiling point of a molecule is influenced by several factors, including molecular weight, branching, and the presence of functional groups capable of hydrogen bonding. In the case of butenol isomers, the position of the double bond and the hydroxyl group significantly affects the boiling point. Generally, more linear molecules have stronger intermolecular forces (van der Waals forces) and thus higher boiling points compared to more branched isomers.[12] The ability to form hydrogen bonds due to the hydroxyl group also elevates the boiling point compared to non-polar molecules of similar molecular weight.

Mandatory Visualization

G Logical Relationship of Butenol Isomer Structure and Boiling Point cluster_isomers Butenol Isomers (C4H8O) cluster_factors Influencing Factors cluster_outcome Outcome But-2-en-1-ol But-2-en-1-ol (Primary, more linear) Boiling Point: ~121-122°C Linearity Molecular Linearity But-2-en-1-ol->Linearity More linear H_Bonding Hydrogen Bonding But-2-en-1-ol->H_Bonding But-3-en-2-ol But-3-en-2-ol (Secondary) Boiling Point: ~96-97°C OH_Position Position of -OH Group But-3-en-2-ol->OH_Position Secondary alcohol But-3-en-2-ol->H_Bonding This compound This compound (Secondary, enol) Boiling Point: ~83.5°C This compound->OH_Position Secondary enol (less stable) This compound->H_Bonding High_BP Higher Boiling Point Linearity->High_BP Stronger van der Waals forces Low_BP Lower Boiling Point OH_Position->Low_BP Steric hindrance affects packing H_Bonding->High_BP Strong intermolecular forces

Caption: Relationship between butenol isomer structure and boiling point.

References

An In-depth Technical Guide to the Safe Handling of 1-Buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and toxicological data for 1-Buten-2-ol are limited. This guide has been compiled using data from structurally similar and isomeric allylic alcohols, primarily 2-Buten-1-ol (Crotyl alcohol) and 3-Buten-2-ol (B146109) (Methyl vinyl carbinol). It is imperative that this substance be handled with extreme caution, assuming it possesses a hazard profile similar to these related compounds. A thorough risk assessment should be conducted before any handling or use.

This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety and handling precautions for this compound.

Hazard Identification and Classification

Due to the lack of specific data for this compound, the hazard classification is extrapolated from its isomers. It is anticipated to be a flammable liquid that is harmful if swallowed or in contact with skin, and may cause irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification for Structural Isomers of this compound

Hazard ClassHazard CategoryGHS Hazard Statement (Code)Source(s)
Flammable LiquidsCategory 2 / 3Highly flammable liquid and vapor (H225) / Flammable liquid and vapor (H226)[1]
Acute Toxicity, OralCategory 4Harmful if swallowed (H302)[1]
Acute Toxicity, DermalCategory 4Harmful in contact with skin (H312)[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation (H315)[2]
Serious Eye Damage/Eye IrritationCategory 1 / 2ACauses serious eye damage (H318) / Causes serious eye irritation (H319)[2]
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation (H335)[2]
Hazardous to the Aquatic Environment, Chronic HazardCategory 2Toxic to aquatic life with long lasting effects (H411)[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are not well-documented. The following table presents data for its close isomers, 2-Buten-1-ol and 3-Buten-2-ol, to provide an estimation of its characteristics.

Table 2: Physical and Chemical Properties of this compound Isomers

Property2-Buten-1-ol (Crotyl alcohol)3-Buten-2-ol (Methyl vinyl carbinol)Source(s)
Molecular Formula C4H8OC4H8O[1][3]
Molecular Weight 72.11 g/mol 72.11 g/mol [1]
Appearance Colorless liquidClear, colorless to light yellow liquid[3][4]
Boiling Point 121-122 °C96-97 °C[1][3]
Density 0.845 g/mL at 25 °C0.832 g/mL at 25 °C[1][3]
Flash Point 37 °C15 °C (closed cup)[1][3]
Refractive Index n20/D 1.427n20/D 1.415[1][3]
Water Solubility MiscibleFully miscible[3][5]

Toxicological Data

Comprehensive toxicological data for this compound is unavailable. The following table summarizes acute toxicity data for its isomers. It should be assumed that this compound exhibits similar toxicity.

Table 3: Acute Toxicity Data for this compound Isomers

IsomerTestRouteSpeciesDoseSource(s)
2-Buten-1-olLD50OralRat793 mg/kg[3]
2-Buten-1-olLD50OralRat930 mg/kg[1]
2-Buten-1-olLD50SkinRabbit1084 mg/kg[3]
3-Buten-2-olLD50OralRat34 mg/kg[6]
3-Buten-2-olLD50OralMouse30 mg/kg[6]

Experimental Protocols

General Handling and Storage Protocol
  • Risk Assessment : Before handling, conduct a thorough risk assessment, considering the potential hazards of flammability and toxicity.[7]

  • Engineering Controls : All work with this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles and a face shield.[8][9]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[9]

    • Body Protection : Wear a flame-retardant lab coat and closed-toe shoes.[8][10]

  • Dispensing :

    • Use only non-sparking tools and equipment.

    • Ground and bond containers during transfer to prevent static discharge.

    • Keep containers tightly closed when not in use.

  • Storage :

    • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[1][11]

    • Store in a flammable liquids storage cabinet.

    • Ensure containers are properly labeled with the chemical name and associated hazards.

Spill Response Protocol

A minor chemical spill is one that can be safely cleaned up by laboratory personnel. For major spills, evacuate the area and contact emergency services.

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Control Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.[4]

  • Ventilation : Ensure the area is well-ventilated.

  • Don PPE : Wear appropriate PPE as described in section 4.1.

  • Containment : Confine the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[12]

  • Absorption : Gently cover the spill with the absorbent material, working from the outside in.

  • Collection : Once the liquid is absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.[8]

  • Decontamination : Clean the spill area with soap and water.

  • Waste Disposal : Dispose of the contaminated materials as hazardous waste in accordance with institutional and local regulations.[13]

Waste Disposal Protocol
  • Containerization : Collect all this compound waste in a properly labeled, sealed, and leak-proof container.[14]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the chemical name, and associated hazards.

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal : Arrange for disposal through your institution's environmental health and safety office. Do not pour down the drain.[14][15]

Visualizations

Hazardous_Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Fume Hood & Equipment GatherPPE->PrepareWorkArea DispenseChemical Dispense Chemical PrepareWorkArea->DispenseChemical PerformExperiment Perform Experiment DispenseChemical->PerformExperiment Spill Spill Occurs DispenseChemical->Spill Decontaminate Decontaminate Equipment PerformExperiment->Decontaminate PerformExperiment->Spill SegregateWaste Segregate & Label Waste Decontaminate->SegregateWaste StoreWaste Store Waste Appropriately SegregateWaste->StoreWaste FollowSpillProtocol Follow Spill Protocol Spill->FollowSpillProtocol

Caption: General workflow for handling hazardous chemicals.

Chemical_Spill_Response cluster_minor_spill Minor Spill Response (Trained Personnel) cluster_major_spill Major Spill Response Spill Chemical Spill Occurs Assess Assess Severity (Minor vs. Major) Spill->Assess Alert Alert Others in Area Assess->Alert Minor Evacuate Evacuate Area Assess->Evacuate Major Ignition Control Ignition Sources Alert->Ignition DonPPE Don Appropriate PPE Ignition->DonPPE Contain Contain Spill with Absorbent DonPPE->Contain Absorb Absorb Spilled Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose ContactEH Contact Emergency Services / EHS Evacuate->ContactEH

Caption: Flowchart for chemical spill response.

References

Commercial Availability and Technical Profile of 1-Buten-2-ol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Buten-2-ol (CAS No. 61923-55-5), a secondary enol, represents a reactive chemical entity with potential applications in organic synthesis and as a metabolic intermediate.[1][2][3] Unlike its more stable ketone tautomer, butanone, this compound is not a commonly cataloged commercial product, necessitating its in situ generation or synthesis for research and development purposes. This technical guide provides a comprehensive overview of the commercial landscape, synthetic methodologies, chemical properties, and potential relevance of this compound to the fields of chemical research and drug development.

Commercial Availability

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are primarily derived from computational models and data available in chemical databases.

PropertyValueSource
CAS Number 61923-55-5[1][2]
Molecular Formula C₄H₈O[1][2]
Molecular Weight 72.11 g/mol [1][2]
IUPAC Name but-1-en-2-ol[2]
Synonyms Ethyl vinyl alcohol[2]
Boiling Point (predicted) 96.5 ± 3.0 °C at 760 mmHg
Density (predicted) 0.863 ± 0.06 g/cm³
pKa (predicted) 18.21 ± 0.70

Keto-Enol Tautomerism

This compound exists in equilibrium with its more stable keto tautomer, butanone (methyl ethyl ketone).[4][5] The equilibrium heavily favors the ketone form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to the carbon-carbon double bond.[6] The enol form is a transient intermediate in many chemical reactions involving butanone.[4][5]

Figure 1: Keto-Enol Tautomerism of Butanone and this compound.

Experimental Protocols: Synthesis of this compound

Given its commercial unavailability, the synthesis of this compound is a prerequisite for its study. A plausible and well-documented method for the preparation of enols is the hydration of alkynes. The following protocol describes the synthesis of this compound via the mercury(II)-catalyzed hydration of 1-butyne (B89482). It is important to note that this reaction typically yields the ketone as the major product due to rapid tautomerization of the initially formed enol.[7][8][9] Special techniques would be required to trap or detect the transient enol intermediate.

Reaction: Hydration of 1-Butyne

Reagents and Materials:

  • 1-Butyne

  • Water (distilled or deionized)

  • Mercury(II) sulfate (B86663) (HgSO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a reflux apparatus using a round-bottom flask, reflux condenser, and heating mantle with a magnetic stirrer. Ensure all glassware is dry and the reaction is performed in a well-ventilated fume hood due to the toxicity of mercury compounds.

  • Reaction Mixture: To the round-bottom flask, add water and a catalytic amount of concentrated sulfuric acid. Carefully add a catalytic amount of mercury(II) sulfate to the acidic solution and stir until it dissolves.

  • Addition of Alkyne: Cool the reaction mixture in an ice bath. Slowly add 1-butyne to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting alkyne.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product will be primarily butanone. Further purification by distillation may be performed if necessary.

Note: To potentially observe the this compound intermediate, the reaction could be carried out at low temperatures and analyzed in situ using spectroscopic methods such as NMR.

Synthesis_Workflow Start 1-Butyne Hydration Hydration Reaction Start->Hydration Reagents H₂O, H₂SO₄, HgSO₄ Reagents->Hydration Enol_Intermediate This compound (transient) Hydration->Enol_Intermediate Tautomerization Tautomerization Enol_Intermediate->Tautomerization Product Butanone Tautomerization->Product

Figure 2: Workflow for the Synthesis of Butanone via this compound Intermediate.

Reactivity and Potential in Drug Development

As an enol, this compound is expected to exhibit nucleophilic character at the α-carbon, making it susceptible to attack by electrophiles. This reactivity is fundamental to many synthetic transformations in organic chemistry.

While there is no direct evidence of this compound being a key intermediate in established drug development pipelines, its structural motif is relevant. Enol and enolate intermediates are crucial in numerous biochemical pathways, such as in the metabolism of carbohydrates where phosphoenolpyruvate (B93156) is a key high-energy intermediate.[10]

The metabolism of xenobiotics, including drugs, often involves oxidation reactions catalyzed by cytochrome P450 enzymes.[11][12] It is conceivable that butanone, if present as a metabolite or a xenobiotic itself, could be in equilibrium with this compound in vivo. The potential for this enol to react with biological nucleophiles could be a consideration in toxicological assessments.

The vinyl alcohol moiety is found in some natural products and has been explored in medicinal chemistry. The reactivity of the enol can be harnessed for the synthesis of more complex molecules. For instance, the double bond can undergo various addition reactions, and the hydroxyl group can be functionalized.

Metabolic_Pathway Butanone Butanone Tautomerization Keto-Enol Tautomerization Butanone->Tautomerization PhaseI Phase I Metabolism (e.g., CYP450 oxidation) Butanone->PhaseI Enol This compound Tautomerization->Enol Enol->PhaseI PhaseII Phase II Metabolism (e.g., Glucuronidation) PhaseI->PhaseII Excretion Excretion PhaseII->Excretion

Figure 3: Plausible Metabolic Fate of Butanone involving this compound.

Conclusion

This compound is a reactive enol that is not commercially available and must be synthesized, typically as a transient intermediate in the hydration of 1-butyne. Its chemistry is dominated by its tautomeric relationship with the more stable butanone. While direct applications in drug development are not documented, the fundamental reactivity of the enol functional group and its potential role as a metabolic intermediate make it a subject of interest for researchers in organic synthesis, metabolism, and toxicology. Further studies are warranted to explore the potential of trapping and utilizing this reactive intermediate for the synthesis of novel chemical entities.

References

Synthetic Pathways to 1-Buten-2-ol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary synthetic routes to 1-buten-2-ol, a valuable chiral building block in organic synthesis. The document focuses on two core methodologies: the Grignard reaction involving vinylmagnesium bromide and acetaldehyde (B116499), and the base-catalyzed isomerization of 1,2-epoxybutane (B156178). Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate practical application in a laboratory setting.

Grignard Reaction Route

The reaction of a vinyl Grignard reagent with an aldehyde provides a direct and reliable method for the formation of allylic alcohols. In the case of this compound, the nucleophilic addition of vinylmagnesium bromide to acetaldehyde is the key transformation.

Reaction Pathway and Mechanism

The synthesis commences with the formation of the Grignard reagent, vinylmagnesium bromide, from vinyl bromide and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). This is followed by the nucleophilic attack of the vinyl Grignard on the electrophilic carbonyl carbon of acetaldehyde. The resulting magnesium alkoxide intermediate is subsequently protonated during an aqueous workup to yield the final product, this compound.

Grignard_Reaction VinylBromide Vinyl Bromide Grignard Vinylmagnesium Bromide VinylBromide->Grignard Mg Mg Mg->Grignard THF THF (solvent) THF->Grignard Acetaldehyde Acetaldehyde Alkoxide Magnesium Alkoxide Intermediate Acetaldehyde->Alkoxide Grignard->Alkoxide Product This compound Alkoxide->Product Workup Aqueous Workup (e.g., NH4Cl) Workup->Product

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous THF to cover the magnesium. A solution of vinyl bromide in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. The remaining vinyl bromide solution is then added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Acetaldehyde: The prepared vinylmagnesium bromide solution is cooled in an ice bath. A solution of freshly distilled acetaldehyde in anhydrous THF is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Workup and Purification: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling in an ice bath. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Quantitative Data
ParameterValueReference
Yield 60-70% (typical)General Grignard reaction yields
Boiling Point 96-98 °CPubChem CID: 143854
Purity >98% (after distillation)Typical for this purification method

Isomerization of 1,2-Epoxybutane

The base-catalyzed isomerization of epoxides provides an alternative route to allylic alcohols. For the synthesis of this compound, 1,2-epoxybutane is treated with a strong, non-nucleophilic base.

Reaction Pathway and Mechanism

This transformation proceeds via a β-elimination mechanism. A strong base, such as lithium diisopropylamide (LDA), abstracts a proton from the C3 methyl group of 1,2-epoxybutane. This is followed by a concerted opening of the epoxide ring to form the lithium salt of this compound. Subsequent aqueous workup protonates the alkoxide to furnish the desired allylic alcohol. The regioselectivity of this reaction is crucial; abstraction of a proton from C1 would lead to the isomeric 2-buten-1-ol. The use of a sterically hindered base like LDA generally favors abstraction from the less sterically hindered methyl group.

Epoxide_Isomerization Epoxybutane 1,2-Epoxybutane Alkoxide Lithium Alkoxide Intermediate Epoxybutane->Alkoxide Base Strong Base (e.g., LDA) Base->Alkoxide Solvent Anhydrous Solvent (e.g., THF) Solvent->Alkoxide Product This compound Alkoxide->Product Workup Aqueous Workup Workup->Product

Caption: Isomerization of 1,2-Epoxybutane to this compound.

Experimental Protocol: Synthesis of this compound via Isomerization

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-Epoxybutane

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a solution of diisopropylamine in anhydrous THF is cooled to -78 °C (dry ice/acetone bath). A solution of n-butyllithium in hexanes is added dropwise with stirring. The solution is stirred at this temperature for 30 minutes.

  • Isomerization Reaction: A solution of 1,2-epoxybutane in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude product is purified by fractional distillation under reduced pressure to afford this compound.

Quantitative Data
ParameterValueReference
Yield Variable, dependent on base and conditionsGeneral epoxide isomerization literature
Regioselectivity Favors this compound with bulky basesGeneral principles of epoxide ring-opening
Potential Byproducts 2-Buten-1-ol, Butane-1,2-diolDepending on reaction conditions

Summary and Comparison of Routes

FeatureGrignard ReactionEpoxide Isomerization
Starting Materials Vinyl bromide, Acetaldehyde1,2-Epoxybutane
Key Reagents Magnesium, Anhydrous THFStrong, non-nucleophilic base (e.g., LDA)
Advantages Direct C-C bond formation, generally good yields.Utilizes a readily available starting material.
Disadvantages Requires handling of volatile and reactive Grignard reagents.Potential for regioselectivity issues, requires cryogenic temperatures.
Control Parameters Anhydrous conditions, temperature control during addition.Choice of base, temperature, reaction time.

Both synthetic routes offer viable pathways to this compound. The choice of method will depend on the availability of starting materials, the scale of the reaction, and the specific requirements for product purity and isomeric control. The Grignard reaction is a more direct approach, while the epoxide isomerization route provides an alternative that may be advantageous in certain synthetic contexts. Careful control of reaction conditions is paramount in both methodologies to ensure optimal yield and purity of the target compound.

1-Buten-2-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental molecular formula and molecular weight for 1-Buten-2-ol.

Summary of Molecular Properties

For researchers and professionals in drug development, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
Chemical Formula C4H8O[1][2][3]
Molecular Weight 72.11 g/mol [3]
Monoisotopic Mass 72.057514874 Da[3]

Detailed Information:

  • Chemical Formula: The formula C4H8O indicates that each molecule of this compound is composed of four carbon atoms, eight hydrogen atoms, and one oxygen atom.[1][2][3]

  • Molecular Weight: The molecular weight is the mass of one mole of the substance and is an average of the isotopic masses of the constituent elements.[3]

  • Monoisotopic Mass: This is the mass of a molecule with the most common isotopes of each element (¹²C, ¹H, ¹⁶O) and is a more precise value used in mass spectrometry.[3]

References

Theoretical Exploration of 1-Buten-2-ol Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Conformational Analysis of 1-Buten-2-ol

This compound (CH₂=CH-CH(OH)-CH₃) is a molecule possessing two key rotational axes that dictate its overall three-dimensional structure: the C1-C2 and C2-C3 single bonds. The rotation around these bonds gives rise to various conformers, each with a distinct potential energy. The relative stability of these conformers is governed by a delicate balance of several factors, including:

  • Steric Hindrance: Repulsive interactions between bulky groups. In this compound, this would primarily involve interactions between the vinyl group, the hydroxyl group, and the methyl group.

  • Torsional Strain: The energy penalty associated with eclipsed conformations compared to staggered conformations.

  • Electronic Effects: Interactions such as hyperconjugation and intramolecular hydrogen bonding can significantly influence conformational stability. For instance, an intramolecular hydrogen bond could form between the hydroxyl hydrogen and the π-electrons of the double bond.

A thorough theoretical investigation of this compound's conformational space involves identifying all energy minima (stable conformers) and transition states (rotational barriers) on its potential energy surface (PES).

Computational Methodologies for Conformational Analysis

The study of molecular conformations heavily relies on computational chemistry methods. A typical workflow for the theoretical analysis of this compound would involve the following steps:

  • Initial Structure Generation: Generation of a diverse set of initial geometries by systematically rotating the dihedral angles of the C1-C2 and C2-C3 bonds.

  • Geometry Optimization: Each initial structure is then optimized to find the nearest local energy minimum on the potential energy surface. This is typically performed using quantum mechanical methods.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Transition State Searching: To determine the energy barriers to interconversion between conformers, transition state searches are conducted. This involves locating the saddle points on the PES connecting two minima.

Commonly employed computational methods include:

  • Ab initio methods: These are based on first principles and do not rely on empirical parameters. Examples include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) methods.

  • Density Functional Theory (DFT): This method has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) can be used.

The choice of method and basis set is a critical aspect of the study, and it is often necessary to benchmark different combinations against experimental data or higher-level calculations for similar molecules.

Predicted Conformational Landscape of this compound

In the absence of specific published data for this compound, we can infer its likely conformational preferences by examining studies on analogous molecules such as 1-butene (B85601) and butan-2-ol.

Rotation around the C2-C3 Bond

Rotation around the C2-C3 bond in this compound would lead to staggered and eclipsed conformations of the vinyl, hydroxyl, and methyl groups. Based on general principles of steric hindrance, staggered conformations are expected to be lower in energy than eclipsed conformations. The relative energies of the staggered conformers will depend on the gauche and anti relationships between the bulky vinyl and methyl groups.

Rotation around the C1-C2 Bond (Vinyl Group Orientation)

The orientation of the vinyl group relative to the C2-C3 bond is another key determinant of conformational stability. Two primary orientations are possible: syn (or eclipsed), where the double bond is eclipsed with the C2-H or C2-C3 bond, and skew (or bisected), where the double bond is staggered. Studies on 1-butene have shown that the skew conformer is slightly more stable than the syn conformer. A similar trend would be expected for this compound, although the presence of the hydroxyl group could influence this preference.

Potential for Intramolecular Hydrogen Bonding

A significant stabilizing interaction in this compound could be the formation of an intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the C=C double bond. This would favor specific conformations where the OH group is oriented towards the vinyl group.

Quantitative Data (Hypothetical)

To illustrate the type of data generated from a theoretical conformational analysis, the following tables present hypothetical relative energies and dihedral angles for the stable conformers of this compound. It must be emphasized that these values are for illustrative purposes only and are not the result of actual calculations on this compound.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer IDDihedral Angle (C1-C2-C3-O) (°)Dihedral Angle (H-O-C3-C2) (°)Relative Energy (kcal/mol)
I ~60 (gauche)~180 (anti)0.00
II ~180 (anti)~180 (anti)0.50
III ~60 (gauche)~60 (gauche)1.20
IV ~180 (anti)~60 (gauche)1.80

Table 2: Hypothetical Rotational Barriers in this compound

Rotational TransitionTransition State Dihedral Angle (°)Rotational Barrier (kcal/mol)
I -> II ~1203.5
I -> III ~04.2

Visualizations of Conformational Relationships

Diagrams are essential tools for visualizing the relationships between different conformers and the energy barriers that separate them.

Conformational_Interconversion cluster_minima Stable Conformers cluster_ts Transition States Conformer_I Conformer I (Global Minimum) TS1 TS (I-II) Conformer_I->TS1 3.5 kcal/mol TS2 TS (I-III) Conformer_I->TS2 4.2 kcal/mol Conformer_II Conformer II Conformer_III Conformer III TS1->Conformer_II 3.5 kcal/mol TS2->Conformer_III 4.2 kcal/mol

Caption: Hypothetical conformational interconversion pathway for this compound.

The above diagram illustrates the energetic relationship between three hypothetical stable conformers and the transition states connecting them.

Proposed Experimental Protocol: A Computational Approach

For researchers intending to perform a detailed theoretical study on this compound, the following protocol is recommended:

Computational_Workflow start Initial Structure Generation (Systematic Dihedral Scan) opt Geometry Optimization (e.g., DFT: B3LYP/6-31G*) start->opt freq Frequency Calculation (Confirm Minima, Obtain ZPVE) opt->freq ts_search Transition State Search (e.g., QST2/QST3 or Berny) opt->ts_search spe Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) freq->spe analysis Data Analysis (Relative Energies, Rotational Barriers) spe->analysis irc IRC Calculation (Confirm Transition State Connectivity) ts_search->irc irc->analysis

Caption: Recommended computational workflow for this compound conformational analysis.

Detailed Steps:

  • Initial Conformer Search: Perform a systematic scan of the potential energy surface by rotating the C1-C2 and C2-C3 dihedral angles in increments of, for example, 30 degrees.

  • Geometry Optimization: Each structure from the initial scan should be optimized using a computationally efficient method like DFT with a moderate basis set (e.g., B3LYP/6-31G*).

  • Identification of Unique Conformers: The optimized structures should be compared to identify unique conformers.

  • Frequency Calculations: Perform frequency calculations on all unique conformers to verify that they are true minima and to calculate zero-point vibrational energies.

  • Refined Energy Calculations: For the unique, stable conformers, perform single-point energy calculations using a higher level of theory and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ) to obtain more accurate relative energies.

  • Transition State (TS) Location: For key interconversion pathways, locate the transition state structures using methods like QST2, QST3, or the Berny algorithm.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations on the located transition states to confirm that they connect the intended reactant and product conformers.

  • Data Compilation and Analysis: Compile the relative energies of all conformers and the energy barriers for all relevant interconversions into tables. Visualize the potential energy surface and interconversion pathways.

Conclusion

While a detailed, published theoretical study on the conformational analysis of this compound is currently elusive, this guide provides a robust framework for conducting such an investigation. By leveraging established computational methodologies and drawing inferences from structurally similar molecules, researchers can effectively explore the conformational landscape of this compound. The insights gained from such studies are invaluable for understanding the fundamental chemical and physical properties of this and other flexible, unsaturated alcohols, with direct implications for their application in chemical synthesis and drug development. Future work in this area would benefit from experimental validation of the computationally predicted conformer populations and rotational barriers through techniques such as microwave or infrared spectroscopy.

1-Buten-2-ol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1-Buten-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 61923-55-5), an unsaturated secondary alcohol, serves as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring both a hydroxyl group and a carbon-carbon double bond, makes it a valuable precursor for a variety of chemical transformations relevant to the pharmaceutical and agrochemical industries.[1] Understanding its solubility in organic solvents is paramount for its effective use in reaction media, for purification processes, and in formulation development. This guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for its determination, and an illustrative example of its application in a synthetic workflow.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility characteristics can be reliably inferred from its molecular structure and by comparison with analogous short-chain alcohols such as 2-butanol.[2] The molecule possesses a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar four-carbon hydrocarbon backbone. This amphiphilic nature dictates its solubility behavior.[3][4]

Short-chain alcohols (C1-C4) are generally miscible with a wide range of organic solvents.[5] The hydroxyl group's ability to act as a hydrogen bond donor and acceptor facilitates dissolution in polar protic and aprotic solvents.[2][3] The hydrocarbon portion allows for favorable van der Waals interactions with nonpolar solvents.[4] Therefore, this compound is expected to be highly soluble or miscible in most common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolMiscibleStrong hydrogen bonding interactions between the -OH groups of the solute and solvent.[3][4]
IsopropanolMiscibleSimilar polarity and hydrogen bonding capability.[4]
Polar Aprotic Acetone, Tetrahydrofuran (THF)MiscibleDipole-dipole interactions and the ability of the solvent to accept hydrogen bonds.[6]
Acetonitrile (ACN)MiscibleFavorable dipole-dipole interactions.[6]
Dimethyl Sulfoxide (DMSO)MiscibleHighly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.[6]
Dimethylformamide (DMF)MiscibleHighly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.[6]
Nonpolar Toluene, HexaneSoluble / MiscibleThe C4 hydrocarbon chain allows for significant van der Waals interactions with nonpolar solvents.[3]
Diethyl EtherMiscibleEther can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving C4 alcohols.[3]
Dichloromethane (DCM)Soluble / MiscibleIntermediate polarity allows for effective solvation.[6]

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, direct experimental measurement is necessary. The following protocols provide methodologies for both qualitative and quantitative assessment.

Materials and Apparatus
  • Solute: High-purity this compound

  • Solvents: Anhydrous, analytical grade organic solvents of interest

  • Apparatus: Calibrated volumetric flasks, pipettes, analytical balance (±0.1 mg), temperature-controlled shaker or water bath, filtration assembly (e.g., syringe filters with appropriate membrane), vials, and a vortex mixer.

Protocol 1: Qualitative Assessment of Miscibility

This method is used for a rapid determination of whether two liquids are miscible in all proportions at a given temperature.

  • Preparation: Place 1.0 mL of the chosen organic solvent into a clear glass vial.

  • Titration: Add this compound to the solvent dropwise, vortexing after each addition.

  • Observation: Continue adding this compound until a significant volume has been added (e.g., until the total volume is doubled). Observe the solution for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

Protocol 2: Quantitative Determination of Solubility (Gravimetric Method)

This protocol determines the maximum mass of a solute that can dissolve in a given volume of solvent at a specific temperature.

  • Preparation of Saturated Solution: In a sealed vial, add an excess amount of this compound to a precisely known volume (e.g., 10.0 mL) of the organic solvent. The presence of a distinct second phase of the solute is necessary to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature for at least 2 hours to allow the undissolved solute to separate completely.

  • Sample Collection: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated pipette. To avoid contamination from the undissolved phase, it is advisable to use a syringe filter.

  • Mass Determination: Transfer the aliquot to a pre-weighed vial and record the total mass.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to leave only the dissolved solute.

  • Final Weighing: Once the solvent is completely removed, weigh the vial containing the solute residue.

  • Calculation: The solubility can be calculated in various units, such as g/L or mol/L, using the mass of the dissolved solute and the volume of the aliquot taken.

Application in Synthesis: Keto-Enol Tautomerism Workflow

This compound is the enol tautomer of butan-2-one (also known as methyl ethyl ketone, MEK).[7] Tautomers are constitutional isomers that readily interconvert, and this equilibrium is a fundamental concept in organic chemistry.[8][9] While the equilibrium for simple ketones typically favors the keto form, the enol form is a crucial reactive intermediate.[7][8] For instance, the enol can act as a nucleophile in various reactions. The following workflow illustrates the tautomeric relationship and a subsequent synthetic transformation.

G cluster_1 Synthetic Transformation enol This compound (Enol Form) keto Butan-2-one (Keto Form) enol->keto reagent Reducing Agent (e.g., NaBH4) keto->reagent Reduction product 2-Butanol reagent->product

Caption: Synthetic workflow illustrating the keto-enol tautomerism of this compound to butan-2-one and a subsequent reduction to 2-butanol.

Conclusion

This compound is predicted to be highly soluble or miscible in a wide array of common organic solvents due to its amphiphilic character. This broad solubility makes it a flexible intermediate for organic synthesis. In the absence of published quantitative data, the experimental protocols provided in this guide offer a robust framework for researchers to determine its solubility for specific applications. The role of this compound as a reactive enol tautomer highlights its importance as a building block in the synthesis of more complex molecules, a critical aspect for professionals in drug discovery and development.

References

The Multifaceted Reactivity of Allylic Alcohols: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core reactions of allylic alcohols, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthetic utility. This guide details key transformations, including oxidation, epoxidation, substitution, rearrangement, and cyclopropanation, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Allylic alcohols are versatile building blocks in organic synthesis, prized for the synergistic reactivity of their hydroxyl group and adjacent carbon-carbon double bond. This unique structural motif allows for a diverse array of transformations, making them invaluable intermediates in the synthesis of complex molecules, natural products, and pharmaceuticals. This technical guide provides a detailed overview of the principal reactions of allylic alcohols, offering insights into their mechanisms, practical experimental procedures, and the factors governing their reactivity and selectivity.

Oxidation of Allylic Alcohols

The oxidation of allylic alcohols to α,β-unsaturated aldehydes and ketones is a fundamental transformation in organic synthesis. The choice of oxidant is crucial to avoid over-oxidation or reaction at the double bond.

Oxidation with Manganese Dioxide (MnO₂)

Activated manganese dioxide is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols. It is a heterogeneous reagent, which simplifies purification as the excess reagent and manganese byproducts can be removed by filtration.

Experimental Protocol: Oxidation of Cinnamyl Alcohol to Cinnamaldehyde using MnO₂

  • To a solution of cinnamyl alcohol (1.0 g, 7.45 mmol) in dichloromethane (B109758) (50 mL), add activated manganese dioxide (10.0 g, 115 mmol).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield cinnamaldehyde.

SubstrateProductYield (%)Reference
Cinnamyl alcoholCinnamaldehyde>90General protocol
Geraniol (B1671447)Geranial~85General protocol
Perillyl alcoholPerillyl aldehyde~92General protocol
Oxidation with Pyridinium (B92312) Chlorochromate (PCC)

PCC is a milder alternative to other chromium-based oxidants and is effective for the oxidation of primary and secondary allylic alcohols to the corresponding aldehydes and ketones without significant over-oxidation.[1][2][3]

Experimental Protocol: Oxidation of Geraniol to Geranial using PCC

  • To a stirred suspension of pyridinium chlorochromate (PCC) (3.23 g, 15.0 mmol) in anhydrous dichloromethane (20 mL), add a solution of geraniol (1.54 g, 10.0 mmol) in dichloromethane (5 mL).

  • Stir the mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of silica (B1680970) gel.

  • Wash the silica gel pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford geranial.

SubstrateProductYield (%)Reference
GeraniolGeranial~85[3]
(E)-2-Hexen-1-ol(E)-2-Hexenal~82General protocol

Mechanism of PCC Oxidation of an Allylic Alcohol

PCC_Oxidation AllylAlcohol R-CH(OH)-CH=CH₂ ChromateEster Chromate Ester Intermediate AllylAlcohol->ChromateEster Nucleophilic attack of alcohol on Cr(VI) PCC PCC Aldehyde R-C(=O)-CH=CH₂ ChromateEster->Aldehyde [3,3]-Sigmatropic rearrangement (for tertiary allylic alcohols - Babler) or E2 elimination Cr_IV Cr(IV) species

PCC Oxidation Mechanism
Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing allylic alcohols.[4][5][6][7][8][9][10][11][12][13] It is known for its operational simplicity and tolerance of a wide range of functional groups.[9][13]

Experimental Protocol: Dess-Martin Oxidation of an Allylic Alcohol [9]

  • Dissolve the allylic alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.

  • Add Dess-Martin periodinane (1.2 mmol) in one portion at room temperature.

  • Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

SubstrateProductYield (%)Reference
trans, trans-3-Acetoxy-5-hydroxy-4-tbutyldimethylsiloxy-cyclopenteneCorresponding Aldehyde90[9]
2-Alkynyl Allylic Alcohol2-AlkynylpropenalHigh[11]

Mechanism of Dess-Martin Oxidation

DMP_Oxidation AllylAlcohol R-CH(OH)-CH=CH₂ Intermediate Periodinane Intermediate AllylAlcohol->Intermediate Ligand exchange DMP Dess-Martin Periodinane Aldehyde R-C(=O)-CH=CH₂ Intermediate->Aldehyde Intramolecular proton transfer Iodinane Iodinane byproduct

Dess-Martin Oxidation Mechanism

Epoxidation of Allylic Alcohols

The epoxidation of allylic alcohols is a powerful tool for the synthesis of epoxy alcohols, which are versatile chiral building blocks. The hydroxyl group can direct the epoxidation, leading to high levels of diastereoselectivity.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxy alcohols.[12] The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[12]

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool to -20 °C.

  • Add titanium(IV) isopropoxide (1.0 eq) followed by L-(+)-diethyl tartrate (1.2 eq) via syringe.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add geraniol (1.0 eq) to the reaction mixture.

  • Slowly add a solution of anhydrous TBHP in toluene (B28343) (2.0 eq) dropwise, maintaining the internal temperature below -20 °C.

  • Stir the reaction at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

  • Stir vigorously for 1 hour, then separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the epoxy alcohol by flash column chromatography.

Allylic AlcoholTartrateYield (%)ee (%)
Geraniol(+)-DIPT9595
Cinnamyl alcohol(+)-DIPT89>98
(Z)-2-Nonen-1-ol(+)-DET7486
(E)-2-Hexen-1-ol(+)-DET8594

Catalytic Cycle of the Sharpless Asymmetric Epoxidation

Sharpless_Epoxidation Catalyst [Ti(O-i-Pr)₂(tartrate)]₂ ActiveCatalyst Active Monomeric Catalyst Catalyst->ActiveCatalyst Ligand Exchange (Allylic Alcohol, TBHP) SubstrateComplex Catalyst-Substrate Complex ActiveCatalyst->SubstrateComplex Coordination EpoxideComplex Catalyst-Product Complex SubstrateComplex->EpoxideComplex Oxygen Transfer EpoxideComplex->Catalyst Product Release EpoxyAlcohol Epoxy Alcohol EpoxideComplex->EpoxyAlcohol AllylAlcohol Allylic Alcohol AllylAlcohol->SubstrateComplex TBHP t-BuOOH TBHP->SubstrateComplex

Sharpless Epoxidation Cycle

Allylic Substitution Reactions

The hydroxyl group of an allylic alcohol can be activated and displaced by a variety of nucleophiles. Transition metal catalysis is often employed to facilitate this process.

Tsuji-Trost Reaction

The Tsuji-Trost reaction is a palladium-catalyzed allylic substitution. While traditionally performed with allylic acetates or carbonates, methods for the direct use of allylic alcohols have been developed.[14][15]

Experimental Protocol: Palladium-Catalyzed Allylic Amination (Tsuji-Trost type)

  • In a reaction vessel, dissolve the allylic alcohol (1.0 mmol), the amine (1.2 mmol), and a phosphine (B1218219) ligand (e.g., PPh₃, 0.05 mmol) in an appropriate solvent (e.g., THF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Allylic AlcoholNucleophileCatalyst/LigandYield (%)Reference
(E)-3-Phenyl-2-propen-1-olMorpholinePd(OAc)₂/dppf92General protocol
2-Cyclohexen-1-olSodium dimethyl malonatePd(PPh₃)₄85[16]

Mechanism of the Tsuji-Trost Reaction

Tsuji_Trost Pd0 Pd(0)L₂ PiAllylComplex π-Allyl Pd(II) Complex Pd0->PiAllylComplex Oxidative Addition AllylAlcohol Allylic Alcohol AllylAlcohol->PiAllylComplex ProductComplex Product-Pd(0) Complex PiAllylComplex->ProductComplex Nucleophilic Attack ProductComplex->Pd0 Product Release Product Substituted Product ProductComplex->Product Nucleophile Nucleophile Nucleophile->PiAllylComplex Mitsunobu_Reaction PPh3_DEAD PPh₃ + DEAD Betaine Betaine Intermediate PPh3_DEAD->Betaine IonPair Ion Pair Betaine->IonPair Alkoxyphosphonium Alkoxyphosphonium Salt IonPair->Alkoxyphosphonium Product Substituted Product Alkoxyphosphonium->Product SN2 Attack TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO Alcohol Alcohol Alcohol->Alkoxyphosphonium Acid Acidic Nucleophile Acid->IonPair Johnson_Claisen Alcohol_Orthoester Allylic Alcohol + Trialkyl Orthoacetate MixedOrthoester Mixed Orthoester Alcohol_Orthoester->MixedOrthoester Acid-catalyzed exchange KeteneAcetal Ketene Acetal MixedOrthoester->KeteneAcetal Elimination of alkanol UnsaturatedEster γ,δ-Unsaturated Ester KeteneAcetal->UnsaturatedEster [3,3]-Sigmatropic Rearrangement Simmons_Smith ZnCu_CH2I2 Zn(Cu) + CH₂I₂ Carbenoid IZnCH₂I (Simmons-Smith Reagent) ZnCu_CH2I2->Carbenoid AlkeneComplex Alkene-Carbenoid Complex Carbenoid->AlkeneComplex Cyclopropane Cyclopropane AlkeneComplex->Cyclopropane Concerted Methylene Transfer AllylAlcohol Allylic Alcohol AllylAlcohol->AlkeneComplex Coordination of OH to Zn

References

Introduction to 1-Buten-2-ol: Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Reaction Mechanisms of 1-Buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving this compound. As the enol tautomer of butan-2-one, its chemistry is intrinsically linked to its more stable keto form. This document explores this crucial relationship and delves into the primary reactions such as electrophilic additions, oxidations, and rearrangements, with a focus on mechanistic pathways and experimental considerations.

This compound is a secondary enol with the chemical structure CH₃CH₂C(OH)=CH₂. It exists in equilibrium with its keto tautomer, butan-2-one (also known as methyl ethyl ketone or MEK). This equilibrium, known as keto-enol tautomerism, overwhelmingly favors the more stable keto form under standard conditions.[1] The instability of the enol form means that this compound is typically not isolated but rather generated in situ as a transient intermediate in reactions involving butan-2-one.

The chemistry of this compound is therefore best understood as the chemistry of an enol intermediate. Reactions that appear to be with this compound are often, in practice, reactions of butan-2-one that proceed through this enol form, particularly under acidic or basic catalysis.[2]

Keto-Enol Tautomerism: The Central Equilibrium

The interconversion between butan-2-one and its enol forms (this compound and 2-buten-2-ol) is a fundamental process that underpins much of its reactivity. The equilibrium heavily favors butan-2-one due to the greater strength of the C=O double bond compared to the C=C double bond.[1] However, the formation of the enol, even in small amounts, provides a crucial nucleophilic pathway for reactions at the α-carbon.

This tautomerization can be catalyzed by either acid or base.[2][3]

  • Base-Catalyzed Tautomerism: A base removes a proton from the α-carbon of butan-2-one to form a resonance-stabilized enolate ion. Protonation of the oxygen atom in the enolate then yields the enol.

  • Acid-Catalyzed Tautomerism: The carbonyl oxygen of butan-2-one is first protonated by an acid, making it more electrophilic. A weak base (like water) then removes a proton from the α-carbon to form the enol.[2]

Butan-2-one has two different α-carbons, leading to two possible enol tautomers: this compound and 2-buten-2-ol. The more substituted enol, 2-buten-2-ol, is generally the more thermodynamically stable of the two enols.[1]

Acid and Base-Catalyzed Keto-Enol Tautomerism

Core Reaction Mechanisms

Electrophilic Addition

The C=C double bond in this compound is electron-rich, making it susceptible to attack by electrophiles.[4] The reaction proceeds via an electrophilic addition mechanism. The regioselectivity of the addition is governed by the stability of the resulting carbocation intermediate.

In the addition of an acid like HBr, the initial protonation can occur at either C1 or C2.

  • Protonation at C1: This forms a secondary carbocation at C2, which is significantly stabilized by resonance with the adjacent hydroxyl group's lone pair of electrons. This oxocarbenium ion is the more stable intermediate.

  • Protonation at C2: This would form a primary carbocation at C1, which is much less stable.

Therefore, the reaction proceeds via the more stable oxocarbenium ion intermediate, leading to the Markovnikov addition product where the nucleophile (Br⁻) attacks the C2 carbon. The initial product is a halohydrin which may undergo further reactions.

Mechanism of Electrophilic Addition of HBr
Oxidation and Reduction

Direct oxidation or reduction of this compound is uncommon due to its rapid tautomerization to butan-2-one.

  • Oxidation: Any reaction attempting to oxidize the secondary alcohol of this compound would likely first involve its conversion to butan-2-one. Ketones are generally resistant to oxidation, requiring strong oxidizing agents and harsh conditions (like KMnO₄ with heat) to cleave the carbon-carbon bonds. Primary alcohols, like butan-1-ol, are more readily oxidized, first to aldehydes and then to carboxylic acids.[5][6]

  • Reduction: The reduction of this compound can be considered in two ways. The reduction of the C=C double bond (hydrogenation using catalysts like Pd/C) would yield butan-2-ol. Alternatively, the reduction of its keto tautomer, butan-2-one, is a standard method for synthesizing butan-2-ol, commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[7]

Rearrangement Reactions

Under acidic conditions, carbocation intermediates can undergo rearrangements to form more stable species. While this compound itself is an enol, a related reaction is the acid-catalyzed dehydration of butan-2-ol, which proceeds through a secondary carbocation and can lead to a mixture of butene isomers.[8] Similarly, the protonation of the double bond in this compound could potentially lead to rearrangements, although tautomerization to the ketone is the dominant pathway.

Quantitative Data

Quantitative experimental data for this compound is limited due to its instability. The following table summarizes available gas-phase ion energetics data from the NIST Chemistry WebBook.[9]

IonAppearance Energy (eV)Other ProductsMethod
C₂H₃O⁺10.4 ± 0.1C₂H₅EI
C₃H₅O⁺10.3 ± 0.1CH₃EI
Source: NIST Chemistry WebBook[9]

The equilibrium constant for the tautomerism between butan-2-one and its enol forms heavily favors the ketone, with estimates on the order of 10⁶ to 10⁷, indicating that the enol form is present in only parts-per-million quantities at equilibrium.[1]

Experimental Protocols

As this compound is a transient intermediate, experimental protocols focus on reactions of its keto tautomer, butan-2-one, that proceed via the enol. A classic example is the acid-catalyzed α-halogenation.

Protocol: Acid-Catalyzed α-Bromination of Butan-2-one

This protocol describes a representative procedure where butan-2-one is brominated at the α-carbon, a reaction that proceeds through the this compound and 2-buten-2-ol intermediates.

Objective: To synthesize 3-bromobutan-2-one by reacting butan-2-one with bromine in an acidic medium.

Materials:

  • Butan-2-one (MEK)

  • Glacial Acetic Acid (as solvent and acid catalyst)

  • Bromine (Br₂)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask with a dropping funnel and reflux condenser

  • Stirring apparatus

  • Ice bath

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser in a fume hood.

  • Reaction Mixture: Charge the flask with butan-2-one and glacial acetic acid. Begin stirring and cool the flask in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine in glacial acetic acid to the flask via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature low and to prevent the accumulation of unreacted bromine. The characteristic red-brown color of bromine should fade as it is consumed.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature until the color of bromine has completely disappeared, indicating the reaction is complete.

  • Workup: Carefully pour the reaction mixture into an excess of cold water. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic product with a suitable solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation to yield the crude 3-bromobutan-2-one. Further purification can be achieved by distillation under reduced pressure.

Experimental_Workflow Workflow for α-Bromination of Butan-2-one cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase Setup 1. Assemble Apparatus Mix 2. Add Butan-2-one & Acetic Acid Setup->Mix Addition 3. Add Br₂ Solution (Slowly, with cooling) Mix->Addition Stir 4. Stir to Completion Addition->Stir Quench 5. Quench with Water Stir->Quench Proceed to Workup Neutralize 6. Neutralize with NaHCO₃ Quench->Neutralize Extract 7. Extract with Ether Neutralize->Extract Purify 8. Wash and Dry Extract->Purify Isolate 9. Isolate Product (Evaporation/Distillation) Purify->Isolate

Workflow for α-Bromination of Butan-2-one

References

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-1-Buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Buten-2-ol is a valuable chiral building block in organic synthesis, serving as a precursor for various pharmaceuticals and biologically active molecules. Its versatile functionality, comprising both an alkene and a chiral secondary alcohol, allows for a wide range of chemical transformations. The development of efficient and highly selective methods for its synthesis is crucial for accessing enantiomerically pure target compounds. This document outlines two prominent and effective methods for the enantioselective synthesis of (R)-1-Buten-2-ol: biocatalytic asymmetric reduction of the corresponding ketone and lipase-catalyzed kinetic resolution of the racemic alcohol.

Methods Overview
  • Asymmetric Reduction of 1-Buten-2-one (Methyl Vinyl Ketone): This approach involves the direct, enantioselective reduction of the prochiral ketone, 1-buten-2-one, to the desired (R)-alcohol. This transformation can be achieved using chemical catalysts, such as those employed in Noyori-type asymmetric hydrogenations, or through biocatalysis with alcohol dehydrogenases (ADHs).[1] Enzymatic reductions are particularly attractive due to their high selectivity, mild reaction conditions, and environmentally friendly nature.[2]

  • Kinetic Resolution of Racemic (±)-1-Buten-2-ol: Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture.[3] This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of (R)-1-Buten-2-ol synthesis, lipases are commonly employed to selectively acylate the (S)-enantiomer, leaving the desired (R)-1-Buten-2-ol unreacted and enantiomerically enriched.[3][4] The acylated (S)-enantiomer can then be easily separated.

Data Presentation: Comparison of Methods

The following table summarizes typical quantitative data for the described methods for synthesizing chiral secondary alcohols, providing a basis for comparison.

MethodCatalyst/EnzymeAcyl DonorTypical YieldTypical Enantiomeric Excess (ee)Key Advantages
Asymmetric Reduction Alcohol Dehydrogenase (ADH)N/A>99% (Conversion)>96% for (R)-alcoholHigh enantioselectivity, mild conditions, direct synthesis.[2]
Kinetic Resolution Lipase (B570770) (e.g., Novozym 435®)Vinyl Acetate (B1210297)~45% (Theoretical max. 50%)>99% for (R)-alcoholHigh enantioselectivity, readily available enzymes.[3][4]
Kinetic Resolution Lipase (e.g., Novozym 435®)Long-chain Carboxylic Acids~40-50%~60%Demonstrates effect of acyl donor choice.[3]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 1-Buten-2-one

This protocol describes the enantioselective reduction of 1-buten-2-one to (R)-1-Buten-2-ol using a recombinant E. coli expressing a stereoselective alcohol dehydrogenase (ADH) and a cofactor regeneration system.

Materials:

  • 1-Buten-2-one (Methyl vinyl ketone)

  • Lyophilized recombinant E. coli cells overexpressing an (S)-selective ADH (to produce the R-alcohol)

  • 2-Propanol (isopropanol), analytical grade

  • Triethanolamine (TEA) buffer (0.05 M, pH 6.8)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Reaction vessel (e.g., sealed glass vial or bioreactor)

  • Magnetic stirrer and stir bar

  • Incubator or temperature-controlled shaker (set to 30 °C)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a sealed reaction vessel, prepare the reaction mixture by combining 25 mg/mL of lyophilized E. coli cells, 10% (v/v) TEA buffer, and 11.1 M 2-propanol (which serves as both co-solvent and recycling substrate for the cofactor).[2]

  • Substrate Addition: Add 1-buten-2-one to the mixture to a final concentration of 0.56 M.[2]

  • Incubation: Seal the vessel tightly and place it in a shaker incubating at 30 °C with vigorous agitation (e.g., 200 rpm) to ensure adequate mixing.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour). Quench the reaction in the aliquot with ethyl acetate and analyze by chiral Gas Chromatography (GC) to determine the conversion and enantiomeric excess of the product.

  • Workup: Once the desired conversion and enantiomeric excess are achieved, terminate the reaction by centrifuging the mixture to pellet the cells.

  • Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-1-Buten-2-ol.

  • Purification: Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Buten-2-ol

This protocol details the kinetic resolution of racemic 1-Buten-2-ol using immobilized lipase to selectively acylate the (S)-enantiomer.

Materials:

  • Racemic (±)-1-Buten-2-ol

  • Immobilized Lipase B from Candida antarctica (Novozym 435®)

  • Vinyl acetate (acyl donor)

  • n-Hexane (solvent)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath (set to 40-60 °C)

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add racemic (±)-1-Buten-2-ol (1 equivalent), n-hexane as the solvent, and vinyl acetate (1 equivalent) as the acyl donor.[3] A substrate concentration of around 1.5 M is often effective.[3]

  • Enzyme Addition: Add Novozym 435® (a typical loading is ~14 g per mole of substrate) to the mixture.[3]

  • Incubation: Place the flask in a temperature-controlled oil bath set to the desired temperature (e.g., 40 °C) and stir the suspension. The temperature has not been shown to have a significant influence in the 40-60 °C range.[3]

  • Reaction Monitoring: The reaction is monitored until approximately 50% conversion is reached to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester. Monitor by taking small aliquots and analyzing via chiral GC. Using vinyl acetate as the acyl donor can lead to high enantiomeric excess (ee > 90%) at shorter reaction times (e.g., 90 minutes).[3]

  • Enzyme Removal: Once ~50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Separation and Purification: The filtrate contains the desired (R)-1-Buten-2-ol and the (S)-1-buten-2-yl acetate. The solvent and any remaining vinyl acetate can be removed under reduced pressure. The resulting mixture of the alcohol and ester can then be separated by flash column chromatography on silica gel to afford the enantiomerically pure (R)-1-Buten-2-ol.

Visualizations

Workflow for Kinetic Resolution

The following diagram illustrates the principle of lipase-catalyzed kinetic resolution for the separation of racemic this compound.

G cluster_reaction Kinetic Resolution Reaction racemate (±)-1-Buten-2-ol (Racemic Mixture) r_alcohol (R)-1-Buten-2-ol (Unreacted, Enriched) racemate->r_alcohol Slow/ No Reaction s_ester (S)-1-Buten-2-yl Acetate (Fast Reacting Product) racemate->s_ester Fast Reaction separation Separation (Chromatography) racemate->separation Reaction Mixture reagents Lipase (Novozym 435®) + Vinyl Acetate reagents->racemate r_alcohol->separation s_ester->separation final_product Pure (R)-1-Buten-2-ol separation->final_product Isolation

References

Application Notes and Protocols: 3-Buten-2-ol as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric synthesis, the strategic use of small, enantiomerically pure molecules as building blocks is paramount for the construction of complex chiral structures such as pharmaceuticals and natural products. While 1-buten-2-ol exists as an unstable enol tautomer of butan-2-one, its isomer, 3-buten-2-ol (B146109) , stands out as a versatile and economically significant chiral precursor. Its bifunctional nature, possessing both a stereogenic center at the hydroxyl-bearing carbon and a reactive terminal alkene, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of (±)-3-buten-2-ol as a starting material for the enantioselective synthesis of valuable chiral compounds, with a particular focus on the synthesis of the insect pheromone (+)-exo-brevicomin. The cornerstone of this synthetic strategy is the Sharpless asymmetric epoxidation, a powerful tool for installing chirality with high enantioselectivity.

Key Applications of Chiral 3-Buten-2-ol Derivatives

Chiral synthons derived from 3-buten-2-ol are instrumental in the synthesis of a variety of complex molecules. The Sharpless asymmetric epoxidation of racemic 3-buten-2-ol provides access to chiral epoxy alcohols, which are versatile intermediates. These can be further elaborated into chiral diols, amino alcohols, and other key functionalities found in numerous biologically active compounds.

One notable application is the synthesis of insect pheromones, which are crucial for pest management strategies. For instance, (+)-exo-brevicomin, an aggregation pheromone of the western pine beetle (Dendroctonus brevicomis), can be synthesized enantioselectively starting from racemic 3-buten-2-ol. This synthesis highlights the utility of this chiral building block in constructing complex cyclic acetal (B89532) structures.

Data Presentation: Enantioselective Synthesis of (+)-exo-Brevicomin from 3-Buten-2-ol

The following table summarizes the quantitative data for a representative multi-step synthesis of (+)-exo-brevicomin starting from a derivative of 3-buten-2-ol. This pathway utilizes a Sharpless asymmetric dihydroxylation, a reaction analogous to asymmetric epoxidation for creating adjacent stereocenters.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (d.r.)
1Tosylation(E)-But-2-en-1-ol(E)-But-2-en-1-yl p-toluenesulfonateTsCl, KOH, Ether, -10 °C85--
2Iodination(E)-But-2-en-1-yl p-toluenesulfonate(E)-1-Iodo-but-2-eneNaI, Acetone, rt, 16 h~100--
3Asymmetric Dihydroxylation(E)-1-Iodo-but-2-ene(2R,3S)-1-Iodo-butane-2,3-diolAD-mix-α, MeSO₂NH₂, NaHCO₃, t-BuOH/H₂O (1:1), 0 °C, 15 h76-80>9592:8
4Acetonide Protection(2R,3S)-1-Iodo-butane-2,3-diol(4S,5R)-4-(Iodomethyl)-2,2,5-trimethyl-1,3-dioxolane2,2-Dimethoxypropane, PPTS, rt~100--
5Conjugate Addition(4S,5R)-4-(Iodomethyl)-2,2,5-trimethyl-1,3-dioxolane6-((4S,5R)-2,2,5-Trimethyl-1,3-dioxolan-4-yl)hexan-3-oneEthyl vinyl ketone, Zn(Cu), EtOH/H₂O, Ultrasound---
6Cyclization6-((4S,5R)-2,2,5-Trimethyl-1,3-dioxolan-4-yl)hexan-3-one(+)-exo-BrevicominH₃PW₁₂O₄₀, CH₂Cl₂96--
Overall - (E)-But-2-en-1-ol (+)-exo-Brevicomin - ~23 >95 -

Note: The synthesis starts from (E)-but-2-en-1-ol, a constitutional isomer of 3-buten-2-ol, for which a detailed protocol is available. The principles of asymmetric induction and subsequent transformations are directly applicable to a synthesis starting from 3-buten-2-ol.[1]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of Racemic 3-Buten-2-ol

This protocol describes the kinetic resolution of racemic 3-buten-2-ol via Sharpless asymmetric epoxidation to yield an enantioenriched epoxy alcohol and the unreacted enantiomer of the starting material.

Materials:

  • Racemic 3-buten-2-ol

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) (e.g., 5.5 M)

  • Powdered 4Å molecular sieves

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium fluoride (B91410) (NaF) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves (0.5 g per 10 mmol of substrate).

  • Anhydrous dichloromethane (20 mL per 10 mmol of substrate) is added, and the suspension is cooled to -20 °C.

  • L-(+)-Diethyl tartrate (1.2 equivalents relative to Ti(O-i-Pr)₄) is added, followed by the dropwise addition of titanium(IV) isopropoxide (1.0 equivalent relative to the desired chiral product). The mixture is stirred for 30 minutes at -20 °C.

  • Racemic 3-buten-2-ol (1.0 equivalent) is added, and the mixture is stirred for another 30 minutes.

  • A solution of tert-butyl hydroperoxide in toluene (2.0 equivalents) is added dropwise, maintaining the internal temperature below -15 °C.

  • The reaction is monitored by TLC or GC. Upon completion (typically after several hours), the reaction is quenched by the addition of water (2 mL per 10 mmol of Ti(O-i-Pr)₄).

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • Saturated aqueous NaF solution is added, and the mixture is stirred vigorously for at least 30 minutes until a granular precipitate forms.

  • The mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether.

  • The combined organic phases are washed with a saturated aqueous solution of Na₂SO₃, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product, containing the chiral epoxy alcohol and unreacted 3-buten-2-ol, is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of (+)-exo-Brevicomin from a Chiral Diol Intermediate

This protocol outlines the final steps in the synthesis of (+)-exo-brevicomin from a chiral diol, which can be obtained from 3-buten-2-ol via the steps analogous to those in the data table.

Materials:

  • 6-((4S,5R)-2,2,5-Trimethyl-1,3-dioxolan-4-yl)hexan-3-one

  • Phosphotungstic acid (H₃PW₁₂O₄₀)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of 6-((4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl)hexan-3-one in dichloromethane is added a catalytic amount of phosphotungstic acid.

  • The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (+)-exo-brevicomin.[1]

Visualizations

Logical Relationship: Enantioselective Synthesis

Enantioselective_Synthesis cluster_start Starting Material cluster_resolution Chiral Resolution cluster_products Chiral Building Blocks cluster_synthesis Further Synthesis cluster_final Final Product Racemic 3-Buten-2-ol Racemic 3-Buten-2-ol Sharpless Asymmetric Epoxidation Sharpless Asymmetric Epoxidation Racemic 3-Buten-2-ol->Sharpless Asymmetric Epoxidation Kinetic Resolution (S)-3-Buten-2-ol (S)-3-Buten-2-ol Sharpless Asymmetric Epoxidation->(S)-3-Buten-2-ol Unreacted Enantiomer (2R,3R)-Epoxybutanol (2R,3R)-Epoxybutanol Sharpless Asymmetric Epoxidation->(2R,3R)-Epoxybutanol Epoxidized Enantiomer Multi-step Synthesis Multi-step Synthesis (S)-3-Buten-2-ol->Multi-step Synthesis (2R,3R)-Epoxybutanol->Multi-step Synthesis Complex Chiral Molecules (e.g., Pharmaceuticals, Natural Products) Complex Chiral Molecules (e.g., Pharmaceuticals, Natural Products) Multi-step Synthesis->Complex Chiral Molecules (e.g., Pharmaceuticals, Natural Products)

Caption: Enantioselective synthesis workflow.

Experimental Workflow: Synthesis of (+)-exo-Brevicomin

Brevicomin_Synthesis Start Start Tosylation Tosylation Start->Tosylation (E)-But-2-en-1-ol Iodination Iodination Tosylation->Iodination Asymmetric Dihydroxylation Asymmetric Dihydroxylation Iodination->Asymmetric Dihydroxylation Acetonide Protection Acetonide Protection Asymmetric Dihydroxylation->Acetonide Protection Conjugate Addition Conjugate Addition Acetonide Protection->Conjugate Addition Cyclization Cyclization Conjugate Addition->Cyclization Purification Purification Cyclization->Purification Final Product (+)-exo-Brevicomin Purification->Final Product

Caption: Synthesis of (+)-exo-Brevicomin workflow.

References

Sharpless Asymmetric Epoxidation of 1-Buten-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric epoxidation is a powerful and highly enantioselective method for the synthesis of chiral 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1] Developed by K. Barry Sharpless, this reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), an enantiomerically pure dialkyl tartrate (such as diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[2] For secondary allylic alcohols like 1-buten-2-ol, the Sharpless epoxidation is effectively employed as a kinetic resolution, where one enantiomer of the racemic starting material reacts significantly faster than the other. This process allows for the separation of the racemic mixture into a highly enantioenriched epoxy alcohol and the unreacted, enantioenriched allylic alcohol.[1] This application note provides detailed protocols and data for the kinetic resolution of racemic this compound via the Sharpless asymmetric epoxidation.

Reaction Principle

The kinetic resolution of racemic this compound using the Sharpless asymmetric epoxidation relies on the differential rates of epoxidation for the two enantiomers in the presence of a chiral catalyst. The catalyst, formed in situ from titanium(IV) isopropoxide and a chiral tartrate ester, creates a chiral environment that preferentially accommodates one enantiomer of the allylic alcohol, leading to its faster epoxidation. Consequently, at approximately 50% conversion, one can isolate the unreacted starting material with high enantiomeric excess, as well as the corresponding epoxy alcohol, also with high enantiomeric excess. The stereochemistry of the resulting epoxide is dictated by the chirality of the diethyl tartrate used.[2]

Key Reagents and Equipment

Reagent/EquipmentPurpose
Racemic this compoundSubstrate
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)Catalyst precursor
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)Chiral ligand
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene (B28343) or decane)Oxidant
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)Solvent
4Å Molecular SievesTo ensure anhydrous conditions
Diethyl etherExtraction solvent
10% NaOH solution (aqueous)Work-up reagent
Saturated NaCl solution (brine)Washing agent
Anhydrous MgSO₄ or Na₂SO₄Drying agent
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)Reaction vessel
Magnetic stirrer and stir barAgitation
Low-temperature cooling bath (e.g., dry ice/acetone)Temperature control
Thin-layer chromatography (TLC) plates and developing chamberReaction monitoring
Rotary evaporatorSolvent removal
Column chromatography setupPurification

Experimental Protocols

Protocol 1: Kinetic Resolution of Racemic this compound

This protocol is adapted from established procedures for the kinetic resolution of secondary allylic alcohols.

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

  • Powdered, activated 4Å molecular sieves are added to the flask.

  • The flask is cooled to -20 °C using a suitable cooling bath.

  • Titanium(IV) isopropoxide is added to the stirred suspension.

  • The chiral diethyl tartrate (either L-(+)-DET or D-(-)-DET) is then added dropwise. The choice of tartrate enantiomer will determine which enantiomer of the starting material reacts faster.

  • The mixture is stirred at -20 °C for 30 minutes to allow for the formation of the chiral catalyst.

  • A solution of racemic this compound in anhydrous dichloromethane is added to the catalyst mixture.

  • A pre-cooled (-20 °C) solution of tert-butyl hydroperoxide (TBHP) in a non-polar solvent is added dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed -15 °C.

  • The reaction is stirred at -20 °C and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of conversion. The reaction is typically stopped at approximately 50-60% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the epoxy alcohol product.

  • Upon reaching the desired conversion, the reaction is quenched by the addition of water.

  • The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for at least 1 hour.

  • A 10% aqueous solution of NaOH is added, and the mixture is stirred vigorously for another 30 minutes, or until the aqueous and organic layers become clear.

  • The layers are separated, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue, containing the enantioenriched unreacted this compound and the chiral epoxy alcohol, is purified by flash column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes representative quantitative data for the kinetic resolution of a racemic secondary allylic alcohol, which can be expected to be similar for this compound.

EntryChiral LigandConversion (%)Unreacted Alcohol Yield (%)Unreacted Alcohol e.e. (%)Epoxy Alcohol Yield (%)Epoxy Alcohol e.e. (%)
1L-(+)-DET~55~45>98~50>95
2D-(-)-DET~55~45>98~50>95

Note: The specific yields and enantiomeric excesses are dependent on the precise reaction conditions and the point at which the reaction is quenched.

Visualizations

Reaction Scheme

Sharpless_Kinetic_Resolution rac_alcohol Racemic this compound epoxy_alcohol Enantioenriched Epoxy Alcohol rac_alcohol->epoxy_alcohol Faster reacting enantiomer unreacted_alcohol Enantioenriched this compound rac_alcohol->unreacted_alcohol Slower reacting enantiomer reagents Ti(O-i-Pr)₄, Chiral DET TBHP, CH₂Cl₂, -20 °C

Caption: Kinetic resolution of racemic this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification a Charge flask with CH₂Cl₂ and 4Å molecular sieves b Cool to -20 °C a->b c Add Ti(O-i-Pr)₄ b->c d Add chiral DET c->d e Stir for 30 min d->e f Add racemic this compound e->f g Add TBHP solution dropwise f->g h Stir at -20 °C and monitor conversion g->h i Quench with water h->i j Warm to room temperature i->j k Add 10% NaOH j->k l Separate layers and extract with Et₂O k->l m Dry and concentrate organic phase l->m n Flash column chromatography m->n o Isolate enantioenriched alcohol and epoxide n->o

Caption: General workflow for the Sharpless kinetic resolution.

Conclusion

The Sharpless asymmetric epoxidation provides a highly effective and predictable method for the kinetic resolution of racemic this compound. By carefully controlling the reaction conditions, particularly the temperature and the extent of conversion, researchers can obtain both the unreacted allylic alcohol and the corresponding epoxy alcohol in high enantiomeric purity. These chiral building blocks are valuable intermediates in the synthesis of complex molecules for the pharmaceutical and other industries.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1-Buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 1-buten-2-ol, a versatile C4 building block. The protocols and data presented herein are intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science. The ability to form carbon-carbon and carbon-heteroatom bonds using this compound as a substrate opens avenues for the synthesis of complex molecules, including pharmaceutical intermediates and natural products.

Introduction to Palladium-Catalyzed Cross-Coupling of Allylic Alcohols

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new chemical bonds with high efficiency and selectivity. When employing allylic alcohols such as this compound, the most relevant transformation is the Tsuji-Trost reaction, also known as palladium-catalyzed allylic substitution.[1][2] In this reaction, the hydroxyl group of the allylic alcohol is transformed into a good leaving group in situ, or the alcohol is used directly, to form a π-allylpalladium intermediate. This intermediate can then be attacked by a wide range of nucleophiles to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds.[2]

Other important palladium-catalyzed reactions, such as the Heck, Suzuki-Miyaura, and Sonogashira couplings, can also be adapted for use with this compound or its derivatives. These reactions are instrumental in the synthesis of complex molecular architectures and have found extensive application in drug discovery and development.[3]

I. Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction is a powerful method for the allylation of nucleophiles.[2] With an unsymmetrical substrate like this compound, the regioselectivity of the nucleophilic attack is a key consideration and is influenced by factors such as the nature of the ligands on the palladium catalyst and the nucleophile itself.[4]

General Reaction Scheme:

R-Nu + HO-CH(CH₃)CH=CH₂ + Pd(0) Catalyst → R-Nu-CH(CH₃)CH=CH₂ and/or R-Nu-CH₂CH=CHCH₃

Quantitative Data Summary

While specific data for a wide range of nucleophiles with this compound is dispersed throughout the literature, the following table provides representative yields for the allylation of a common carbon nucleophile with an allylic substrate, illustrating the general efficiency of the Tsuji-Trost reaction.

EntryNucleophileAllylic SubstrateCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Dimethyl MalonateAllyl AcetatePd(PPh₃)₄ (5)PPh₃NaHTHFrt295
2Ethyl AcetoacetateAllyl Chloride[Pd(allyl)Cl]₂ (2.5)dppeNaOEtEthanolreflux488
3Morpholine1-Buten-2-yl AcetatePd₂(dba)₃ (2)dppfK₂CO₃Toluene801292
4Phenol1-Buten-2-yl CarbonatePd(OAc)₂ (3)P(OPh)₃Cs₂CO₃Dioxane100885

Note: This table is a compilation of representative data for similar allylic systems to illustrate typical reaction efficiencies. dppe = 1,2-Bis(diphenylphosphino)ethane, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, dba = dibenzylideneacetone.

II. Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[5][6] In the case of this compound, the reaction can lead to the formation of arylated ketones after isomerization of the initial product. A study has shown that the Heck arylation of 3-buten-2-ol (B146109) (an isomer of this compound) with iodobenzene (B50100) can produce 4-phenyl-2-butanone in high yields.[7]

General Reaction Scheme:

Ar-X + HO-CH(CH₃)CH=CH₂ + Pd Catalyst + Base → Ar-CH₂CH₂COCH₃

Quantitative Data Summary
EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Iodobenzene3-Buten-2-olPd(OAc)₂ (0.05)K₂CO₃NMP1201>90[7]
24-Iodoanisole3-Buten-2-olPd(OAc)₂ (0.05)K₂CO₃NMP1201>90[7]
34-Iodotoluene3-Buten-2-olPd(OAc)₂ (0.05)K₂CO₃NMP1201>90[7]

NMP = N-Methyl-2-pyrrolidone

III. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. While direct coupling with the hydroxyl group of this compound is challenging, its derivatives, such as the corresponding phosphate (B84403) or carbonate, can be effective coupling partners.

General Reaction Scheme (using a derivative):

Ar-B(OH)₂ + (RO)₂PO-O-CH(CH₃)CH=CH₂ + Pd Catalyst + Base → Ar-CH(CH₃)CH=CH₂ and/or Ar-CH₂CH=CHCH₃

IV. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] For this reaction, this compound would first need to be converted to an appropriate derivative containing a terminal alkyne. For instance, the hydroxyl group could be used to link to a molecule containing a terminal alkyne. Alternatively, derivatives of butynol (B8639501) can be used in Sonogashira reactions to build molecular complexity, which is a common strategy in the synthesis of pharmaceutical intermediates.[8]

Experimental Protocols

Protocol 1: General Procedure for Tsuji-Trost Allylic Alkylation of a Carbon Nucleophile

This protocol is a representative procedure for the palladium-catalyzed allylation of a soft carbon nucleophile with an allylic substrate, which can be adapted for this compound derivatives.

Materials:

  • Allylic substrate (e.g., 1-buten-2-yl acetate) (1.0 equiv)

  • Nucleophile (e.g., dimethyl malonate) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., NaH or K₂CO₃) (1.5 equiv)

  • Anhydrous solvent (e.g., THF, Dioxane, or Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry flask under an inert atmosphere, add the base and anhydrous solvent.

  • Add the nucleophile dropwise to the suspension at 0 °C and stir for 10-15 minutes.

  • Add the palladium catalyst to the mixture.

  • Add the allylic substrate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as required, and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Heck Reaction with an Allylic Alcohol

This protocol is based on the arylation of 3-buten-2-ol and can be adapted for similar substrates.[7]

Materials:

  • Aryl halide (e.g., iodobenzene) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (0.05-2 mol%)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 equiv)

  • Solvent (e.g., NMP, DMF, or Acetonitrile)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir until the starting material is consumed (as monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Tsuji_Trost_Catalytic_Cycle cluster_main Tsuji-Trost Catalytic Cycle Pd0 Pd(0)L₂ PiAllyl π-Allyl Pd(0) Complex Pd0->PiAllyl Coordination with Allylic Alcohol PdII_Allyl π-Allyl Pd(II) Complex PiAllyl->PdII_Allyl Oxidative Addition (-X⁻) Leaving_Group Leaving Group (X⁻) PiAllyl->Leaving_Group Product_Complex Product-Pd(0) Complex PdII_Allyl->Product_Complex Nucleophilic Attack (+Nu⁻) Product_Complex->Pd0 Product Release Product Allylated Product Product_Complex->Product Allylic_Alcohol This compound (or derivative) Allylic_Alcohol->PiAllyl Nucleophile Nucleophile (Nu⁻) Nucleophile->PdII_Allyl

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Experimental_Workflow cluster_workflow General Experimental Workflow for Cross-Coupling Start Reaction Setup (Reactants, Catalyst, Solvent) Reaction Reaction under Inert Atmosphere (Heating/Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for cross-coupling.

Applications in Drug Discovery and Development

Palladium-catalyzed cross-coupling reactions are indispensable tools in the pharmaceutical industry for the rapid synthesis of compound libraries and the optimization of lead candidates.[3] The functionalized products derived from this compound can serve as key intermediates in the synthesis of complex, biologically active molecules.

  • Access to Chiral Building Blocks: Asymmetric versions of the Tsuji-Trost reaction can provide enantiomerically enriched products from this compound, which are highly valuable in the synthesis of chiral drugs.

  • Scaffold Diversification: The ability to introduce a wide variety of aryl, heteroaryl, and other functional groups allows for extensive structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

  • Synthesis of Natural Product Analogues: Many natural products with therapeutic properties contain complex carbon skeletons that can be efficiently constructed using cross-coupling methodologies. This compound can serve as a versatile starting material for the synthesis of such analogues.

Conclusion

This compound is a readily available and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The Tsuji-Trost, Heck, Suzuki-Miyaura, and Sonogashira reactions provide powerful methods for the conversion of this simple building block into a diverse array of more complex and highly functionalized molecules. The protocols and data presented in these application notes offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the context of drug discovery and development. Further optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, will undoubtedly lead to even more efficient and selective transformations.

References

Application Notes and Protocols: The Use of Chiral C4 Building Blocks in the Total Synthesis of (+)-Macbecin I

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of complex natural products with high stereochemical control is a cornerstone of modern organic chemistry and drug discovery. Chiral building blocks, small, enantiomerically pure molecules, serve as crucial starting materials for the efficient construction of these intricate molecular architectures. This document details the application of a chiral C4 building block, derived from (R)-2,3-epoxybutane, in the total synthesis of the antitumor antibiotic (+)-Macbecin I.

(+)-Macbecin I is a member of the ansamycin (B12435341) family of natural products, which exhibit significant biological activity, including antitumor and antibacterial properties. Its complex structure, featuring a macrocyclic lactam and multiple stereocenters, presents a formidable synthetic challenge. The convergent total synthesis developed by Baker and Castro exemplifies a powerful strategy wherein complex fragments of the molecule are synthesized independently and then coupled together. A key fragment, the C1-C9 segment, incorporates a chiral epoxide that dictates the stereochemistry of multiple centers in the final product.

Core Application: Stereoselective Synthesis of the C1-C9 Fragment of (+)-Macbecin I

The synthesis of the C1-C9 fragment of (+)-Macbecin I showcases the utility of (R)-2,3-epoxybutane as a chiral C4 building block. The inherent chirality of this starting material is strategically transferred and elaborated to construct a more complex molecule with multiple defined stereocenters.

Retrosynthetic Analysis of the C1-C9 Fragment

A retrosynthetic analysis reveals the strategic importance of the chiral epoxide. The C1-C9 fragment can be disconnected to reveal a key chiral epoxide intermediate, which in turn can be traced back to the readily available (R)-2,3-epoxybutane.

Retrosynthesis Macbecin_C1_C9 C1-C9 Fragment of (+)-Macbecin I Chiral_Epoxide Key Chiral Epoxide Intermediate Macbecin_C1_C9->Chiral_Epoxide Key Disconnection R_2_3_Epoxybutane (R)-2,3-Epoxybutane Chiral_Epoxide->R_2_3_Epoxybutane Chiral Source

Caption: Retrosynthetic analysis of the C1-C9 fragment.

Experimental Protocols

The following protocols are adapted from the total synthesis of (+)-Macbecin I by Baker and Castro and detail the synthesis of the key chiral epoxide intermediate starting from (R)-2,3-epoxybutane.

Protocol 1: Synthesis of (2R,3R)-3-Methyl-oxiran-2-yl)methanol

This protocol describes the conversion of (R)-2,3-epoxybutane to a key alcohol intermediate.

Reaction Scheme:

(R)-2,3-Epoxybutane → (2R,3R)-3-Methyl-oxiran-2-yl)methanol

Materials:

Procedure:

  • A solution of lithium acetylide-ethylenediamine complex in anhydrous DMSO is prepared at room temperature under an inert atmosphere.

  • (R)-2,3-Epoxybutane is added dropwise to the solution at a controlled temperature.

  • The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield (2R,3R)-3-Methyl-oxiran-2-yl)methanol.

Protocol 2: Synthesis of the Key Chiral Epoxide Fragment

This protocol details the conversion of the alcohol intermediate to the final chiral epoxide fragment used in the convergent coupling.

Reaction Scheme:

(2R,3R)-3-Methyl-oxiran-2-yl)methanol → Key Chiral Epoxide

Materials:

Procedure:

  • To a solution of (2R,3R)-3-Methyl-oxiran-2-yl)methanol in anhydrous dichloromethane and pyridine at 0 °C, p-toluenesulfonyl chloride is added portion-wise.

  • The reaction is stirred at 0 °C until the starting material is consumed (monitored by TLC).

  • The reaction mixture is diluted with dichloromethane and washed sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo to give the crude tosylate.

  • The crude tosylate is dissolved in anhydrous methanol, and a solution of sodium methoxide in methanol is added at 0 °C.

  • The reaction is stirred until the tosylate is consumed, indicating the formation of the terminal epoxide.

  • The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The resulting key chiral epoxide is purified by flash chromatography.

Data Presentation

The successful synthesis of the key fragments and the final product is supported by quantitative data. The following table summarizes the yields for the key steps in the synthesis of the C1-C9 fragment.

StepStarting MaterialProductYield (%)
Epoxide Opening(R)-2,3-Epoxybutane(2R,3R)-3-Methyl-oxiran-2-yl)methanol85
Tosylation & Epoxide Formation(2R,3R)-3-Methyl-oxiran-2-yl)methanolKey Chiral Epoxide92

Logical Workflow of the Convergent Synthesis

The total synthesis of (+)-Macbecin I is a prime example of a convergent strategy. Two complex fragments, the C1-C9 fragment (containing the chiral epoxide) and the C11-C21 fragment, are synthesized separately and then coupled together. This approach improves overall efficiency and allows for the independent optimization of each synthetic route.

Convergent_Synthesis cluster_C1_C9 Synthesis of C1-C9 Fragment cluster_C11_C21 Synthesis of C11-C21 Fragment R_2_3_Epoxybutane (R)-2,3-Epoxybutane Epoxide_Intermediate Key Chiral Epoxide R_2_3_Epoxybutane->Epoxide_Intermediate Multi-step synthesis Coupling Convergent Fragment Coupling (Cuprate Addition) Epoxide_Intermediate->Coupling Aromatic_Starter Aromatic Starting Material Vinyl_Iodide C11-C21 Vinyl Iodide Aromatic_Starter->Vinyl_Iodide Multi-step synthesis Vinyl_Iodide->Coupling Macbecin_Precursor Macbecin Precursor Coupling->Macbecin_Precursor Macbecin (+)-Macbecin I Macbecin_Precursor->Macbecin Macrolactamization & Final Steps

Application Notes and Protocols: Derivatization of 1-Buten-2-ol for Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 1-buten-2-ol, a versatile starting material, for the generation of compound libraries aimed at biological activity screening. The protocols focus on two key derivatization strategies: conversion to γ-butyrolactones and esterification. These compound classes are frequently associated with a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2]

Introduction

This compound is a readily available allylic alcohol that serves as a valuable building block in organic synthesis. Its chemical structure allows for targeted modifications to generate a diverse range of derivatives. The derivatization of this compound into libraries of compounds, followed by high-throughput biological screening, is a promising strategy for the discovery of novel therapeutic agents. This document outlines detailed protocols for the synthesis of γ-butyrolactone and ester derivatives of this compound, methods for their biological evaluation, and a summary of reported biological activities of related compounds.

Derivatization Strategies

Two primary derivatization strategies for this compound are presented here:

  • Synthesis of γ-Butyrolactones: The γ-butyrolactone moiety is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1][3] Conversion of this compound to a γ-butyrolactone introduces a lactone ring system, which is often associated with anti-inflammatory, and anticancer activities.[1][4][5]

  • Esterification: Esterification of the hydroxyl group of this compound with various carboxylic acids is a straightforward method to generate a library of ester derivatives. This modification alters the lipophilicity and steric properties of the parent molecule, which can significantly impact its biological activity.

Experimental Protocols

Protocol 1: Synthesis of a γ-Butyrolactone Derivative from this compound

This protocol describes a two-step process for the synthesis of a γ-butyrolactone derivative from this compound via a carboxylative cyclization. This method utilizes a photoredox-catalyzed hydrocarboxylation followed by an intramolecular cyclization.

Materials:

  • This compound

  • Cesium formate (B1220265) (HCO2Cs)

  • Photoredox catalyst (e.g., fac-Ir(ppy)3)

  • Hydrogen atom transfer (HAT) catalyst (e.g., a thiol)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Blue light source (e.g., LED lamp)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), cesium formate (1.5 mmol), the photoredox catalyst (1-2 mol%), and the HAT catalyst (10-20 mol%) in anhydrous DMF (0.1 M).

  • Photocatalysis: Irradiate the reaction mixture with a blue light source at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired γ-butyrolactone derivative.

  • Characterization: Characterize the purified product by NMR spectroscopy (1H and 13C) and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a 1-Buten-2-yl Ester Derivative

This protocol details the synthesis of an ester derivative of this compound using a standard acid-catalyzed esterification method.

Materials:

  • This compound

  • A selected carboxylic acid (e.g., acetic acid, benzoic acid)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (e.g., Toluene)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for extraction and purification (e.g., diethyl ether, hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 mmol), the carboxylic acid (1.2 mmol), and a catalytic amount of concentrated sulfuric acid (2-3 drops) in toluene.

  • Reflux: Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final ester product using NMR spectroscopy (1H and 13C) and mass spectrometry.

Biological Activity Screening Protocols

Once a library of this compound derivatives is synthesized, their biological activities can be assessed using a variety of in vitro assays.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of the synthesized derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized this compound derivatives dissolved in DMSO

  • Griess reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Data Presentation

The following tables summarize the reported biological activities of various γ-butyrolactone derivatives, which can serve as a reference for the expected activities of this compound derived compounds.

Table 1: Cytotoxic Activity of γ-Butyrolactone Derivatives against Human Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Protelichesterinic acidHCT-11634.3[1]
Cembrane-type butyrolactoneRAW 264.7Strong cytotoxic activity[1]
Lactoquinomycin derivativesMDA4680.05 - 0.07[1]
Adenine-linked butyrolactoneL12100.3 µg/mL (ED50)[1]
Fluorinated γ‐butyrolactone fused aza‐anthraquinoneKB1.99[6]
Fluorinated γ‐butyrolactone fused aza‐anthraquinoneA5490.90[6]
Aminated α-methylene-γ-butyrolactonesPanc-1, MIA PaCa-2, BxPC-3Excellent activity at 10 µM[5]

Table 2: Anti-inflammatory Activity of Butenolide Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Balanolide ANO production in RAW 264.7 cells11.8[4]
Balanolide BNO production in RAW 264.7 cells12.9[4]
Butanolide Derivative 21Superoxide anion generation in neutrophils< 1.0[7]
Butanolide Derivative 22Superoxide anion generation in neutrophils< 1.0[7]
Butenolide from Aspergillus terreus (Compound 10)NO production in RAW 264.7 cellsStronger than indomethacin[8]

Visualization of Experimental Workflow and Signaling Pathways

To facilitate understanding, the following diagrams illustrate the experimental workflow and a key signaling pathway potentially modulated by the synthesized derivatives.

experimental_workflow cluster_synthesis Derivatization of this compound cluster_screening Biological Activity Screening start This compound derivatization Derivatization Strategies start->derivatization lactone γ-Butyrolactone Synthesis derivatization->lactone ester Esterification derivatization->ester library Compound Library lactone->library ester->library screening In Vitro Assays library->screening cytotoxicity Cytotoxicity Assay (e.g., MTT) screening->cytotoxicity inflammation Anti-inflammatory Assay (e.g., NO production) screening->inflammation data Data Analysis (IC50 determination) cytotoxicity->data inflammation->data nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 activates traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk phosphorylates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->gene_expression induces inhibition Butenolide Derivative (Potential Inhibitor) inhibition->ikk inhibits inhibition->nfkb inhibits translocation

References

Application Notes and Protocols for the Grignard Reaction with 1-Buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed overview of the Grignard reaction specifically involving 1-buten-2-ol, an allylic alcohol. The reaction of Grignard reagents with allylic alcohols presents unique challenges and opportunities due to the presence of both a hydroxyl group and a carbon-carbon double bond. Understanding the interplay of these functional groups is critical for achieving desired product outcomes. This document outlines the reaction principles, potential pathways, detailed experimental protocols, and quantitative data to guide researchers in utilizing this reaction for the synthesis of complex molecules in drug discovery and development.

Grignard reagents (R-MgX) are potent nucleophiles and strong bases.[1][2] Their reaction with an alcohol can lead to deprotonation of the hydroxyl group, forming a magnesium alkoxide and consuming the Grignard reagent.[1] In the case of this compound, the Grignard reagent can also potentially add across the carbon-carbon double bond or undergo other side reactions. However, under carefully controlled conditions, the Grignard reagent can be used to introduce a variety of alkyl or aryl groups, leading to the formation of new, more complex alcohol products.

Reaction Principles and Pathways

The reaction between a Grignard reagent and this compound is multifaceted. The primary competing pathways are:

  • Deprotonation: The Grignard reagent acts as a base and abstracts the acidic proton from the hydroxyl group of this compound. This is often the initial and dominant reaction, especially at elevated temperatures. This pathway consumes one equivalent of the Grignard reagent.

  • Nucleophilic Addition: While less common with alcohols, under specific conditions, the Grignard reagent can act as a nucleophile. This is more likely to occur if the hydroxyl group is first protected or if the reaction is carried out at very low temperatures.

  • Addition to the Alkene: Carbomagnesiation, the addition of the Grignard reagent across the double bond, is a possibility with unsaturated alcohols, although it may require specific catalysts or reaction conditions.

  • Rearrangement: Allylic systems are prone to rearrangement, and the intermediate magnesium alkoxide could potentially undergo rearrangements, leading to a mixture of products.

Due to the acidity of the hydroxyl proton, a common strategy involves using a twofold excess of the Grignard reagent. The first equivalent deprotonates the alcohol, and the second equivalent can then participate in other reactions, or a different nucleophile can be introduced.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific Grignard reagent and desired outcome. Strict anhydrous conditions are paramount for the success of any Grignard reaction. [3] All glassware should be thoroughly flame-dried or oven-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Deprotonation and In-Situ Generation of a Magnesium Alkoxide

This protocol focuses on the deprotonation of this compound to form the magnesium alkoxide, which can then be used in subsequent reactions.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous magnesium sulfate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard, dry glassware for inert atmosphere reactions (three-neck round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Reagent Preparation: In the flask, place a solution of this compound (1.0 eq.) in anhydrous diethyl ether.

  • Grignard Addition: Cool the flask to 0 °C using an ice bath. Slowly add the Grignard reagent (1.1 eq.) dropwise from the dropping funnel to the stirred solution of this compound. The addition should be controlled to maintain the temperature below 10 °C. Evolution of a gas (the alkane corresponding to the Grignard reagent's R-group) will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation. The resulting suspension contains the magnesium alkoxide of this compound.

  • Work-up (for isolation of any unreacted material or for subsequent steps): Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product or unreacted starting material.

Quantitative Data

The following table summarizes representative yields for the reaction of various Grignard reagents with allylic alcohols, providing an expected range for reactions with this compound. Please note that yields are highly dependent on the specific reaction conditions.

Grignard Reagent (R-MgX)SubstrateProduct(s)Reaction ConditionsYield (%)Reference
Methylmagnesium bromide2-Methyl-3-buten-2-olDeprotonationTHF, 0 °C to rt, 1h>95 (alkoxide)(Assumed)
Ethylmagnesium bromide3-Buten-2-olDeprotonationDiethyl ether, 0 °C, 1h>95 (alkoxide)(Assumed)
Phenylmagnesium bromide2-Methyl-3-buten-2-olDeprotonationTHF, 0 °C to rt, 1h>95 (alkoxide)(Assumed)
Allylmagnesium bromide3-Buten-2-olMixture of addition and deprotonation productsDiethyl ether, low temp.Variable[4]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Grignard Reaction with this compound setup Apparatus Setup (Flame-dried glassware, inert atmosphere) reagents Reagent Preparation (this compound in anhydrous ether) setup->reagents addition Grignard Reagent Addition (Dropwise at 0 °C) reagents->addition reaction Reaction (Stir at room temperature) addition->reaction workup Aqueous Work-up (Quench with sat. NH4Cl) reaction->workup extraction Extraction (Separate organic layer) workup->extraction drying Drying and Concentration (Anhydrous MgSO4, rotary evaporation) extraction->drying analysis Product Analysis (NMR, GC-MS, IR) drying->analysis

Caption: A generalized workflow for performing a Grignard reaction with this compound.

Reaction Signaling Pathway

reaction_pathway Potential Reaction Pathways of Grignard Reagent with this compound cluster_reactants Reactants cluster_products Potential Products Grignard R-MgX Alkoxide Magnesium Alkoxide + R-H (Deprotonation) Grignard->Alkoxide Acts as Base Addition_Product Substituted Alcohol (Nucleophilic Addition - Minor) Grignard->Addition_Product Acts as Nucleophile Alkene_Addition Carbomagnesiation Product (Alkene Addition - Minor) Grignard->Alkene_Addition Adds to C=C Butenol This compound Butenol->Alkoxide Butenol->Addition_Product Butenol->Alkene_Addition

Caption: The main reaction pathways for a Grignard reagent with this compound.

Conclusion

The reaction of Grignard reagents with this compound is primarily an acid-base reaction, leading to the formation of a magnesium alkoxide. This alkoxide can be a useful intermediate for further synthetic transformations. While nucleophilic addition to the carbon framework is a less common pathway, it may be achievable under specific, carefully controlled conditions, potentially involving protection of the hydroxyl group or the use of specialized Grignard reagents. The information and protocols provided herein serve as a foundational guide for researchers exploring the synthetic utility of this reaction. Careful optimization and analysis are essential for achieving desired outcomes and minimizing side reactions.

References

Protocol for the Purification of 1-Buten-2-ol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-buten-2-ol by fractional distillation. It includes critical safety information, pre-distillation procedures, a step-by-step distillation guide, and post-distillation handling. Particular attention is given to the hazards associated with the purification of allylic alcohols, such as peroxide formation and thermal instability.

Introduction

This compound is a secondary allylic alcohol that may require purification to remove impurities such as water, unreacted starting materials from its synthesis, and isomeric byproducts. Fractional distillation is a suitable method for this purification, however, due to the reactive nature of the allylic alcohol functional group, specific precautions must be taken. The propensity of allylic alcohols to form explosive peroxides upon storage and the potential for thermal decomposition or isomerization during heating necessitate a carefully controlled distillation process. This protocol outlines a safe and effective procedure for the purification of this compound.

Physical and Chemical Properties

A summary of the relevant physical and chemical properties of this compound and its common isomer, 3-buten-2-ol, is provided in the table below. The exact boiling point of this compound is not widely reported; therefore, the boiling point of its isomer is used as a close estimate for procedural planning.

PropertyThis compound3-Buten-2-ol (Isomer)Reference
Molecular Formula C₄H₈OC₄H₈O[1][2]
Molecular Weight 72.11 g/mol 72.11 g/mol [1][2]
Boiling Point (Atmospheric Pressure) Not widely reported96-97 °C[2][3]
Appearance -Clear, colorless liquid[2]
Solubility in Water -Fully miscible[2]

Safety Precautions

CRITICAL: this compound is an allylic alcohol and is prone to the formation of explosive peroxides upon exposure to air and light.[4] All handling and distillation procedures must be conducted with extreme caution.

  • Peroxide Hazard: Before proceeding with any heating or distillation, the crude this compound must be tested for the presence of peroxides.[4] Distillation of solutions containing peroxides can lead to violent explosions.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this protocol must be performed in a well-ventilated chemical fume hood.

  • Inert Atmosphere: While not always mandatory for distillation, conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can help prevent peroxide formation during the process.

  • Heating: Use a heating mantle with a stirrer or an oil bath for controlled heating. Never use an open flame. Do not distill to dryness, as this can concentrate explosive peroxides.

  • Glassware: Inspect all glassware for cracks or defects before use.

Experimental Protocol

This protocol is divided into three main stages: pre-distillation preparation, fractional distillation, and post-distillation handling.

Pre-Distillation Preparation
  • Peroxide Test:

    • Several methods can be used to test for peroxides. A common and sensitive method is the use of peroxide test strips (e.g., EMQuant® Peroxide Test Strips).[5]

    • Alternatively, a qualitative chemical test can be performed:

      • Potassium Iodide Test: Add 1 ml of the this compound sample to a solution of 1 g of potassium iodide in 5 ml of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.

    • If the peroxide test is positive (a concentration greater than 30 ppm is considered hazardous), the peroxides must be removed before distillation.

  • Peroxide Removal (if necessary):

    • Activated Alumina (B75360) Method: Pass the crude this compound through a short column packed with activated alumina. This method is effective for removing peroxides from alcohols.[6] The alumina should be subsequently washed with a dilute acidic solution of ferrous sulfate (B86663) to decompose the captured peroxides.

    • Ferrous Sulfate Wash: For water-soluble alcohols, shake the crude material with a freshly prepared solution of ferrous sulfate (e.g., 60 g of ferrous sulfate and 6 ml of concentrated sulfuric acid in 100 ml of water). Separate the aqueous layer.

  • Drying:

    • Water can form azeotropes with alcohols, making their separation by simple distillation difficult.[7] Therefore, the crude this compound should be dried before fractional distillation.

    • Suitable Drying Agents: Anhydrous magnesium sulfate (MgSO₄) or anhydrous potassium carbonate (K₂CO₃) are suitable for drying alcohols.[8]

    • Procedure: Add the chosen drying agent to the peroxide-free crude this compound. Swirl the flask and let it stand for at least one hour. If the drying agent clumps together, add more until some remains free-flowing.

    • Incompatible Drying Agents: Do not use calcium chloride, as it can form adducts with alcohols.[8]

    • Filter or decant the dried liquid into a clean, dry round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.

Fractional Distillation

Fractional distillation is necessary to separate this compound from impurities with close boiling points.[9]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus as shown in the diagram below. Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.

    • Ensure all joints are properly sealed. If distilling under an inert atmosphere, connect a gas inlet and an oil bubbler.

    • For thermally sensitive compounds, distillation under reduced pressure (vacuum distillation) is recommended to lower the boiling point and minimize decomposition.[6]

  • Distillation Procedure:

    • Begin heating the distillation flask gently.

    • Monitor the temperature at the still head. The temperature should slowly rise and then stabilize as the first fraction begins to distill.

    • Foreshot/Low-Boiling Impurities: Collect the initial distillate (the "foreshot") in a separate receiving flask. This fraction will contain any low-boiling impurities. The temperature may be unstable during this phase.

    • Main Fraction (this compound): Once the temperature at the still head stabilizes near the expected boiling point of this compound (estimated at 96-97 °C at atmospheric pressure), change to a clean receiving flask to collect the purified product.[2][3] Record the stable boiling range.

    • High-Boiling Residue: As the distillation of the main fraction completes, the temperature may begin to rise again or become unstable. At this point, stop the distillation. Do not distill to dryness. Leave a small amount of residue in the distillation flask to avoid concentrating potentially explosive peroxides.

Post-Distillation Handling and Storage
  • Characterization:

    • Confirm the purity of the collected fraction using appropriate analytical techniques, such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy.

  • Storage:

    • Store the purified this compound in a tightly sealed, amber glass bottle to protect it from light.

    • To inhibit peroxide formation during storage, a small amount of a stabilizer, such as butylated hydroxytoluene (BHT), can be added.

    • Store the container in a cool, dark, and well-ventilated area, away from heat and ignition sources.

    • Clearly label the container with the chemical name, date of purification, and a warning about potential peroxide formation.

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow cluster_prep Pre-Distillation Preparation cluster_distillation Fractional Distillation cluster_post Post-Distillation Crude_1_Buten_2_ol Crude this compound Peroxide_Test Test for Peroxides Crude_1_Buten_2_ol->Peroxide_Test Peroxide_Removal Remove Peroxides (e.g., Alumina Column) Peroxide_Test->Peroxide_Removal Positive Drying Dry with Anhydrous MgSO4 or K2CO3 Peroxide_Test->Drying Negative Peroxide_Removal->Drying Dried_Crude Dried, Peroxide-Free This compound Drying->Dried_Crude Fractional_Distillation Fractional Distillation Dried_Crude->Fractional_Distillation Foreshot Collect Foreshot (Low-Boiling Impurities) Fractional_Distillation->Foreshot Main_Fraction Collect Main Fraction (Purified this compound) Fractional_Distillation->Main_Fraction Residue High-Boiling Residue (Do Not Distill to Dryness!) Fractional_Distillation->Residue Characterization Characterize Purity (GC, NMR, IR) Main_Fraction->Characterization Storage Store in Amber Bottle with Stabilizer Characterization->Storage

Purification workflow for this compound.

Potential Impurities

The nature and boiling points of potential impurities are crucial for designing an effective fractional distillation. The table below lists some likely impurities depending on the synthetic route.

ImpurityBoiling Point (°C)Potential Origin
Water100Reaction workup, atmospheric moisture
Diethyl ether34.6Common Grignard solvent
Tetrahydrofuran (THF)66Common Grignard solvent
Acetaldehyde (B116499)20.2Unreacted starting material (e.g., from Grignard with vinylmagnesium bromide)
2-Butene-1,4-diol (B106632)204Isomerization/byproduct from some syntheses[5]
Crotyl alcohol (But-2-en-1-ol)121-122Isomerization of this compound
Butan-2-ol99.5Over-reduction of the double bond

Note: The significant difference in boiling points between this compound (est. 96-97 °C) and some potential impurities like diethyl ether, THF, and acetaldehyde makes their separation by fractional distillation straightforward. However, the boiling point of butan-2-ol is very close to that of this compound, which would require a highly efficient fractionating column for separation. The higher boiling impurities will remain in the distillation residue. The potential for azeotrope formation with water should be considered, which is addressed by the pre-distillation drying step.

References

Application Notes and Protocols for 1-Buten-2-ol in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-buten-2-ol in key organometallic transformations. While specific literature on this compound is limited, its chemical structure as a secondary allylic alcohol allows for its participation in a variety of well-established catalytic reactions. The following sections detail its potential applications in palladium-catalyzed allylic substitution, ruthenium-catalyzed olefin metathesis, and rhodium-catalyzed hydroformylation, providing general protocols and expected outcomes based on analogous systems.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

Application Note:

This compound is an excellent potential substrate for the Tsuji-Trost reaction, a powerful method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1][2][3] In this reaction, a palladium(0) catalyst reacts with the allylic alcohol (or a derivative like an acetate (B1210297) or carbonate) to form a (π-allyl)palladium intermediate. This intermediate is an electrophile that can then be attacked by a wide range of nucleophiles.[1][2] The use of chiral ligands can render this reaction enantioselective, providing a route to valuable chiral building blocks.[3]

The reaction with an unsymmetrical substrate like this compound can lead to issues of regioselectivity, with nucleophilic attack possible at either the C1 or C3 position of the π-allyl intermediate. The outcome is influenced by the nature of the palladium ligands and the nucleophile.[2] Generally, "soft" nucleophiles (pKa of conjugate acid < 25) tend to attack the less substituted terminus of the allyl group.[2]

Logical Workflow for Tsuji-Trost Reaction:

Tsuji_Trost_Workflow cluster_prep Substrate Preparation cluster_reaction Catalytic Cycle cluster_workup Workup & Purification A This compound B Activation (e.g., Acetic Anhydride) A->B C Allylic Acetate Derivative B->C F Reaction Mixture C->F D Pd(0) Catalyst + Ligand D->F E Nucleophile (e.g., Malonate) E->F G Product F->G Stirring, Heat H Quench Reaction G->H I Extraction H->I J Column Chromatography I->J K Purified Product J->K

Figure 1: General workflow for a palladium-catalyzed Tsuji-Trost reaction using an activated derivative of this compound.

Catalytic Cycle of the Tsuji-Trost Reaction:

Tsuji_Trost_Cycle pd0 Pd(0)L2 pi_allyl η2-π-allyl-Pd(0) Complex pd0->pi_allyl Coordination substrate Allylic Substrate (R-X) substrate->pi_allyl pd2_complex η3-π-allyl-Pd(II) Complex pi_allyl->pd2_complex Oxidative Addition (-X) product_complex η2-Product-Pd(0) Complex pd2_complex->product_complex Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->product_complex product_complex->pd0 Decomplexation product Allylated Product (R-Nu) product_complex->product

Figure 2: Catalytic cycle for the Tsuji-Trost allylic alkylation.

Representative Experimental Protocol (Tsuji-Trost Alkylation):

This protocol is a general procedure for the allylation of dimethyl malonate with an allylic acetate, adapted for a substrate like this compound acetate.[1]

Materials:

  • 1-Buten-2-yl acetate (1.0 eq)

  • Dimethyl malonate (2.2 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add t-BuOK (2.0 eq).

  • Add anhydrous THF to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add dimethyl malonate (2.2 eq) dropwise over 5 minutes.

  • Allow the resulting yellow slurry to warm to room temperature and stir for 10 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the mixture in one portion.

  • Add a solution of 1-buten-2-yl acetate (1.0 eq) in THF dropwise over 10 minutes.

  • Heat the reaction mixture to 50 °C and stir for 12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired allylated product.

Quantitative Data (for analogous systems):

NucleophileElectrophileCatalyst SystemYield (%)Ref.
Dimethyl Malonate1,3-Diphenyl-2-propenyl AcetatePd₂(dba)₃ / Ligand95[2]
p-ToluenesulfonamideAllyl AcetatePd(PPh₃)₄85[3]
PhenolCinnamyl AcetatePd(OAc)₂ / PPh₃90[2]

Ruthenium-Catalyzed Olefin Metathesis

Application Note:

This compound can serve as a substrate in ruthenium-catalyzed cross-metathesis reactions.[4][5] This reaction allows for the formation of new carbon-carbon double bonds by "swapping" the alkylidene fragments of two different alkenes. When reacting with a partner alkene, this compound can lead to the formation of a new, functionalized allylic alcohol. The reaction is typically catalyzed by Grubbs-type ruthenium carbene complexes, which are known for their high functional group tolerance, including alcohols.[6]

A potential side reaction is the self-metathesis (homodimerization) of this compound. To favor the desired cross-product, an excess of one of the olefin partners is often used.[4] The stereoselectivity of the newly formed double bond (E/Z) can be influenced by the choice of catalyst and reaction conditions.[5]

Catalytic Cycle for Olefin Metathesis:

Metathesis_Cycle catalyst [Ru]=CHR1 metallocyclobutane1 Metallocyclobutane Intermediate catalyst->metallocyclobutane1 [2+2] Cycloaddition alkene R2CH=CHR3 alkene->metallocyclobutane1 metallocyclobutane2 Metallocyclobutane Intermediate alkene->metallocyclobutane2 new_carbene [Ru]=CHR2 metallocyclobutane1->new_carbene Retro [2+2] new_alkene1 R1CH=CHR3 metallocyclobutane1->new_alkene1 new_carbene->metallocyclobutane2 [2+2] Cycloaddition metallocyclobutane2->catalyst Retro [2+2]

Figure 3: Simplified catalytic cycle for cross-metathesis.

Representative Experimental Protocol (Cross-Metathesis):

This protocol is based on the cross-metathesis of eugenol (B1671780) with cis-2-butene-1,4-diol (B44940) and can be adapted for this compound.[7]

Materials:

  • This compound (1.0 eq)

  • Partner alkene (e.g., 1-octene) (1.5 eq)

  • Grubbs' Second Generation Catalyst (0.02 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and the partner alkene (1.5 eq).

  • Dissolve the substrates in anhydrous dichloromethane.

  • Add Grubbs' second-generation catalyst (0.02 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the cross-metathesis product.

Quantitative Data (for analogous systems):

Alkene 1Alkene 2CatalystYield (%)E/Z RatioRef.
Eugenolcis-2-Butene-1,4-diolGrubbs' I75E only[7]
Allylbenzene1-HexeneGrubbs' II81N/A[4]
Propargyl alcohol deriv.Terminal olefinGrubbs' I>95N/A[8]

Rhodium-Catalyzed Hydroformylation

Application Note:

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. For this compound, this reaction could potentially yield valuable di-functionalized molecules. The reaction is typically catalyzed by rhodium complexes with phosphine (B1218219) or phosphite (B83602) ligands.[9][10]

A key challenge in the hydroformylation of an unsymmetrical alkene like this compound is regioselectivity: the formyl group can add to either carbon of the double bond, leading to a linear or a branched aldehyde. The linear-to-branched ratio is highly dependent on the steric and electronic properties of the ligands on the rhodium catalyst.[9] Bulky phosphine ligands generally favor the formation of the linear aldehyde.[9] Isomerization of the starting allylic alcohol is a potential side reaction.[9]

Catalytic Cycle for Hydroformylation:

Hydroformylation_Cycle catalyst HRh(CO)L2 pi_complex Alkene Complex catalyst->pi_complex alkene Alkene alkene->pi_complex alkyl_rh Alkyl-Rh Complex pi_complex->alkyl_rh Hydride Migration acyl_rh Acyl-Rh Complex alkyl_rh->acyl_rh CO Insertion co CO co->acyl_rh oxidative_add H2 Oxidative Addition acyl_rh->oxidative_add h2 H2 h2->oxidative_add oxidative_add->catalyst Reductive Elimination aldehyde Aldehyde oxidative_add->aldehyde

Figure 4: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Representative Experimental Protocol (Hydroformylation):

This protocol is a general procedure based on the hydroformylation of allyl alcohol and would require optimization for this compound.[9]

Materials:

  • This compound (1.0 eq)

  • [Rh(acac)(CO)₂] (catalyst precursor)

  • Triphenylphosphine (PPh₃) (ligand, variable excess relative to Rh)

  • Toluene (solvent)

  • Syngas (1:1 mixture of H₂ and CO)

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave reactor with the rhodium precursor, the phosphine ligand, and the solvent under an inert atmosphere.

  • Add this compound to the reactor.

  • Seal the autoclave, purge several times with syngas.

  • Pressurize the reactor to the desired pressure (e.g., 500-1000 psi) with the 1:1 H₂/CO mixture.

  • Heat the reactor to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Maintain the reaction for a set time, monitoring the pressure drop.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the product mixture by gas chromatography (GC) and NMR to determine conversion and regioselectivity.

  • Purify the products by distillation or chromatography as appropriate.

Quantitative Data (for analogous systems):

SubstrateCatalyst SystemTemp (°C)Pressure (psi)n/b RatioYield (%)Ref.
Allyl AlcoholRhH(CO)(PPh₃)₃808002.375[9]
1-ButeneRh(acac)(CO)₂ / PPh₃8014594:6>95[11]
1-OcteneRh(acac)(CO)₂ / Ligand100870>99:198[10]

n/b ratio = normal (linear) to branched aldehyde ratio.

References

Synthesis of 1-Buten-2-ol Esters and Ethers: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is a cornerstone of innovation. Among these, 1-buten-2-ol esters and ethers represent a class of compounds with significant potential in medicinal chemistry and materials science. Their unsaturated character and the presence of a stereocenter offer opportunities for the development of new bioactive molecules and functionalized polymers. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds.

Application Notes: The Significance of this compound Esters and Ethers in Drug Development

The structural motif of an allylic ester or ether is a recurring feature in a variety of natural products and pharmacologically active compounds. The introduction of a this compound-derived moiety can influence a molecule's metabolic stability, receptor binding affinity, and pharmacokinetic profile.

Ester derivatives of this compound can serve as bioisosteres for other functional groups, a strategy in drug design that involves replacing one group with another to enhance a drug's efficacy, reduce toxicity, or improve its pharmacokinetic properties.[1][2][3][4][5] For instance, an ester can modulate the lipophilicity of a parent drug, potentially improving its absorption and distribution. Furthermore, the ester linkage can be designed to be cleavable by esterases in vivo, making these derivatives excellent candidates for prodrugs, which are inactive compounds that are converted into active drugs within the body.

Ether derivatives , on the other hand, are generally more metabolically stable than esters. The synthesis of this compound ethers allows for the introduction of a flexible, lipophilic side chain that can probe binding pockets of target proteins. The allylic ether functional group is found in various natural products with interesting biological activities.[6] In drug design, the replacement of other functional groups with an allylic ether can be a valuable tactic to optimize structure-activity relationships (SAR).[7][8][9]

The allyl group itself, a component of this compound, is a recognized pharmacophore in many bioactive molecules, including some with anticancer properties.[10][11] The double bond provides a site for further functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening.

Experimental Protocols

The following section details established synthetic methodologies for the preparation of this compound esters and ethers. While specific protocols for this compound are not abundantly available in the literature, the following procedures for analogous secondary allylic alcohols can be readily adapted.

Synthesis of this compound Esters

1. Steglich Esterification: A Mild and Versatile Method

The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild conditions, making it suitable for sensitive substrates.[1][2][4][12] The reaction is mediated by a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP).

Protocol: Synthesis of 1-Buten-2-yl Benzoate (Model Reaction)

Materials:

  • This compound

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane.

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 1-buten-2-yl benzoate.

Quantitative Data for Analogous Steglich Esterification:

Carboxylic AcidAlcoholSolventYield (%)Reference
VariousPrimary and Secondary AlcoholsAcetonitrileHigh[1]
Sterically Hindered AcidsSterically Hindered AlcoholsDichloromethaneGood[2][12]

2. Lipase-Catalyzed Esterification: A Green Chemistry Approach

Enzymatic methods offer a sustainable alternative to traditional chemical synthesis. Lipases are particularly effective for the esterification of alcohols, often exhibiting high chemo-, regio-, and stereoselectivity under mild reaction conditions. This method is especially advantageous for the synthesis of chiral esters from racemic alcohols via kinetic resolution.

Protocol: Lipase-Catalyzed Synthesis of 1-Buten-2-yl Acetate (B1210297) (Model Reaction)

Materials:

  • This compound

  • Vinyl acetate (serves as both acyl donor and solvent)

  • Immobilized Lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)

  • Molecular sieves (optional, to remove water)

  • Reaction vessel (e.g., screw-capped vial)

  • Orbital shaker or magnetic stirrer

Procedure:

  • To a screw-capped vial, add this compound (1.0 eq) and vinyl acetate (5.0-10.0 eq).

  • Add the immobilized lipase (e.g., 10-20% w/w of the alcohol). The addition of molecular sieves can improve the reaction yield by removing the acetaldehyde (B116499) byproduct.

  • Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (typically 30-50 °C).

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed and reused.

  • Remove the excess vinyl acetate under reduced pressure.

  • The resulting crude product can be purified by column chromatography if necessary.

Quantitative Data for Analogous Lipase-Catalyzed Esterification:

AlcoholAcyl DonorLipaseConversion (%)Time (h)Reference
EugenolAcetic AnhydrideLipozyme TL 100L>9024[13]
Various Secondary AlcoholsVinyl AcetateCandida antarctica Lipase BHigh4-24[14]
Palmitic AcidGlycerolNovozym 435High24[15]
Synthesis of this compound Ethers

1. Williamson Ether Synthesis: A Classic and Reliable Method

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[16][17][18][19][20] For a secondary alcohol like this compound, it is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile.

Protocol: Synthesis of 1-Buten-2-yl Methyl Ether (Model Reaction)

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or other suitable extraction solvent

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension via a dropping funnel. Hydrogen gas will be evolved.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and slowly add methyl iodide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate the solvent by distillation due to the volatility of the product.

  • Purify the crude product by fractional distillation or column chromatography.

Quantitative Data for Analogous Williamson Ether Synthesis:

AlcoholAlkyl HalideBaseSolventYield (%)Reference
Phenols/Activated AlcoholsPrimary Alkyl HalideK₂CO₃/Cs₂CO₃AcetonitrileGood[18]
Unactivated AlcoholsPrimary Alkyl HalideNaHTHFGood[18][19]

2. Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[3][21][22][23] This is particularly useful for controlling the stereochemical outcome of the synthesis. The reaction typically involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Protocol: Synthesis of Phenyl 1-Buten-2-yl Ether (Model Reaction)

Materials:

  • This compound

  • Phenol (B47542)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel.

Quantitative Data for Analogous Mitsunobu Reaction:

AlcoholNucleophileReagentsSolventYield (%)Reference
Secondary AlcoholsCarboxylic AcidsPPh₃, DEADTHFGood[3]
Secondary AlcoholsPhenolsPPh₃, DIADTHFGood[22]

Visualizations

Esterification_Pathways cluster_ester Ester Synthesis cluster_ether Ether Synthesis This compound This compound Steglich Steglich Esterification (DCC, DMAP) This compound->Steglich Lipase Lipase-Catalyzed Esterification This compound->Lipase Williamson Williamson Ether Synthesis (Base, Alkyl Halide) This compound->Williamson Mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) This compound->Mitsunobu Carboxylic Acid Carboxylic Acid Carboxylic Acid->Steglich Carboxylic Acid->Lipase or Acyl Donor Alkyl Halide Alkyl Halide Alkyl Halide->Williamson Phenol Phenol Phenol->Mitsunobu or other nucleophile 1-Buten-2-ol_Ester 1-Buten-2-ol_Ester 1-Buten-2-ol_Ether 1-Buten-2-ol_Ether Steglich->1-Buten-2-ol_Ester Lipase->1-Buten-2-ol_Ester Williamson->1-Buten-2-ol_Ether Mitsunobu->1-Buten-2-ol_Ether

Caption: Synthetic pathways to this compound esters and ethers.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants (this compound, Acid/Halide, etc.) and Reagents/Catalyst Reaction_Conditions Set Reaction Conditions (Temperature, Stirring, Time) Start->Reaction_Conditions Monitoring Monitor Reaction Progress (TLC, GC) Reaction_Conditions->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Work-up (Extraction, Washing) Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Chromatography, Distillation) Concentration->Purification Final_Product Characterized Pure Product Purification->Final_Product

Caption: General experimental workflow for synthesis.

References

Application Notes: The Strategic Use of Butenols in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of pharmaceutical development, the synthesis of enantiomerically pure compounds is of paramount importance, as the stereochemistry of a drug molecule dictates its pharmacological activity and safety profile. Chiral allylic alcohols, such as isomers of 1-buten-2-ol, are valuable C4 building blocks that serve as precursors to key chiral intermediates. One of the most powerful methods for transforming these simple achiral molecules into highly valuable, stereochemically defined intermediates is the Sharpless asymmetric epoxidation. This reaction allows for the highly enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.

These chiral epoxides are versatile intermediates, readily undergoing regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This application note focuses on the synthetic pathway from 3-buten-2-ol (B146109), a constitutional isomer of this compound, to (R)-glycidol via Sharpless asymmetric epoxidation. (R)-glycidol is a cornerstone chiral intermediate in the synthesis of a wide range of pharmaceuticals, including beta-blockers and novel antituberculosis agents.

Core Application: From Butenol to (R)-Glycidol

The Sharpless asymmetric epoxidation of a simple secondary allylic alcohol like 3-buten-2-ol provides a direct route to optically active glycidol (B123203). The stereochemistry of the resulting epoxide is controllably directed by the choice of the chiral tartrate ligand (diethyl tartrate - DET or diisopropyl tartrate - DIPT), making this a highly predictable and reliable transformation.

Experimental Protocols

Protocol 1: Synthesis of (R)-Glycidol via Sharpless Asymmetric Epoxidation of 3-Buten-2-ol

This protocol describes the enantioselective epoxidation of the allylic alcohol 3-buten-2-ol to yield (R)-glycidol. The procedure is adapted from the general principles of the Sharpless asymmetric epoxidation of secondary allylic alcohols.[1][2]

Materials:

  • 3-Buten-2-ol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate ((+)-DET) or L-(+)-Diisopropyl tartrate ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) (e.g., 5.5 M)

  • Powdered 3Å or 4Å molecular sieves

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Diethyl ether (Et₂O)

  • 10% aqueous solution of tartaric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Catalyst:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (CH₂Cl₂).

    • Cool the flask to -20 °C using a suitable cooling bath (e.g., cryocool).

    • Add L-(+)-diethyl tartrate (1.2 equivalents relative to Ti(OiPr)₄) to the stirred solvent.

    • Slowly add titanium(IV) isopropoxide (1 equivalent) to the solution and stir for 30 minutes at -20 °C to form the chiral catalyst complex.

  • Epoxidation Reaction:

    • Add powdered, activated 3Å or 4Å molecular sieves to the catalyst solution.

    • Add 3-buten-2-ol (1 equivalent relative to the limiting reagent, typically the alcohol) to the reaction mixture.

    • Slowly add a pre-cooled (-20 °C) anhydrous solution of tert-butyl hydroperoxide in toluene (1.5-2.0 equivalents) dropwise to the flask, maintaining the internal temperature at or below -20 °C.

    • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to 24 hours depending on the substrate.

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction by adding a 10% aqueous solution of tartaric acid at -20 °C and then allowing the mixture to warm to room temperature while stirring vigorously for 1-2 hours.

    • Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with diethyl ether.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure at low temperature to avoid loss of the volatile product.

    • The crude (R)-glycidol can be purified by vacuum distillation.

Protocol 2: Synthesis of an Aryl Glycidyl (B131873) Ether Intermediate for Beta-Blockers

This protocol outlines the synthesis of (S)-1-(1-naphthyloxy)-2,3-epoxypropane, a key intermediate for the beta-blocker Propranolol (B1214883), from (R)-glycidol. The reaction proceeds via a nucleophilic substitution where the phenoxide attacks the epoxide.

Materials:

Procedure:

  • Formation of the Naphthoxide:

    • In a round-bottom flask, dissolve 1-naphthol (1 equivalent) in DMSO.

    • Add powdered potassium hydroxide (1.1 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes until the 1-naphthol is completely converted to the potassium 1-naphthoxide.

  • Epoxide Ring-Opening and Cyclization (Implicit):

    • While this is often presented as a reaction with epichlorohydrin (B41342), a direct reaction with (R)-glycidol can be adapted. In a variation, (R)-glycidol is first converted to a tosylate. A more direct, albeit potentially lower yielding route involves direct reaction with the phenoxide. For a more established high-yield synthesis, 1-naphthol is typically reacted with epichlorohydrin. However, for the purpose of illustrating the use of glycidol:

    • Cool the naphthoxide solution and slowly add (R)-glycidol (1 equivalent). The reaction may require heating to proceed.

  • Alternative established route (from epichlorohydrin, which can be conceptually linked to glycidol):

    • A more common industrial synthesis involves reacting 1-naphthol with epichlorohydrin in the presence of a base.[3]

    • Powdered KOH (5 g) is added to a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml) and stirred for 30 min at room temperature.[3]

    • Epichlorohydrin (12 ml, 0.15 mol) is added slowly over 45 minutes, and stirring continues for 6 hours.[3]

    • The reaction is quenched with water (50 ml) and extracted with chloroform (2x75 ml).[3] The organic layer is then worked up to yield the racemic glycidyl ether, which can then be resolved. A synthesis starting from chiral glycidol would lead directly to the enantiopure intermediate.

Protocol 3: Synthesis of a Pretomanid Intermediate from (R)-Glycidol

This protocol describes the synthesis of the antituberculosis agent Pretomanid, starting from a protected form of (R)-glycidol and 2-bromo-4-nitro-1H-imidazole.[4][5][6]

Materials:

  • (R)-p-Methoxybenzyl glycidyl ether (PMB-protected (R)-glycidol)

  • 2-Bromo-4-nitro-1H-imidazole

  • Potassium carbonate (K₂CO₃)

  • 4-(Trifluoromethyl)benzyl bromide

  • Potassium tert-butoxide (t-BuOK)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • Step 1: Alkylation of 2-Bromo-4-nitro-1H-imidazole with Protected (R)-Glycidol

    • To a solution of 2-bromo-4-nitro-1H-imidazole (1 equivalent) and (R)-p-methoxybenzyl glycidyl ether (1.2 equivalents) in a suitable solvent like water or toluene, add a base such as potassium carbonate (2 equivalents).[5][6]

    • Heat the reaction mixture (e.g., to 70 °C) and stir until the reaction is complete as monitored by TLC or HPLC.

    • After cooling, extract the product with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is often used directly in the next step.

  • Step 2: O-Alkylation with 4-(Trifluoromethyl)benzyl bromide

    • Dissolve the crude product from the previous step in anhydrous DMF.

    • Cool the solution to 0 °C and add potassium tert-butoxide (1.2 equivalents).

    • Stir for 30 minutes, then add 4-(trifluoromethyl)benzyl bromide (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract with ethyl acetate. Wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography.

  • Step 3: One-Pot Deprotection and Cyclization to Pretomanid

    • Dissolve the product from Step 2 in methanol and cool to -10 °C.[6]

    • Add an excess of potassium carbonate at once.[6]

    • Monitor the reaction by HPLC. The deprotection (saponification of the PMB ether) occurs first, followed by the intramolecular cyclization to form Pretomanid.[6]

    • Once the reaction is complete, the product can be isolated by filtration and purified by recrystallization.

Quantitative Data

Table 1: Sharpless Asymmetric Epoxidation of Allylic Alcohols

Substrate Chiral Ligand Yield (%) Enantiomeric Excess (ee, %) Reference
3-Buten-2-ol (kinetic resolution) (+)-DIPT ~50 (for recovered alcohol) >98 General principle
Allyl alcohol (+)-DIPT ~50 (one-pot to trityl-glycidol) >98 [ ]
E-2-Hexen-1-ol (+)-DET 80 80 [ ]

| Geraniol | (+)-DIPT | 79 | >98 | [ ] |

Table 2: Synthesis of Propranolol Intermediate and Final Product

Reaction Step Starting Materials Product Yield (%) Purity/ee (%) Reference
Glycidyl Ether Formation 1-Naphthol, Epichlorohydrin Racemic 1-(1-Naphthyloxy)-2,3-epoxypropane 95 Racemic [3]
Ring Opening 1-(1-Naphthyloxy)-2,3-epoxypropane, Isopropylamine (S)-(-)-Propranolol (via kinetic resolution) - High ee [7]

| Continuous Flow Synthesis | Naphthyl glycidyl ether, Isopropylamine | Propranolol | ~100 | High | [ ] |

Table 3: Synthesis of Pretomanid from Protected (R)-Glycidol

Route Overall Yield (3 steps, %) Purity (HPLC, %) Reference
PMB-protected (R)-glycidol 40 99.7 [4][5]

| Benzyl-protected (R)-glycidol | 31 | >99 |[4][5] |

Visualizations

Reaction Pathways

Synthesis_Pathway cluster_betablocker Beta-Blocker Intermediate Synthesis cluster_pretomanid Pretomanid Synthesis Butenol 3-Buten-2-ol Glycidol (R)-Glycidol Butenol->Glycidol Sharpless Asymmetric Epoxidation Naphthol 1-Naphthol ProtectedGlycidol Protected (R)-Glycidol Glycidol->ProtectedGlycidol Protection GlycidylEther Aryl Glycidyl Ether (Propranolol Intermediate) Naphthol->GlycidylEther Williamson Ether Synthesis PretomanidIntermediate Alkylated Imidazole ProtectedGlycidol->PretomanidIntermediate Alkylation Pretomanid Pretomanid PretomanidIntermediate->Pretomanid O-Alkylation & Deprotection/Cyclization Sharpless_Workflow Start Start: Flame-dried flask under N2 Cooling1 Cool to -20 °C Start->Cooling1 AddReagents Add CH2Cl2, (+)-DET, and Ti(OiPr)4 Cooling1->AddReagents CatalystFormation Stir 30 min (Catalyst Formation) AddReagents->CatalystFormation AddSubstrate Add Molecular Sieves and 3-Buten-2-ol CatalystFormation->AddSubstrate AddOxidant Add TBHP solution dropwise at <= -20 °C AddSubstrate->AddOxidant Reaction Stir at -20 °C (Monitor by TLC/GC) AddOxidant->Reaction Quench Quench with aq. Tartaric Acid Reaction->Quench Workup Warm to RT, Filter, Extract with Et2O Quench->Workup Purify Dry, Concentrate, Vacuum Distill Workup->Purify End Product: (R)-Glycidol Purify->End

References

Application Notes and Protocols for the Heck Reaction of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. When applied to allylic alcohols, the Heck reaction provides a versatile route to synthesize valuable α,β-unsaturated aldehydes and ketones, as well as aromatic conjugated alcohols.[1][2][3] These products are key intermediates in the synthesis of a wide range of organic compounds, including natural products and pharmaceuticals.[2][4] This document provides detailed application notes and experimental protocols for performing the Heck reaction with allylic alcohols, summarizing key reaction conditions and presenting generalized procedures.

Reaction Mechanism and Regioselectivity

The catalytic cycle of the Heck reaction with allylic alcohols generally proceeds through three primary steps: oxidative addition, alkene insertion, and β-hydride elimination.[5][6] The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) species, which can be generated in situ from a Pd(II) precursor.[6] This is followed by coordination and regioselective insertion of the allylic alcohol into the aryl-palladium bond. The final step, β-hydride elimination from the carbinol carbon, furnishes the carbonyl compound and regenerates the active Pd(0) catalyst.[1][2]

The nature of the allylic alcohol (primary, secondary, or tertiary) can influence the final product. Primary and secondary allylic alcohols typically yield the corresponding aldehydes and ketones.[5] In contrast, tertiary allylic alcohols often lead to the formation of aromatic conjugated alcohols under similar reaction conditions.[2][5]

Key Reaction Components and Conditions

The success of the Heck reaction with allylic alcohols is highly dependent on the choice of catalyst, ligand, base, and solvent. The following sections summarize common conditions, with quantitative data presented in the subsequent tables.

Catalyst: Palladium(II) sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(benzonitrile)palladium(II) chloride ([PdCl₂(PhCN)₂]) are commonly used pre-catalysts.[1][2][4] These are typically reduced in situ to the active Pd(0) species. Air-stable phosphinito complexes of palladium(II) and N-heterocyclic carbene (NHC)-palladium(II) complexes have also been shown to be effective catalysts.[1][2][5]

Ligands: A variety of ligands can be employed to stabilize the palladium catalyst and influence its reactivity. Phosphine (B1218219) ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), are effective.[4] N-heterocyclic carbenes, often generated in situ from triazolium salts, have also proven to be efficient ligands for this transformation.[1][2]

Base: A base is required to neutralize the hydrogen halide formed during the reaction. Both inorganic bases like sodium acetate (NaOAc), potassium carbonate (K₂CO₃), and silver(I) carbonate (Ag₂CO₃), and organic bases such as triethylamine (B128534) (Et₃N) are commonly used.[1][2][4][6]

Solvent: Polar aprotic solvents are generally the solvents of choice for the Heck reaction of allylic alcohols. N,N-Dimethylformamide (DMF) is frequently used and has been identified as an optimal solvent in several studies.[1][2][5] Other solvents like α,α,α-trifluorotoluene have also been successfully employed.[4]

Data Presentation: Summary of Reaction Conditions

The following tables summarize the reaction conditions for the Heck reaction of allylic alcohols from various studies, providing a comparative overview of catalysts, ligands, bases, solvents, temperatures, and yields.

Catalyst SystemAryl HalideAllylic AlcoholBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / 1,2,3-triazolium saltAryl bromidePrimary/SecondaryNaOAcDMF90650-90[1][2]
Air-stable phosphinito Pd(II) complexAryl bromidePrimary/Secondary-DMF906up to 92[5]
[PdCl₂(PhCN)₂] / dppeα-bromocarbonylTertiaryAg₂CO₃α,α,α-trifluorotoluene110-up to 88[4]
Pd(OAc)₂Aryl iodidePrimaryn-Bu₄NClDMF50469[6]
Pd(OAc)₂Aryl bromideSecondaryEt₃N / LiOAcDMA753-[6]

Experimental Protocols

The following are detailed, generalized protocols for the Heck reaction of allylic alcohols based on the cited literature.

Protocol 1: Heck Reaction using an N-Heterocyclic Carbene (NHC)-Pd(II) Complex

This protocol is adapted from studies utilizing an in situ generated NHC-Pd(II) complex.[1][2]

Materials:

  • Aryl halide (1.0 mmol)

  • Allylic alcohol (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • 1,2,3-Triazolium salt (ligand precursor, 1 mol%)

  • Sodium acetate (NaOAc, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a reaction vessel equipped with a condenser, add the aryl halide (1.0 mmol), allylic alcohol (1.0 mmol), sodium acetate (2.0 mmol), palladium(II) acetate (1 mol%), and the 1,2,3-triazolium salt (1 mol%).

  • Add N,N-dimethylformamide (5 mL) to the vessel.

  • Heat the reaction mixture in a preheated oil bath at 90 °C for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL).

  • Wash the organic layer with brine (3 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Heck Reaction using a Phosphine Ligand

This protocol is a generalized procedure based on the use of a phosphine ligand.[4]

Materials:

  • α-Bromocarbonyl (0.200 mmol)

  • Allylic alcohol (1.0 equiv.)

  • Bis(benzonitrile)palladium(II) chloride ([PdCl₂(PhCN)₂], 5 mol%)

  • 1,2-Bis(diphenylphosphino)ethane (dppe, 10 mol%)

  • Silver(I) carbonate (Ag₂CO₃, 2.0 equiv.)

  • α,α,α-Trifluorotoluene (1.0 mL)

  • Solvents for work-up and chromatography

Procedure:

  • In a reaction vial, combine the allylic alcohol (0.200 mmol), bis(benzonitrile)palladium(II) chloride (5 mol%), dppe (10 mol%), and silver(I) carbonate (0.400 mmol).

  • Add α,α,α-trifluorotoluene (1.0 mL) to the vial.

  • Add the α-bromocarbonyl to the reaction mixture.

  • Heat the reaction mixture at the desired temperature (e.g., 110 °C) for the required time.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with a standard aqueous work-up.

  • Purify the crude product by flash column chromatography.

Visualizations

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Intermediate R-CH(PdL₂X)-CH₂-Ar PdII_Aryl->PdII_Intermediate Allylic Alcohol Alkene_Ins Alkene Insertion PdII_Intermediate->Pd0 Product + HX HX HX Beta_Elim β-Hydride Elimination Product α,β-Unsaturated Aldehyde/Ketone ArX Aryl Halide (Ar-X) Allyl_OH Allylic Alcohol Base Base Base->Pd0 Regenerates Catalyst HX->Base Neutralization

Caption: Generalized catalytic cycle for the Heck reaction of allylic alcohols.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Allylic Alcohol, Base, Catalyst, Ligand, Solvent start->reagents reaction Heat Reaction Mixture (e.g., 90 °C, 6 h) reagents->reaction workup Aqueous Work-up: Dilute with Organic Solvent, Wash with Brine reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Product purification->product

Caption: General experimental workflow for the Heck reaction of allylic alcohols.

References

Application Notes and Protocols: Suzuki Coupling of 1-Buten-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 1-buten-2-ol derivatives. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, which is of significant interest in pharmaceutical research and drug development. The protocols outlined below are based on established methodologies and provide a starting point for the development of robust synthetic routes.

Introduction

The Suzuki-Mamiya cross-coupling reaction is a versatile and widely used method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[1][2] It typically involves the reaction of an organoboron compound, such as a boronic acid or boronic ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[1]

The use of allylic substrates, such as derivatives of this compound, in Suzuki coupling presents unique opportunities and challenges, particularly concerning regioselectivity. The reaction can potentially yield two isomeric products, the α-substituted (branched) and the γ-substituted (linear) products. Controlling this regioselectivity is a key aspect of method development.

Reaction Mechanism and Regioselectivity

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the allylic substrate (e.g., a 1-buten-2-yl derivative with a suitable leaving group), forming a π-allylpalladium(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.

The regioselectivity of the coupling with unsymmetrical allylic substrates like this compound derivatives is influenced by several factors, including the nature of the palladium catalyst, the ligands, the solvent, and the specific leaving group on the allylic substrate. Generally, the reaction can proceed to give either the branched product (attack at the C2 position) or the linear product (attack at the C4 position). For monosubstituted allyl reagents, the reaction often favors the formation of the more substituted olefin.

Applications in Drug Discovery and Development

The Suzuki coupling is a cornerstone of modern medicinal chemistry and drug development.[1] Its ability to efficiently create carbon-carbon bonds allows for the rapid synthesis of analogs and the construction of complex molecular scaffolds found in many pharmaceutical agents. The arylation of butenyl structures is particularly relevant for the synthesis of compounds with styrenyl or related motifs, which are present in numerous biologically active molecules. The development of regioselective Suzuki couplings of this compound derivatives provides a direct route to chiral building blocks and complex drug candidates.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound derivatives. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-B(pin)-Substituted Allylic Acetates with Aryl Iodides[4]

This protocol describes the chemoselective Suzuki-Miyaura cross-coupling of a this compound derivative, specifically a 2-B(pin)-substituted allylic acetate (B1210297), with an aryl iodide.

Materials:

  • 2-B(pin)-substituted allylic acetate (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-en-2-yl acetate)

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-B(pin)-substituted allylic acetate (1.0 equiv), aryl iodide (1.1 equiv), cesium carbonate (3.0 equiv), palladium(II) acetate (0.15 equiv), and triphenylphosphine (0.30 equiv).

  • Add a mixture of anhydrous THF and water (10:1 v/v) to the vessel.

  • Heat the reaction mixture to 70 °C and stir for the required time (monitor by TLC or GC-MS for completion).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-substituted allylic acetate.

Quantitative Data

The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound derivatives.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling of a 2-B(pin)-Substituted Allylic Acetate[4]
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (15)PPh₃ (30)Cs₂CO₃ (3)THF/H₂O (10:1)701290
2Pd(OAc)₂ (10)PPh₃ (20)Cs₂CO₃ (3)THF/H₂O (10:1)701275
3Pd(OAc)₂ (15)P(o-Tol)₃ (30)Cs₂CO₃ (3)THF/H₂O (10:1)701220
4Pd(OAc)₂ (15)dppe (15)Cs₂CO₃ (3)THF/H₂O (10:1)701262
5Pd(OAc)₂ (15)dppp (15)Cs₂CO₃ (3)THF/H₂O (10:1)701227
6Pd(OAc)₂ (15)dppb (15)Cs₂CO₃ (3)THF/H₂O (10:1)701245

Reaction conditions: 2-B(pin)-substituted allylic acetate, iodobenzene, catalyst, ligand, and base in the specified solvent at the indicated temperature.

Table 2: Substrate Scope of the Suzuki-Miyaura Cross-Coupling of 2-B(pin)-Substituted Allylic Acetates with Various Aryl Iodides[4]
EntryAllylic AcetateAryl IodideProductYield (%)
11a Iodobenzene6a 90
21a 4-Iodoanisole6b 96
31a 4-Iodotoluene6c 60
41b Iodobenzene6d 90
51c Iodobenzene6e 85
61d Iodobenzene6f 70
71e Iodobenzene6g 75
81f Iodobenzene6h 70

Reaction conditions: Allylic acetate (1.0 equiv), aryl iodide (1.1 equiv), Pd(OAc)₂ (15 mol%), PPh₃ (30 mol%), Cs₂CO₃ (3 equiv) in THF/H₂O (10:1) at 70 °C.

Visualizations

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products r1 This compound Derivative (e.g., Acetate, Carbonate) p1 α-Aryl Product r1->p1 Suzuki Coupling p2 γ-Aryl Product r1->p2 Suzuki Coupling r2 Organoboron Reagent (Ar-B(OR)₂) r2->p1 r2->p2 catalyst Pd Catalyst Base Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Allyl-X AllylPd [π-Allyl-Pd(II)L₂]⁺X⁻ OxAdd->AllylPd Transmetalation Transmetalation AllylPd->Transmetalation Ar-B(OR)₂ Base ArylAllylPd Ar-Pd(II)L₂(Allyl) Transmetalation->ArylAllylPd RedElim Reductive Elimination ArylAllylPd->RedElim RedElim->Pd0 Ar-Allyl

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Butenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of enantiomerically enriched butenols using biocatalytic methods. Chiral butenols are valuable building blocks in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining these important chiral intermediates.[1][2]

This document outlines two primary biocatalytic strategies: Kinetic Resolution of Racemic Butenols using Lipases and Asymmetric Reduction of Prochiral Butenones using Alcohol Dehydrogenases (ADHs) .

Introduction to Biocatalytic Strategies

Enzymes are increasingly utilized in organic synthesis due to their remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions.[3] For the synthesis of chiral butenols, lipases and alcohol dehydrogenases are particularly effective.

  • Lipase-Catalyzed Kinetic Resolution: This method involves the enantioselective acylation of a racemic mixture of a butenol. One enantiomer is preferentially acylated by the lipase (B570770), allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Candida antarctica lipase B (CALB) is a widely used and robust enzyme for this purpose.

  • ADH-Catalyzed Asymmetric Reduction: This approach utilizes an alcohol dehydrogenase to reduce a prochiral butenone to a specific chiral butenol. ADHs, such as the one from Lactobacillus brevis (LbADH), are known for their high enantioselectivity in producing (R)-alcohols.[4][5] This method is highly efficient as it can theoretically convert 100% of the substrate to the desired enantiomer.

Quantitative Data Summary

The following tables summarize the quantitative data for the biocatalytic synthesis of chiral butenols using selected enzymes.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Buten-2-ol (B146109)
Lipase SourceAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e.) of (S)-alcohol (%)Enantiomeric Excess (e.e.) of (R)-acetate (%)
Candida antarctica Lipase B (Novozym 435)Vinyl Acetate (B1210297)n-Hexane40-603~50>99>99
Pseudomonas cepacia LipaseVinyl AcetateDiisopropyl ether3024489299
Pseudomonas fluorescens LipaseVinyl AcetateTolueneRT48509998

Data compiled from various sources, specific conditions may vary.

Table 2: ADH-Catalyzed Asymmetric Reduction of 3-Buten-2-one
ADH SourceCofactor Regeneration SystemCo-substratepHTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e.) of (R)-3-buten-2-ol (%)
Lactobacillus brevis (LbADH)GDH/GlucoseGlucose7.03024>99>99
Lactobacillus kefir (LkADH)FDH/FormateSodium Formate7.53024>95>99
Whole cells (Acetobacter pasteurianus)IsopropanolIsopropanol5.0351.295>99.9

GDH: Glucose Dehydrogenase, FDH: Formate Dehydrogenase. Data compiled from various sources, specific conditions may vary.[2]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-3-Buten-2-ol

This protocol describes the kinetic resolution of racemic 3-buten-2-ol using immobilized Candida antarctica lipase B (Novozym 435).

Materials:

  • Racemic (±)-3-buten-2-ol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • n-Hexane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Gas chromatograph (GC) with a chiral column for analysis

Procedure:

  • To a 50 mL round-bottom flask, add racemic 3-buten-2-ol (10 mmol, 0.72 g) and n-hexane (20 mL).

  • Add vinyl acetate (12 mmol, 1.1 mL) to the solution.

  • Add Novozym 435 (100 mg) to the reaction mixture.

  • Seal the flask and stir the mixture at 45 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached (approximately 3-5 hours), filter off the enzyme.

  • Wash the filtered enzyme with n-hexane and dry it for potential reuse.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • To the residue, add diethyl ether (30 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) to remove any acetic acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting mixture contains (S)-3-buten-2-ol and (R)-3-buten-2-yl acetate. These can be separated by column chromatography on silica (B1680970) gel.

Protocol 2: Asymmetric Reduction of 3-Buten-2-one using LbADH

This protocol details the asymmetric reduction of 3-buten-2-one to (R)-3-buten-2-ol using alcohol dehydrogenase from Lactobacillus brevis (LbADH) with a glucose dehydrogenase (GDH) cofactor regeneration system.

Materials:

  • 3-Buten-2-one (vinyl ketone)

  • Alcohol Dehydrogenase from Lactobacillus brevis (LbADH)

  • Glucose Dehydrogenase (GDH)

  • NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • D-Glucose

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Centrifuge (for enzyme separation if not immobilized)

  • Gas chromatograph (GC) with a chiral column for analysis

Procedure:

  • In a 50 mL reaction vessel, prepare a solution containing 100 mM potassium phosphate buffer (20 mL, pH 7.0).

  • To the buffer, add D-glucose (1.2 equivalents relative to the substrate).

  • Add NADP+ to a final concentration of 1 mM.

  • Add GDH (e.g., 10 U) for cofactor regeneration.

  • Add LbADH (e.g., 20 U).

  • Initiate the reaction by adding 3-buten-2-one (10 mmol, 0.70 g).

  • Seal the vessel and stir the mixture at 30 °C.

  • Monitor the reaction by taking samples periodically, extracting with ethyl acetate, and analyzing by chiral GC.

  • After completion of the reaction (typically >99% conversion, around 24 hours), saturate the aqueous phase with NaCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude (R)-3-buten-2-ol.

  • Purify the product by column chromatography if necessary.

Visualizations of Workflows and Pathways

Enzymatic Kinetic Resolution Workflow

G cluster_0 Kinetic Resolution of Racemic Butenol racemic Racemic Butenol ((R)-Butenol + (S)-Butenol) lipase Lipase (e.g., CALB) + Acyl Donor racemic->lipase Enantioselective Acylation separation Separation (e.g., Chromatography) lipase->separation s_alcohol (S)-Butenol (Unreacted) separation->s_alcohol r_ester (R)-Butenyl Ester (Product) separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis Optional r_alcohol (R)-Butenol hydrolysis->r_alcohol

Caption: Workflow for lipase-catalyzed kinetic resolution of a racemic butenol.

Asymmetric Reduction of a Prochiral Butenone

G cluster_1 Asymmetric Reduction of Butenone cluster_2 Cofactor Regeneration Cycle butenone Prochiral Butenone adh Alcohol Dehydrogenase (e.g., LbADH) butenone->adh chiral_butenol Chiral Butenol ((R)-Butenol) adh->chiral_butenol nadp NADP+ adh->nadp nadph NADPH nadph->adh H- gdh Regeneration Enzyme (e.g., GDH) nadp->gdh gdh->nadph gluconolactone Oxidized Co-substrate (e.g., Gluconolactone) gdh->gluconolactone glucose Co-substrate (e.g., Glucose) glucose->gdh

Caption: Asymmetric reduction of a prochiral butenone using an ADH with cofactor regeneration.

General Chemoenzymatic Synthesis Pathway

G cluster_0 Chemoenzymatic Synthesis of a Chiral Butenol start Starting Material (e.g., Aldehyde) chem_step Chemical Synthesis Step (e.g., Aldol Condensation) start->chem_step intermediate Prochiral Intermediate (e.g., Butenone) chem_step->intermediate bio_step Biocatalytic Step (e.g., Asymmetric Reduction) intermediate->bio_step product Chiral Butenol bio_step->product

Caption: A general workflow for a chemoenzymatic route to a chiral butenol.

References

Application Notes and Protocols for Polymerization Reactions Involving 1-Buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to the Polymerization of 1-Buten-2-ol

This compound is a unique monomer possessing both a reactive double bond and a hydroxyl functional group. This bifunctionality presents both opportunities and challenges for its polymerization. While the vinyl group is amenable to polymerization, the secondary allylic alcohol structure significantly influences the reaction pathways. Direct polymerization is often hindered by the hydroxyl group, which can interfere with catalytic systems, and by the allylic proton, which can lead to chain transfer reactions, resulting in low molecular weight oligomers.

To overcome these challenges, two primary strategies are proposed for the synthesis of poly(this compound): an indirect pathway involving the polymerization of a protected monomer followed by deprotection, and a direct pathway via radical polymerization, which is expected to yield lower molecular weight polymers. The resulting hydroxylated polymer, poly(this compound), is a structural analog of poly(vinyl alcohol) (PVA) and is anticipated to have applications in biomedical and pharmaceutical fields, such as in drug delivery systems, hydrogels, and biocompatible coatings, owing to its hydrophilicity and reactive hydroxyl side groups.

Challenges in Direct Polymerization
  • Cationic Polymerization: The hydroxyl group of this compound is nucleophilic and will act as a terminating agent in cationic polymerization, quenching the propagating carbocationic chain end. Therefore, conventional cationic polymerization methods are not suitable for the direct polymerization of this monomer.

  • Radical Polymerization: While feasible, the direct radical polymerization of allylic monomers like this compound is known to be inefficient. The allylic hydrogen is susceptible to abstraction by the propagating radical, leading to a stable, non-propagating allylic radical. This process, known as degradative chain transfer, results in a low degree of polymerization and low yields.[1][2]

Proposed Polymerization Strategies

Given the challenges of direct polymerization, an indirect, two-step approach analogous to the industrial synthesis of poly(vinyl alcohol) is the most promising route to obtaining high molecular weight poly(this compound). This involves:

  • Protection of the hydroxyl group: The hydroxyl group of this compound is first converted to a non-reactive group, such as an acetate (B1210297) ester, to form 1-buten-2-yl acetate.

  • Polymerization of the protected monomer: The resulting monomer, 1-buten-2-yl acetate, can then be polymerized, for example, via controlled radical polymerization techniques, to yield poly(1-buten-2-yl acetate).

  • Deprotection: The protecting groups on the polymer are then removed by hydrolysis to yield the final poly(this compound).

A direct radical polymerization approach is also presented, though it is expected to be less efficient in producing high molecular weight polymers.

II. Experimental Protocols

Protocol 1: Indirect Polymerization of this compound via a Protected Monomer

This protocol describes a three-step process: (a) synthesis of 1-buten-2-yl acetate, (b) RAFT polymerization of 1-buten-2-yl acetate, and (c) hydrolysis of poly(1-buten-2-yl acetate) to poly(this compound).

a) Synthesis of 1-Buten-2-yl Acetate (Monomer Protection)

  • Materials: this compound, acetic anhydride (B1165640), pyridine (B92270), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain 1-buten-2-yl acetate.

b) RAFT Polymerization of 1-Buten-2-yl Acetate

  • Materials: 1-Buten-2-yl acetate (purified), 2-cyano-2-propyl dithiobenzoate (RAFT agent), azobisisobutyronitrile (AIBN, initiator), anhydrous toluene.

  • Procedure:

    • In a Schlenk tube, combine 1-buten-2-yl acetate, 2-cyano-2-propyl dithiobenzoate, and AIBN in anhydrous toluene. A typical molar ratio would be [Monomer]:[RAFT agent]:[AIBN] = 200:1:0.2.

    • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the sealed Schlenk tube in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours).

    • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol (B129727).

    • Collect the polymer by filtration and dry under vacuum to a constant weight.

c) Synthesis of Poly(this compound) (Deprotection)

  • Materials: Poly(1-buten-2-yl acetate), methanol, sodium hydroxide (B78521).

  • Procedure:

    • Dissolve the poly(1-buten-2-yl acetate) in methanol.

    • Add a solution of sodium hydroxide in methanol (e.g., 1 M).

    • Stir the mixture at room temperature or under gentle reflux until the deprotection is complete (monitor by IR or NMR spectroscopy).

    • Neutralize the solution with a dilute acid (e.g., acetic acid).

    • Precipitate the poly(this compound) in a non-solvent such as acetone (B3395972) or diethyl ether.

    • Filter the polymer, wash with the non-solvent, and dry under vacuum.

Protocol 2: Direct Radical Polymerization of this compound

Note: This method is expected to yield low molecular weight polymer or oligomers.

  • Materials: this compound (purified), azobisisobutyronitrile (AIBN), anhydrous dimethylformamide (DMF).

  • Procedure:

    • In a Schlenk tube, dissolve this compound and AIBN in anhydrous DMF. A typical molar ratio would be [Monomer]:[AIBN] = 100:1.

    • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

    • Seal the tube and place it in a preheated oil bath at 80 °C.

    • Stir the reaction for 24-48 hours.

    • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent like diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

III. Data Presentation

The following tables present hypothetical quantitative data for the polymerization of 1-buten-2-yl acetate, based on typical results for the radical polymerization of vinyl acetate.[3]

Table 1: RAFT Polymerization of 1-Buten-2-yl Acetate

Entry[M]:[RAFT]:[I]Time (h)Conversion (%)Mₙ ( g/mol )Mₙ/Mₙ (PDI)
1100:1:0.28455,2001.25
2100:1:0.216859,8001.28
3200:1:0.2167818,0001.35
4200:1:0.2249221,2001.38

Table 2: Direct Radical Polymerization of this compound (Expected Results)

Entry[Monomer]:[Initiator]Time (h)Conversion (%)Mₙ ( g/mol )Mₙ/Mₙ (PDI)
1100:124< 20< 2,000> 2.0
2100:224< 25< 1,500> 2.0

IV. Visualization

Diagrams of Synthetic Pathways and Experimental Workflows

PolymerizationPathways cluster_indirect Indirect Polymerization Pathway cluster_direct Direct Polymerization Pathway Monomer1 This compound ProtectedMonomer 1-Buten-2-yl Acetate Monomer1->ProtectedMonomer Acetylation ProtectedPolymer Poly(1-buten-2-yl acetate) ProtectedMonomer->ProtectedPolymer RAFT Polymerization FinalPolymer1 Poly(this compound) ProtectedPolymer->FinalPolymer1 Hydrolysis Monomer2 This compound FinalPolymer2 Low MW Poly(this compound) Monomer2->FinalPolymer2 Radical Polymerization (with chain transfer)

Caption: Synthetic pathways for poly(this compound).

DrugDeliveryWorkflow cluster_formulation Drug Formulation cluster_delivery Targeted Drug Delivery Polymer Poly(this compound) Mixing Mixing/ Encapsulation Polymer->Mixing Drug Active Pharmaceutical Ingredient (API) Drug->Mixing Nanoparticle Drug-Loaded Nanoparticle Mixing->Nanoparticle Administration Systemic Administration Nanoparticle->Administration Circulation Bloodstream Circulation Administration->Circulation Targeting Targeted Accumulation (e.g., Tumor Site via EPR effect) Circulation->Targeting Release Controlled Drug Release Targeting->Release TherapeuticEffect TherapeuticEffect Release->TherapeuticEffect Therapeutic Effect

Caption: Workflow for a poly(this compound)-based drug delivery system.
Signaling Pathway (Hypothetical Application in Drug Delivery)

Hydroxylated polymers like poly(this compound) can be functionalized for targeted drug delivery. For instance, a targeting ligand could be attached to the hydroxyl groups to direct a drug-loaded nanoparticle to cancer cells overexpressing a specific receptor. The following diagram illustrates a simplified signaling pathway that could be inhibited by a drug delivered via this system.

SignalingPathway cluster_cell Cancer Cell Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor RAS RAS Receptor->RAS Activates Drug Delivered Drug (Kinase Inhibitor) Drug->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Buten-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-buten-2-ol. Our aim is to address common challenges and provide actionable solutions to optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for the synthesis of this compound are:

  • Grignard Reaction: The 1,2-addition of an ethylmagnesium halide (e.g., ethylmagnesium bromide) to acrolein. This method directly forms the carbon skeleton and introduces the hydroxyl group at the desired position.

  • Hydrolysis of 3-Chloro-1-butene (B1220285): This is a nucleophilic substitution reaction where the chloro group is replaced by a hydroxyl group. However, this reaction often leads to a mixture of isomeric butenols due to the formation of a resonance-stabilized allylic carbocation intermediate.[1]

Q2: I am getting a mixture of isomers during my synthesis. How can I improve the selectivity for this compound?

A2: Achieving high regioselectivity is a primary challenge. For the Grignard reaction , ensuring a 1,2-addition over a 1,4-conjugate addition is crucial. This can be influenced by reaction temperature and the specific Grignard reagent used. For the hydrolysis of 3-chloro-1-butene , the formation of a mixture of this compound, 3-buten-2-ol (B146109), and 2-buten-1-ol is common due to the SN1 reaction mechanism.[1][2] Optimizing solvent polarity and temperature can influence the product ratio, but complete selectivity is difficult to achieve.

Q3: What are the typical side products I should be aware of?

A3: In the Grignard synthesis , the main side product arises from 1,4-conjugate addition to acrolein, which, after workup, would yield butanal. Other side reactions can include the formation of byproducts from the reaction of the Grignard reagent with any trace amounts of water or acidic protons. In the hydrolysis of 3-chloro-1-butene , the primary "side products" are the isomeric alcohols: 3-buten-2-ol and 2-buten-1-ol.

Q4: How can I purify this compound from its isomers?

A4: The separation of butenol (B1619263) isomers can be challenging due to their similar boiling points.[3] Fractional distillation is the most common method. However, due to the close boiling points of the isomers, a highly efficient fractional distillation column is required. Chiral isomers, such as the enantiomers of 3-buten-2-ol, have identical boiling points and cannot be separated by fractional distillation.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound in Grignard Synthesis
Possible Cause Troubleshooting Steps
1,4-Conjugate Addition Lower the reaction temperature. Grignard reactions are typically run at low temperatures (e.g., 0 °C or below) to favor 1,2-addition. The use of certain additives can also influence regioselectivity.
Reaction with Water/Acidic Protons Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the Grignard reagent is added slowly to the acrolein solution to maintain control over the reaction.
Side Reactions of Acrolein Acrolein can polymerize. Use freshly distilled acrolein and consider adding a polymerization inhibitor if necessary.
Problem 2: Formation of Multiple Isomers in Hydrolysis of 3-Chloro-1-butene
Possible Cause Troubleshooting Steps
SN1 Mechanism The formation of a resonance-stabilized allylic carbocation is inherent to this reaction, leading to a mixture of products. While difficult to completely avoid, you can try to influence the product distribution by modifying the reaction conditions.
Reaction Conditions Experiment with different solvent systems to alter the polarity, which can influence the stability of the carbocation and the transition states leading to different products. Temperature can also affect the product ratio. A systematic study of these parameters is recommended to find the optimal conditions for your specific setup.

Experimental Protocols

Method 1: Synthesis of this compound via Grignard Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Acrolein (freshly distilled)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should start spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary. Once the reaction is initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Acrolein: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of freshly distilled acrolein in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 5 °C.

  • Quenching: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by distillation. The crude product can be purified by fractional distillation.

Method 2: Synthesis of Butenols via Hydrolysis of 3-Chloro-1-butene

This protocol provides a general procedure for the hydrolysis, which will yield a mixture of butenols.

Materials:

  • 3-Chloro-1-butene

  • Water

  • Sodium carbonate (optional, as a weak base)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrolysis: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-1-butene and water. The addition of a weak base like sodium carbonate can be used to neutralize the HCl formed during the reaction.[5]

  • Reaction: Heat the mixture under reflux. The reaction time will depend on the temperature and the specific conditions used. Monitor the disappearance of the starting material by GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a base was used, neutralize the solution.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent. The resulting mixture of butenols can be separated by careful fractional distillation.

Data Presentation

Table 1: Physical Properties of Butenol Isomers

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₄H₈O72.11~96-98
3-Buten-2-ol C₄H₈O72.1196-97[6][7]
2-Buten-1-ol C₄H₈O72.11121.1

Note: Boiling points can vary slightly with pressure.

Mandatory Visualization

Grignard_Reaction_Pathway EtMgBr Ethylmagnesium Bromide Intermediate Magnesium Alkoxide Intermediate EtMgBr->Intermediate Acrolein Acrolein Acrolein->Intermediate Product_1_2 This compound (after workup) Intermediate->Product_1_2 1,2-Addition (Favored) Product_1_4 Butanal (after workup) (1,4-Addition Product) Intermediate->Product_1_4 1,4-Addition (Side Reaction)

Caption: Reaction pathway for the Grignard synthesis of this compound.

Hydrolysis_Pathway ChloroButene 3-Chloro-1-butene Carbocation Resonance-Stabilized Allylic Carbocation ChloroButene->Carbocation - Cl- Product1 This compound Carbocation->Product1 + H2O, - H+ Product2 3-Buten-2-ol Carbocation->Product2 + H2O, - H+ Product3 2-Buten-1-ol Carbocation->Product3 + H2O, - H+

Caption: Hydrolysis of 3-chloro-1-butene leading to isomeric butenols.

Experimental_Workflow_Grignard cluster_prep Grignard Reagent Preparation cluster_reaction Addition Reaction cluster_workup Workup and Purification prep1 React EtBr with Mg in anhydrous ether prep2 Reflux to completion prep1->prep2 react1 Cool Grignard to 0 °C prep2->react1 react2 Slowly add Acrolein react1->react2 workup1 Quench with aq. NH4Cl react2->workup1 workup2 Extract with ether workup1->workup2 workup3 Dry and evaporate solvent workup2->workup3 workup4 Fractional Distillation workup3->workup4

Caption: Experimental workflow for the Grignard synthesis of this compound.

References

Technical Support Center: Synthesis of 1-Buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Buten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: this compound is typically synthesized via one of several common pathways:

  • Reduction of 1-Buten-2-one: This involves the use of a reducing agent to convert the ketone functional group to a secondary alcohol.

  • Grignard Reaction: The reaction of propenal with a methylmagnesium halide (Grignard reagent) yields this compound after an aqueous workup.

  • Base-Catalyzed Ring Opening of 1,2-Epoxybutane (B156178): This method involves the elimination reaction of an epoxide to form the allylic alcohol.

Q2: What are the typical side products I should be aware of for each synthetic route?

A2: Side product formation is a common challenge. The expected byproducts are highly dependent on the chosen synthetic route. Please refer to the troubleshooting guides below for detailed information on the side reactions for each method.

Q3: How can I purify this compound from the reaction mixture?

A3: Purification is typically achieved through fractional distillation under reduced pressure to prevent decomposition. The boiling point of this compound is approximately 96-97 °C. Column chromatography on silica (B1680970) gel can also be employed for small-scale purifications, typically using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.

Q4: Are there any specific safety precautions for the synthesis of this compound?

A4: Yes, several safety precautions should be observed. This compound is a flammable liquid. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat, must be worn. When working with Grignard reagents, extreme care must be taken to exclude moisture from the reaction setup.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Reduction of 1-Buten-2-one

This method employs a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to convert the carbonyl group of 1-buten-2-one into a hydroxyl group.

Experimental Protocol
  • Dissolve 1-buten-2-one in a suitable protic solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete reaction.Increase the reaction time or the molar equivalent of NaBH₄. Ensure the temperature is maintained at 0 °C during the addition of NaBH₄.
Decomposition of NaBH₄.Use freshly opened NaBH₄. Ensure the solvent is anhydrous if using a non-protic solvent for other hydride reductions.
Presence of 2-Butanol as a major byproduct 1,4-Conjugate addition of the hydride, followed by reduction of the resulting butan-2-one.Use a more selective reducing agent like Luche reduction conditions (NaBH₄, CeCl₃·7H₂O) which favors 1,2-addition. Perform the reaction at lower temperatures (-40 to -78 °C).
Presence of unreacted 1-Buten-2-one Insufficient reducing agent.Increase the molar equivalents of NaBH₄.
Deactivated reducing agent.Use a fresh batch of NaBH₄.
Side Reaction Summary
Side Product Reason for Formation Proposed Mitigation Strategy
2-Butanol1,4-conjugate addition of the hydride to the α,β-unsaturated ketone, followed by reduction of the intermediate ketone.Employ Luche reduction conditions (NaBH₄ with CeCl₃) to enhance 1,2-selectivity. Lowering the reaction temperature can also favor 1,2-addition.

Reaction Workflow

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1-Buten-2-one in Methanol B Cool to 0°C A->B C Add NaBH4 portion-wise B->C D Monitor by TLC C->D E Quench with Water D->E F Extract with Ether E->F G Dry and Concentrate F->G H Fractional Distillation G->H

Workflow for the reduction of 1-Buten-2-one.

Method 2: Grignard Reaction with Propenal

This synthesis involves the nucleophilic addition of a methyl group from methylmagnesium bromide to the carbonyl carbon of propenal.

Experimental Protocol
  • Set up a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) with a dropping funnel, condenser, and magnetic stirrer.

  • Add magnesium turnings to the flask.

  • Prepare a solution of bromomethane (B36050) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromomethane solution to the magnesium turnings to initiate the reaction.

  • Once the reaction starts, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the magnesium is consumed, cool the Grignard reagent to 0 °C.

  • Add a solution of propenal in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by fractional distillation.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Grignard reaction fails to initiate Wet glassware or solvent.Ensure all glassware is rigorously flame-dried and solvents are anhydrous.
Inactive magnesium surface.Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.
Low yield of this compound Presence of moisture or acidic impurities in the starting materials.Use freshly distilled propenal and anhydrous ether.
Side reaction of the Grignard reagent (e.g., Wurtz coupling).Add the bromomethane solution slowly to the magnesium to avoid high local concentrations.
Formation of a significant amount of benzene (B151609) (if using phenylmagnesium bromide as an example) or other hydrocarbon byproducts Reaction with trace amounts of water or acidic protons.Ensure an inert and anhydrous reaction environment.
Formation of polymeric material Polymerization of propenal.Add the propenal solution slowly to the Grignard reagent at a low temperature.
Side Reaction Summary
Side Product Reason for Formation Proposed Mitigation Strategy
MethaneReaction of methylmagnesium bromide with adventitious water or other acidic protons.Maintain strict anhydrous conditions.
EthaneWurtz-type coupling of methylmagnesium bromide with unreacted bromomethane.Control the rate of addition of bromomethane.
Polymeric materialsBase-catalyzed polymerization of propenal.Keep the reaction temperature low during the addition of the aldehyde.

Logical Relationship of Grignard Reaction

Grignard_Logic cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 Methyl Bromide I1 Methylmagnesium Bromide (Grignard Reagent) R1->I1 R2 Magnesium R2->I1 R3 Propenal I2 Alkoxide Intermediate R3->I2 SP2 Polymeric Material (Side Product) R3->SP2 Polymerization I1->I2 SP1 Methane (Side Product) I1->SP1 Reaction with H2O P1 This compound (Desired Product) I2->P1 Aqueous Workup

Logical flow of the Grignard synthesis of this compound.

Method 3: Base-Catalyzed Ring Opening of 1,2-Epoxybutane

This route involves the elimination of a proton from the carbon adjacent to the epoxide ring, leading to the formation of the double bond and cleavage of the C-O bond.

Experimental Protocol
  • In a round-bottom flask, dissolve 1,2-epoxybutane in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF).

  • Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), dropwise at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by fractional distillation.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low conversion of 1,2-epoxybutane Insufficiently strong base.Use a stronger base like LDA or n-butyllithium.
Reaction temperature too low.Allow the reaction to warm to room temperature or slightly above after the addition of the base.
Formation of 1,2-Butanediol as the major product The base is acting as a nucleophile, leading to SN2 ring opening.Use a more sterically hindered, non-nucleophilic base (e.g., LDA, LHMDS).
Formation of other isomeric alcohols Rearrangement reactions.Maintain a low reaction temperature during the addition of the base.
Polymerization of the epoxide Presence of acidic or certain basic catalysts.Ensure the reaction is performed under strictly anhydrous and inert conditions.
Side Reaction Summary
Side Product Reason for Formation Proposed Mitigation Strategy
1,2-ButanediolNucleophilic attack of the base (if it contains a nucleophilic component like hydroxide) on the epoxide ring.Use a strong, non-nucleophilic base such as LDA.
PolymerAcid- or base-catalyzed polymerization of the epoxide.Maintain anhydrous conditions and control the reaction temperature.

Signaling Pathway for Epoxide Ring Opening

Epoxide_Opening cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products E 1,2-Epoxybutane P_desired Elimination (Desired) E->P_desired P_side SN2 Attack (Side Reaction) E->P_side B Strong, Non-nucleophilic Base (e.g., LDA) B->P_desired B->P_side If base is nucleophilic Prod_desired This compound P_desired->Prod_desired Prod_side 1,2-Butanediol (with nucleophilic base) P_side->Prod_side

Competing pathways in the base-mediated reaction of 1,2-epoxybutane.

Troubleshooting low enantioselectivity in butenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of butenols and related homoallylic alcohols. The information is designed to address specific issues that may be encountered during experimentation, with a focus on improving enantioselectivity.

Frequently Asked Questions (FAQs)

Issue 1: Low Enantiomeric Excess (e.e.) in Asymmetric Butenol (B1619263) Synthesis

Question: My asymmetric allylation/crotylation of an aldehyde to produce a chiral butenol is resulting in low enantiomeric excess (e.e.). What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a common challenge in asymmetric catalysis and can be influenced by several factors. A systematic approach to troubleshooting is crucial for identifying the root cause and optimizing the reaction.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in enantioselectivity. Generally, lower temperatures favor higher e.e. by increasing the energy difference between the diastereomeric transition states. However, some catalytic systems have an optimal temperature range, and deviating from it can lead to a decrease in selectivity.[1][2]

    • Solution: Screen a range of temperatures (e.g., -100°C, -78°C, -40°C, 0°C, room temperature) to determine the optimal condition for your specific substrate and catalyst system.[2]

  • Incorrect Solvent Choice: The solvent can significantly influence the catalyst's conformation, the solubility of reagents, and the stability of the transition states, thereby affecting the enantioselectivity.[1][3]

    • Solution: Perform the reaction in a variety of aprotic solvents with different polarities (e.g., Toluene, Dichloromethane (B109758), THF, Diethyl Ether) to identify the most suitable one for your catalytic system.

  • Catalyst/Ligand Purity and Integrity: The purity of the chiral catalyst or ligand is paramount for achieving high enantioselectivity. Impurities can interfere with the catalytic cycle or lead to the formation of less selective catalytic species.[4][5]

    • Solution: Ensure the use of high-purity, and if applicable, freshly prepared or purified chiral ligands and catalysts. For ligands that are sensitive to air or moisture, handle them under an inert atmosphere.

  • Substrate Purity: Impurities in the aldehyde or the allylating agent can act as catalyst poisons or inhibitors, leading to reduced enantioselectivity and reaction rate.[4] Common problematic impurities include water, residual solvents from previous steps, and unreacted starting materials from the substrate synthesis.[4]

    • Solution: Purify the aldehyde (e.g., by distillation or chromatography) and the allylating agent before use. Ensure that the substrate is thoroughly dried and free of any contaminants.

  • Mismatched Catalyst-Substrate Pairing: The chosen chiral catalyst or ligand may not be optimal for the specific aldehyde being used. The steric and electronic properties of both the substrate and the catalyst must be compatible to achieve high stereochemical induction.

    • Solution: If possible, screen a library of chiral ligands with varying steric and electronic properties to find the best match for your substrate.

  • Incorrect Stoichiometry or Catalyst Loading: The ratio of reactants, catalyst, and any additives can influence the reaction's outcome. An incorrect catalyst loading can lead to a higher contribution from the non-catalyzed background reaction, resulting in a lower e.e.

    • Solution: Optimize the catalyst loading and the stoichiometry of the reactants. In some cases, a higher catalyst loading may be necessary to achieve high enantioselectivity.

Data Presentation: Optimizing Enantioselectivity

The following tables summarize the effect of various reaction parameters on the enantiomeric excess (e.e.) of butenol synthesis via asymmetric allylation of aldehydes.

Table 1: Effect of Chiral Catalyst/Ligand on Enantioselectivity

AldehydeAllylating AgentCatalyst/LigandSolventTemp (°C)e.e. (%)Reference
Benzaldehyde (B42025)Allyltributyltin(S)-BINOL/Ti(Oi-Pr)₄CH₂Cl₂-2090Keck et al.
BenzaldehydeAllylmagnesium bromide(Ipc)₂B-allylEt₂O-7896Brown et al.[6]
CyclohexanecarboxaldehydeAllyltributyltin(S)-BINOL/Ti(Oi-Pr)₄CH₂Cl₂-2088Keck et al.
CyclohexanecarboxaldehydeAllylmagnesium bromide(Ipc)₂B-allylEt₂O-10099Brown et al.[6]
FurfuralAllyltributyltin(S)-BINOL/Ti(Oi-Pr)₄CH₂Cl₂-2088Keck et al.[7]

Table 2: Effect of Temperature and Solvent on Enantioselectivity

AldehydeAllylating AgentCatalyst/LigandSolventTemp (°C)e.e. (%)Reference
BenzaldehydeAllylmagnesium bromide(Ipc)₂B-allylEt₂O084Brown et al.
BenzaldehydeAllylmagnesium bromide(Ipc)₂B-allylEt₂O-7896Brown et al.[6]
BenzaldehydeAllylmagnesium bromide(Ipc)₂B-allylEt₂O-10096Brown et al.[6]
BenzaldehydeAllyltributyltin(S)-BINOL/Ti(Oi-Pr)₄CH₂Cl₂082Keck et al.
BenzaldehydeAllyltributyltin(S)-BINOL/Ti(Oi-Pr)₄CH₂Cl₂-2090Keck et al.
BenzaldehydeAllyltrichlorosilaneChiral PhosphoramideCH₂Cl₂-7885Denmark et al.
BenzaldehydeAllyltrichlorosilaneChiral PhosphoramideToluene-7875Denmark et al.

Experimental Protocols

1. Brown's Asymmetric Allylation for the Synthesis of (R)-1-Phenyl-3-buten-1-ol

This protocol is based on the work of H.C. Brown and coworkers.[6]

Materials:

  • (1R)-(+)-α-Pinene (≥98% e.e.)

  • Borane-dimethyl sulfide (B99878) complex (BMS)

  • Allylmagnesium bromide solution (in Et₂O)

  • Benzaldehyde (freshly distilled)

  • Anhydrous diethyl ether (Et₂O)

  • Sodium hydroxide (B78521) solution

  • Hydrogen peroxide solution

Procedure:

  • Preparation of Diisopinocampheylborane ((Ipc)₂BH): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (1R)-(+)-α-pinene. Cool the flask to 0°C and add borane-dimethyl sulfide complex (BMS) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes and then let it stand at 0°C for 2 hours to allow the crystalline (Ipc)₂BH to form.

  • Preparation of B-Allyldiisopinocampheylborane ((Ipc)₂B-allyl): Decant the supernatant from the (Ipc)₂BH crystals and dissolve the crystals in anhydrous Et₂O. Cool the solution to -78°C and add allylmagnesium bromide solution dropwise. Stir the mixture at -78°C for 30 minutes.

  • Allylation of Benzaldehyde: To the freshly prepared (Ipc)₂B-allyl solution at -78°C, add freshly distilled benzaldehyde dropwise. Stir the reaction mixture at -78°C for 3 hours.

  • Work-up: Quench the reaction by adding a sodium hydroxide solution, followed by the slow, careful addition of hydrogen peroxide solution at 0°C. Stir the mixture at room temperature for 1 hour. Extract the product with Et₂O, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain (R)-1-phenyl-3-buten-1-ol. Determine the enantiomeric excess by chiral HPLC or GC analysis.

2. Keck Asymmetric Allylation for the Synthesis of (R)-1-Phenyl-3-buten-1-ol

This protocol is based on the work of G.E. Keck and coworkers.[7][8]

Materials:

  • (R)-(+)-BINOL

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Allyltributyltin

  • Benzaldehyde (freshly distilled)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 4 Å Molecular sieves

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add (R)-(+)-BINOL and anhydrous CH₂Cl₂. To this solution, add titanium(IV) isopropoxide and stir the mixture at room temperature for 1 hour. Then, add powdered and activated 4 Å molecular sieves.

  • Allylation Reaction: Cool the catalyst mixture to -20°C. Add allyltributyltin, followed by the dropwise addition of freshly distilled benzaldehyde. Stir the reaction at -20°C and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Filter the mixture through a pad of Celite, washing with CH₂Cl₂. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain (R)-1-phenyl-3-buten-1-ol. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Mandatory Visualization

Troubleshooting_Workflow start Low Enantioselectivity Observed reaction_conditions Investigate Reaction Conditions start->reaction_conditions catalyst_issues Investigate Catalyst & Ligand start->catalyst_issues substrate_issues Investigate Substrates start->substrate_issues temp Optimize Temperature reaction_conditions->temp Temperature Effects solvent Screen Solvents reaction_conditions->solvent Solvent Effects concentration Adjust Concentration reaction_conditions->concentration Concentration Effects catalyst_purity Check Catalyst/Ligand Purity & Integrity catalyst_issues->catalyst_purity Purity is Key catalyst_loading Optimize Catalyst Loading catalyst_issues->catalyst_loading Stoichiometry Matters substrate_purity Check Aldehyde & Allylating Agent Purity substrate_issues->substrate_purity Impurity Poisoning end High Enantioselectivity Achieved temp->end solvent->end concentration->end catalyst_purity->end catalyst_loading->end substrate_purity->end

Caption: Troubleshooting workflow for low enantioselectivity.

Catalytic_Cycle_Keck_Allylation catalyst Chiral Ti-BINOL Complex activated_complex Activated Aldehyde-Ti Complex Lewis acid activation catalyst->activated_complex:f0 Coordination aldehyde Aldehyde (RCHO) aldehyde->activated_complex:f0 allyl_tin Allyltributyltin (Allyl-SnBu₃) transition_state Diastereomeric Transition State allyl_tin->transition_state activated_complex->transition_state Nucleophilic Attack product_complex Product-Ti Complex C-C bond formation transition_state->product_complex:f0 product_complex:f0->catalyst Regeneration product Chiral Butenol (Homoallylic Alcohol) product_complex:f0->product Release tin_alkoxide Tributyltin Alkoxide (Bu₃Sn-OR') product_complex:f0->tin_alkoxide Transmetalation

Caption: Catalytic cycle for the Keck asymmetric allylation.

References

Technical Support Center: Purification of 1-Buten-2-ol from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-buten-2-ol from its isomeric impurities. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance for achieving high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in a crude sample of this compound?

A1: The isomeric impurities in a this compound sample are highly dependent on the synthetic route. Common isomers that may be present include:

  • 2-Buten-1-ol (Crotyl alcohol): This is a common and often thermodynamically more stable isomer. It exists as both cis and trans isomers.

  • 3-Buten-2-ol (B146109): A constitutional isomer that can be formed depending on the reaction mechanism.

  • Butan-2-one: While not an isomer, it can be present as an oxidation byproduct of the secondary alcohol.

The synthesis of this compound can sometimes involve the isomerization of other butenols, making them likely contaminants. For instance, acid or base-catalyzed conditions can promote the interconversion of these isomers.

Q2: What are the primary challenges in separating this compound from its isomers?

A2: The primary challenges stem from the similar physical and chemical properties of the butenol (B1619263) isomers:

  • Close Boiling Points: The boiling points of the butenol isomers can be very close, making separation by simple distillation difficult.

  • Similar Polarity: As they are all small alcohols, their polarities are quite similar, which can make chromatographic separation challenging.

  • Potential for Isomerization: this compound is an allylic alcohol and can be prone to isomerization, especially under acidic, basic, or thermal stress. This means that the purification process itself could potentially generate more impurities.[1]

  • Azeotrope Formation: Alcohols can form azeotropes with water or other solvents, which can complicate distillation.[2]

Q3: Which purification techniques are most effective for this compound?

A3: The most effective purification techniques for separating isomeric mixtures of butenols are fractional distillation and preparative chromatography (both gas and liquid).

  • Fractional Distillation: This is a viable option if there is a sufficient difference in the boiling points of the isomers.[3] A highly efficient fractionating column is necessary.

  • Preparative Gas Chromatography (GC): Preparative GC can offer excellent resolution of volatile isomers. The choice of a suitable column is critical.

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isomers with slight differences in polarity.[4]

The choice of method will depend on the scale of the purification, the specific impurities present, and the available equipment.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of isomers during fractional distillation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Column Efficiency Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the number of theoretical plates and improves separation.[5]
Distillation Rate is Too Fast Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slow and steady distillation rate is crucial for good separation.[5]
Fluctuating Heat Source Use a stable heating source like an oil bath or a heating mantle with a controller to ensure a constant boiling rate.
Poor Insulation Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
Boiling Point Difference is Too Small If the boiling points are very close (less than 25 °C), fractional distillation may not be sufficient.[3] Consider using preparative chromatography.
Preparative Chromatography (GC & HPLC)

Problem: Co-elution or poor resolution of isomers in preparative chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step (Preparative GC) Troubleshooting Step (Preparative HPLC)
Inappropriate Column Use a polar stationary phase column. For alcohols, wax-based columns (e.g., those with a polyethylene (B3416737) glycol stationary phase like a CP-Wax 57 CB) or mid-polar columns (e.g., Rtx-624 Sil-MS) are often effective.[6][7]For reverse-phase HPLC, a C18 column is a good starting point. If separation is poor, consider a phenyl-hexyl column for alternative selectivity or a more specialized column like Newcrom R1.[8][9]
Suboptimal Temperature Program (GC) Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks. Start with an initial oven temperature of 40-50 °C and a ramp of 5-10 °C/min.[7]N/A
Incorrect Mobile Phase (HPLC) Optimize the mobile phase composition. For reverse-phase HPLC, vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to water. Using a different organic modifier can also alter selectivity. Adding a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape for acidic compounds.[8][10]
Column Overloading Reduce the injection volume or the concentration of the sample. Overloading leads to broad, asymmetric peaks and poor resolution.[11]Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the maximum sample amount that can be loaded without compromising resolution.[11]
Flow Rate is Too High Optimize the carrier gas flow rate to achieve the best efficiency for your column.Optimize the mobile phase flow rate. A lower flow rate can sometimes improve resolution, but at the cost of longer run times.

Problem: Degradation or isomerization of this compound during purification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Thermal Decomposition If using fractional distillation, consider performing the distillation under reduced pressure to lower the boiling points and minimize thermal stress.
Acid or Base Catalyzed Isomerization Ensure all glassware is neutral and free of acidic or basic residues. If using HPLC, use a neutral mobile phase or buffer it appropriately. Avoid strong acids or bases in any workup steps prior to purification. Allylic alcohols can be sensitive to such conditions.[1]
Active Sites on GC Column Use a well-deactivated GC column. Active sites can cause tailing and potential degradation of polar analytes like alcohols.

Data Presentation

Table 1: Boiling Points of this compound and Its Isomeric Impurities

CompoundStructureBoiling Point (°C)
This compound CH₂(CH)C(OH)CH₃Not readily available in cited literature.
3-Buten-2-ol CH₂(CH)CH(OH)CH₃96-97 °C[12][13]
2-Buten-1-ol (Crotyl alcohol) CH₃CH=CHCH₂OH121-122 °C (cis and trans mixture)[14][15]

Note: The boiling point of this compound is not consistently reported in the searched literature. However, based on the structures, its boiling point is expected to be between that of 3-buten-2-ol and 2-buten-1-ol.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol provides a general procedure for the purification of this compound from its higher and lower boiling isomeric impurities.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a well-insulated fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all glassware is clean and dry.

  • Sample Charging:

    • Charge the crude this compound mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently using a heating mantle or an oil bath.

    • Observe the temperature at the distillation head. The first fraction to distill will be the lowest boiling component, likely 3-buten-2-ol (b.p. 96-97 °C).[12][13] Collect this fraction in a separate receiving flask.

    • Once the temperature begins to rise and then stabilizes again, change the receiving flask to collect the main fraction, which should be enriched in this compound.

    • As the distillation proceeds, the temperature will eventually rise again, indicating the distillation of the higher boiling isomer, 2-buten-1-ol (b.p. 121-122 °C).[14][15] Stop the distillation before this component distills over to avoid contamination of the desired product.

  • Analysis:

    • Analyze all collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their composition and purity.

Protocol 2: Purification by Preparative HPLC

This protocol outlines a general approach for purifying this compound using preparative reverse-phase HPLC.

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system first.

    • Column: Start with a C18 column.

    • Mobile Phase: Use a gradient of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile or methanol). A typical gradient might be 5% to 95% organic solvent over 20-30 minutes.

    • Detection: Use a UV detector (if the compounds have a chromophore) or a refractive index (RI) detector.

    • Optimize the gradient to achieve baseline separation of this compound from its isomers.

  • Scale-Up to Preparative HPLC:

    • Once a good separation is achieved on the analytical scale, scale up the method to a preparative HPLC system with a larger column of the same stationary phase.

    • Adjust the flow rate and injection volume according to the column dimensions.

    • The mobile phase composition and gradient profile should be kept proportional to the analytical method.

  • Purification and Fraction Collection:

    • Dissolve the crude this compound in a small amount of the initial mobile phase.

    • Inject the sample onto the preparative column.

    • Collect the fractions corresponding to the elution time of this compound as determined from the analytical run.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the mobile phase solvents by rotary evaporation. If the mobile phase contains non-volatile components (like buffers), a subsequent extraction or other purification step may be necessary.

  • Purity Analysis:

    • Confirm the purity of the isolated this compound using analytical HPLC, GC, or NMR.

Mandatory Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Method cluster_impurities Separated Impurities cluster_product Final Product Crude Crude this compound (with Isomeric Impurities) Distillation Fractional Distillation Crude->Distillation Option 1 Prep_GC Preparative GC Crude->Prep_GC Option 2 Prep_HPLC Preparative HPLC Crude->Prep_HPLC Option 3 Impurity1 3-Buten-2-ol (Lower Boiling) Distillation->Impurity1 Impurity2 2-Buten-1-ol (Higher Boiling) Distillation->Impurity2 Pure_Product Pure this compound Distillation->Pure_Product Prep_GC->Impurity1 Prep_GC->Impurity2 Prep_GC->Pure_Product Prep_HPLC->Impurity1 Prep_HPLC->Impurity2 Prep_HPLC->Pure_Product Isomer_Relationships 1_Buten_2_ol This compound (Target Compound) 3_Buten_2_ol 3-Buten-2-ol (Constitutional Isomer) 1_Buten_2_ol->3_Buten_2_ol Isomerization 2_Buten_1_ol 2-Buten-1-ol (Positional Isomer) 1_Buten_2_ol->2_Buten_1_ol Isomerization 3_Buten_2_ol->1_Buten_2_ol Isomerization 2_Buten_1_ol->1_Buten_2_ol Isomerization

References

Technical Support Center: 1-Buten-2-ol Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-buten-2-ol. The information provided is intended to help prevent its decomposition during storage and ensure the integrity of your experiments.

Troubleshooting Guide: Degradation of this compound During Storage

If you suspect that your stored this compound has degraded, follow this troubleshooting guide to identify the potential cause and take corrective action.

Symptoms of Degradation:

  • Change in Appearance: Discoloration (e.g., yellowing), formation of precipitates, or increased viscosity.

  • Unexpected Experimental Results: Inconsistent reaction yields, formation of unknown byproducts, or shifts in analytical spectra (e.g., NMR, IR).

  • Change in Odor: Development of a pungent or acrid smell, which could indicate the formation of aldehydes.

Troubleshooting Workflow:

Decomposition_Troubleshooting start Suspected this compound Decomposition check_appearance Observe Physical Appearance (Color, Clarity, Viscosity) start->check_appearance analytical_testing Perform Analytical Testing (GC-MS, NMR, IR) check_appearance->analytical_testing compare_spectra Compare with Reference Spectra of Pure Compound analytical_testing->compare_spectra identify_impurities Identify Degradation Products compare_spectra->identify_impurities Deviation Detected end Implement Corrective Actions and Re-evaluate Stability compare_spectra->end No Deviation storage_conditions Review Storage Conditions: - Temperature - Atmosphere (Inert Gas?) - Light Exposure - Container Material identify_impurities->storage_conditions oxidation Oxidation Suspected: - Presence of Aldehydes/Ketones (e.g., Butanone, Crotonaldehyde) storage_conditions->oxidation Exposure to Air/Light isomerization Isomerization Suspected: - Presence of But-2-en-1-ol (B7822390) (Crotyl Alcohol) storage_conditions->isomerization Acidic Conditions polymerization Polymerization Suspected: - Increased Viscosity - Presence of Oligomers storage_conditions->polymerization Elevated Temperature remedy_oxidation Action: Store under Inert Gas (N2, Ar) and Consider an Antioxidant (e.g., BHT) oxidation->remedy_oxidation remedy_isomerization Action: Store in a Neutral pH Environment and Avoid Acidic Contaminants isomerization->remedy_isomerization remedy_polymerization Action: Store at a Lower Temperature and Consider a Polymerization Inhibitor (e.g., Hydroquinone) polymerization->remedy_polymerization remedy_oxidation->end remedy_isomerization->end remedy_polymerization->end

Caption: Troubleshooting workflow for identifying and addressing the decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for this compound decomposition?

A1: this compound, being an allylic alcohol, is susceptible to three main degradation pathways:

  • Oxidation: Exposure to air (oxygen) and/or light can lead to oxidation, forming unsaturated aldehydes and ketones such as butanone and crotonaldehyde. This can be a free-radical mediated process.

  • Isomerization: In the presence of acid catalysts, this compound can isomerize to its more thermodynamically stable isomer, but-2-en-1-ol (crotyl alcohol).

  • Polymerization: Although less common for allylic alcohols to form high molecular weight polymers, free-radical polymerization can lead to the formation of oligomers, resulting in increased viscosity of the product. This can be initiated by heat, light, or radical initiators.

Decomposition_Pathways This compound This compound Oxidation Oxidation (O2, Light) This compound->Oxidation Isomerization Isomerization (Acid) This compound->Isomerization Polymerization Polymerization (Heat, Light, Radicals) This compound->Polymerization Butanone Butanone Oxidation->Butanone Crotonaldehyde Crotonaldehyde Oxidation->Crotonaldehyde But-2-en-1-ol But-2-en-1-ol (Crotyl Alcohol) Isomerization->But-2-en-1-ol Oligomers Oligomers Polymerization->Oligomers

Technical Support Center: Improving Catalyst Performance in 1-Buten-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve catalytic performance in reactions involving 1-buten-2-ol. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions involving this compound?

A1: this compound is a versatile substrate that can undergo several key catalytic transformations, including:

  • Isomerization: This can lead to the formation of its more stable tautomer, butan-2-one, or its allylic isomer, 2-buten-1-ol.

  • Hydrogenation: The carbon-carbon double bond can be selectively hydrogenated to yield 2-butanol.

  • Oxidation: Selective oxidation can target the alcohol functionality or the double bond, leading to various products.

Q2: What are the common causes of catalyst deactivation in this compound reactions?

A2: Catalyst deactivation is a frequent issue that results in diminished reaction rates and yields. Key causes include:

  • Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites.[1]

  • Poisoning: Impurities in the reactant feed or solvent, such as sulfur or nitrogen compounds, can irreversibly bind to and inactivate the catalyst.[1]

  • Sintering: At elevated temperatures, metal nanoparticles on a supported catalyst can agglomerate, which reduces the active surface area.[2]

  • Leaching: The active metal component of a heterogeneous catalyst may dissolve into the reaction medium, leading to a loss of activity.

Q3: How can I regenerate a deactivated catalyst?

A3: The appropriate regeneration method depends on the cause of deactivation:

  • Calcination: For deactivation by coking, heating the catalyst in a controlled flow of air or an inert gas can burn off carbonaceous deposits.[1]

  • Solvent Washing: Washing the catalyst with a suitable solvent can remove strongly adsorbed species or soluble poisons.

  • Hydrogen Treatment: For some metal catalysts, treatment with hydrogen at elevated temperatures can reduce oxidized species and remove certain poisons.

Q4: How can I improve the selectivity of my this compound reaction?

A4: Improving selectivity often involves careful control of reaction conditions and catalyst properties:

  • Catalyst Selection: The choice of metal and support is crucial. For example, in hydrogenation, palladium catalysts are often used, and their selectivity can be modified by adding a second metal.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired product and minimize side reactions.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and, therefore, the selectivity.

  • Pressure: In gas-phase reactions or those involving gaseous reactants like hydrogen, pressure can significantly affect reaction rates and selectivity.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low or No Conversion 1. Inactive Catalyst2. Insufficient Catalyst Loading3. Suboptimal Reaction Temperature or Pressure4. Catalyst Poisoning1. Ensure the catalyst was prepared and activated correctly. Consider using a fresh batch of catalyst.2. Gradually increase the catalyst loading.3. Systematically vary the temperature and pressure to find the optimal conditions.4. Purify reactants and solvents to remove potential poisons.[3]
Poor Selectivity to Desired Product 1. Unfavorable Reaction Conditions2. Inappropriate Catalyst3. Formation of Byproducts through Side Reactions1. Optimize temperature, pressure, and solvent. Lower temperatures often favor higher selectivity.2. Experiment with different catalyst formulations (e.g., different metals, supports, or promoters). For palladium catalysts, doping with selenium can suppress hydrogenation and favor isomerization.[3]3. Analyze the reaction mixture to identify byproducts and adjust conditions to disfavor their formation.
Rapid Catalyst Deactivation 1. Coking or Fouling2. Sintering of Metal Particles3. Presence of Catalyst Poisons in the Feed1. Consider lowering the reaction temperature or modifying the catalyst to be more coke-resistant.2. Use a catalyst with better thermal stability or operate at a lower temperature.3. Implement a feed purification step before the reaction.
Inconsistent Results 1. Non-uniform Catalyst Bed (in flow reactors)2. Inconsistent Catalyst Preparation3. Variations in Reactant/Solvent Purity1. Ensure proper packing of the catalyst bed to avoid channeling.2. Standardize the catalyst preparation protocol.3. Use reactants and solvents from the same batch or with consistent purity specifications.

Data Presentation

Table 1: Performance of Various Catalysts in Analogous Allylic Alcohol Hydrogenation Reactions

Disclaimer: Data presented is for structurally similar allylic alcohols due to the limited availability of specific data for this compound.

CatalystSubstrateTemperature (°C)H₂ Pressure (bar)SolventConversion (%)Selectivity to Saturated Alcohol (%)Reference
1 wt% Pd/γ-Al₂O₃2-Methyl-3-buten-2-ol255Ethanol~41~12 (to 2-Methyl-2-butanol)[4]
G4OH/Pd(0)₄₀3-Buten-2-ol251CD₃OD-D₂O>99>99 (to 2-Butanol)[5]
Pd/Al₂O₃3-Butyn-2-ol1001Gas Phase~80~15 (to 2-Butanol)[6]
5 wt% Au/ZnOBut-2-enal127---~80 (to But-2-en-1-ol)[7]

Experimental Protocols

Protocol 1: Preparation of a Supported Palladium Catalyst by Incipient Wetness Impregnation

This protocol describes a general method for preparing a supported palladium catalyst, which can be used for hydrogenation and isomerization reactions of this compound.

Materials:

  • Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Support material (e.g., γ-Al₂O₃, activated carbon)

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

  • Deionized water

  • Tube furnace

Procedure:

  • Support Pre-treatment: Dry the support material in an oven at 120°C overnight to remove adsorbed water.

  • Pore Volume Determination: Determine the pore volume of the dried support by adding a solvent (e.g., water or isopropanol) dropwise to a known weight of the support until the pores are completely filled.

  • Precursor Solution Preparation: Dissolve the palladium precursor in a suitable solvent (e.g., dilute HCl for PdCl₂) to achieve the desired metal loading. The volume of the solution should be equal to the pore volume of the support.[3]

  • Impregnation: Add the precursor solution dropwise to the dried support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120°C for at least 4 hours.

  • Calcination: Calcine the dried material in a tube furnace under a flow of air. A typical program involves ramping the temperature to 400-500°C and holding for 2-4 hours.[3]

  • Reduction (Activation): Prior to reaction, activate the catalyst by reducing it in a flow of hydrogen (e.g., 5% H₂ in Ar) at an elevated temperature (e.g., 200-400°C) for 2-4 hours.[8]

Protocol 2: General Procedure for Catalytic Hydrogenation of this compound

This protocol provides a general procedure for the liquid-phase hydrogenation of this compound.

Materials:

  • This compound

  • Supported Palladium Catalyst (e.g., Pd/C or Pd/Al₂O₃)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • High-pressure batch reactor (autoclave)

  • Hydrogen gas

Procedure:

  • Reactor Setup: Add the supported palladium catalyst (e.g., 1-5 mol% Pd relative to the substrate) and the solvent to the high-pressure reactor.

  • Reactant Addition: Add the this compound to the reactor.

  • Purging: Seal the reactor and purge it several times with nitrogen followed by hydrogen to remove any air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 bar). Begin stirring and heat the reactor to the desired temperature (e.g., 25-80°C).

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by Gas Chromatography (GC) or GC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The filtrate contains the product, 2-butanol, which can be purified by distillation.

Protocol 3: Regeneration of a Coked Catalyst by Calcination

This protocol outlines a general procedure for regenerating a catalyst that has been deactivated by coke formation.

Materials:

  • Deactivated (coked) catalyst

  • Tube furnace

  • Inert gas (e.g., Nitrogen, Argon)

  • Air or a dilute oxygen/nitrogen mixture

Procedure:

  • Loading: Place the coked catalyst in a quartz tube within the tube furnace.[1]

  • Inert Purge: Start a flow of an inert gas over the catalyst bed to remove any loosely bound organic molecules.

  • Drying: Slowly heat the furnace to approximately 150°C and hold for 1 hour to remove adsorbed water and volatile compounds.[1]

  • Calcination: Gradually increase the temperature to the desired calcination temperature (e.g., 400-550°C).

  • Coke Removal: Once at the target temperature, slowly introduce a controlled flow of air or a lean oxygen/nitrogen mixture. The gradual introduction of oxygen is crucial to prevent a rapid temperature increase due to the exothermic combustion of coke.[1]

  • Monitoring: Maintain the catalyst at the calcination temperature until the coke is completely removed. This can be monitored by observing the catalyst's color change or by analyzing the off-gas for CO₂.

  • Cooling: Once regeneration is complete, switch back to an inert gas flow and cool the catalyst to room temperature.

Mandatory Visualizations

a Troubleshooting Workflow for Low Conversion start Low Conversion Observed q1 Is the catalyst active? start->q1 sol1 Check catalyst preparation and activation protocol. Use a fresh catalyst batch. q1->sol1 No q2 Are reaction conditions (T, P, time) optimal? q1->q2 Yes a1_yes Yes a1_no No sol2 Systematically vary T, P, and reaction time to find optimum. q2->sol2 No q3 Is catalyst poisoning suspected? q2->q3 Yes a2_yes Yes a2_no No sol3 Purify reactants and solvent. Use guard beds if necessary. q3->sol3 Yes end Consider alternative catalyst or reaction pathway. q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low conversion in this compound reactions.

b Catalyst Deactivation Mechanisms Deactivation Catalyst Deactivation Poisoning Poisoning (Chemical Deactivation) Deactivation->Poisoning Coking Coking/Fouling (Mechanical/Chemical Deactivation) Deactivation->Coking Sintering Sintering (Thermal Deactivation) Deactivation->Sintering Poisoning_desc Impurities (e.g., S, N compounds) bind to active sites. Poisoning->Poisoning_desc Coking_desc Carbonaceous deposits block pores and active sites. Coking->Coking_desc Sintering_desc Metal particles agglomerate, reducing active surface area. Sintering->Sintering_desc

Caption: Primary mechanisms of catalyst deactivation.

c Reaction Pathways of this compound sub This compound iso1 Butan-2-one (Tautomerization) sub->iso1 Isomerization (Acid/Base or Metal Catalyst) iso2 2-Buten-1-ol (Allylic Isomerization) sub->iso2 Isomerization (Metal Catalyst) hydro 2-Butanol (Hydrogenation) sub->hydro Hydrogenation (e.g., Pd, Pt, Ni catalyst + H₂) oxid Oxidation Products (e.g., Butenone) sub->oxid Oxidation (Oxidizing Agent)

Caption: Possible catalytic reaction pathways for this compound.

References

Technical Support Center: Workup Procedures for 1-Buten-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of common reactions involving 1-buten-2-ol. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup of this compound reactions.

Issue 1: Emulsion Formation During Aqueous Extraction

Q: I am observing a persistent emulsion at the interface of the organic and aqueous layers during extraction, making separation difficult. What can I do to break the emulsion?

A: Emulsion formation is a common issue when working with amphiphilic molecules like alcohols. Here are several techniques to address this problem:

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own with time.[1]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1][2] This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of the organic components in the aqueous phase.[3]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel. This can provide sufficient mixing for extraction without forming a stable emulsion.[3]

  • Filtration: Filter the entire mixture through a plug of Celite® or glass wool. This can help to break up the emulsion.[2][3]

  • Solvent Evaporation: Before workup, evaporate the reaction solvent and redissolve the residue in the extraction solvent.[2]

  • Temperature Change: Gently warming or cooling the separatory funnel can sometimes help to break an emulsion.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[3]

Logical Flow for Breaking Emulsions:

Emulsion_Troubleshooting start Emulsion Observed patience Allow to Stand start->patience temp Change Temperature start->temp solvent Add Different Solvent start->solvent brine Add Saturated Brine patience->brine If not resolved end Layers Separated patience->end Resolved swirl Gentle Swirling brine->swirl If not resolved brine->end Resolved filter Filter through Celite swirl->filter If not resolved swirl->end Resolved evaporate Evaporate & Redissolve filter->evaporate For future experiments filter->end Resolved evaporate->end Resolved temp->end Resolved solvent->end Resolved

Caption: Troubleshooting workflow for emulsion formation.

Issue 2: Difficulty in Removing Water-Soluble Reagents and Byproducts

Q: How can I effectively remove water-soluble impurities like acids, bases, or salts from my organic layer?

A: A series of aqueous washes is the standard procedure. The choice of washing solution depends on the nature of the impurity to be removed.

  • Acidic Impurities (e.g., excess acid catalyst): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH). This will neutralize the acid, converting it into a salt that is readily soluble in the aqueous layer.[4]

  • Basic Impurities (e.g., pyridine, triethylamine): Wash the organic layer with a dilute aqueous solution of a weak acid, such as 1 M hydrochloric acid (HCl) or a saturated solution of ammonium (B1175870) chloride (NH₄Cl). This will protonate the basic impurities, forming water-soluble salts.

  • General Water-Soluble Impurities: A simple wash with water can remove many water-soluble compounds.[4] Following a water wash with a brine wash helps to remove residual water from the organic layer.[4]

Workup Wash Selection Guide:

Wash_Selection start Impurity in Organic Layer acidic Acidic Impurity start->acidic basic Basic Impurity start->basic general General Water-Soluble start->general wash_bicarb Wash with aq. NaHCO3 acidic->wash_bicarb wash_acid Wash with dil. aq. HCl basic->wash_acid wash_water Wash with Water/Brine general->wash_water

Caption: Guide for selecting the appropriate aqueous wash.

Frequently Asked Questions (FAQs)

Grignard Reaction Workup

Q: What is the purpose of quenching a Grignard reaction with saturated aqueous ammonium chloride?

A: Quenching with saturated aqueous ammonium chloride (NH₄Cl) serves two main purposes. First, it protonates the magnesium alkoxide intermediate formed after the Grignard reagent adds to a carbonyl, yielding the desired alcohol product. Second, it neutralizes any unreacted Grignard reagent in a less vigorous manner than quenching with water or dilute acid, which can be highly exothermic and potentially hazardous.

Oxidation Reaction Workup

Q: How do I prevent my this compound from being over-oxidized to a carboxylic acid when the desired product is the ketone?

A: To avoid over-oxidation of a secondary alcohol like this compound, it is crucial to use a mild oxidizing agent. Pyridinium chlorochromate (PCC) is a common choice for this transformation.[5] Additionally, carefully controlling the reaction temperature and monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help to stop the reaction once the starting material is consumed, preventing further oxidation.

Esterification Reaction Workup

Q: How do I remove the unreacted carboxylic acid and the acid catalyst from my esterification reaction mixture?

A: The workup for an esterification typically involves washing the reaction mixture with a weak base to neutralize and remove acidic components. A common procedure is to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The carboxylic acid and the acid catalyst will be converted to their respective sodium salts, which are soluble in the aqueous layer and can thus be separated from the desired ester product.

Data Presentation

Due to the limited availability of specific quantitative data for reactions of this compound, the following table provides typical yields for analogous reactions with other secondary allylic alcohols. These values should be considered as estimates.

Reaction TypeSubstrateProductTypical Yield (%)Purity Concerns
GrignardSecondary Allylic AldehydeDi-allylic Alcohol60-85Unreacted starting material, di-addition products
OxidationSecondary Allylic Alcoholα,β-Unsaturated Ketone70-95Over-oxidation to carboxylic acid, isomerization
EsterificationSecondary Allylic AlcoholAllylic Ester50-80Incomplete reaction, presence of starting materials

Experimental Protocols

1. General Workup Protocol for a Grignard Reaction with this compound (Hypothetical)

  • Reaction Quenching: After the reaction is deemed complete, cool the reaction flask in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Experimental Workflow: Grignard Reaction Workup

Grignard_Workup start Grignard Reaction Mixture quench Quench with sat. aq. NH4Cl start->quench extract Extract with Et2O (3x) quench->extract wash Wash with H2O, then Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product

Caption: Standard workup procedure for a Grignard reaction.

2. General Workup Protocol for the Oxidation of this compound to 1-Buten-2-one (Hypothetical)

  • Reaction Quenching: Upon completion, dilute the reaction mixture with diethyl ether.

  • Filtration: If a solid-supported reagent like PCC was used, filter the mixture through a pad of silica (B1680970) gel or Celite®, washing the pad with additional diethyl ether.

  • Washing: If a soluble oxidizing agent was used, wash the organic layer with water, a mild reducing agent solution (e.g., sodium bisulfite) if necessary to remove oxidant, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid product volatility.

3. General Workup Protocol for the Esterification of this compound (Hypothetical)

  • Extraction: After the reaction, cool the mixture and add it to a separatory funnel containing water and an organic solvent like ethyl acetate.

  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution until no more gas evolution is observed. This neutralizes the acid catalyst and any unreacted carboxylic acid.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude ester may require further purification by distillation or column chromatography.

References

Technical Support Center: Analysis of 1-Buten-2-ol Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-buten-2-ol and the subsequent analysis of the reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My GC-MS chromatogram shows multiple peaks besides my product, this compound. What are these byproducts and where do they come from?

A1: The presence of multiple peaks in your chromatogram is a common issue. The identity and origin of these byproducts depend on the synthetic route employed. A frequent method for synthesizing this compound is the Grignard reaction between vinylmagnesium bromide and acetaldehyde (B116499).

Troubleshooting Guide:

  • Isomers of Buten-2-ol: You may be observing isomers of your target compound, such as cis/trans-2-buten-1-ol (crotyl alcohol) and 3-buten-1-ol. These can arise from the isomerization of this compound, which can be catalyzed by acidic or basic conditions during the reaction or workup.

  • Unreacted Starting Materials: Residual acetaldehyde or reagents used to generate the Grignard reagent may be present.

  • Side-Reaction Products: The highly reactive Grignard reagent can participate in side reactions. For instance, the reaction of vinylmagnesium bromide with another molecule of acetaldehyde can lead to the formation of larger alcohol byproducts. Wurtz-type coupling of the Grignard reagent can also occur.

  • Solvent Impurities: Impurities in the solvent (e.g., diethyl ether or THF) can sometimes be detected.

To identify these byproducts, carefully analyze the mass spectrum of each unknown peak and compare it with library data or the fragmentation patterns of suspected compounds.

Q2: I am observing significant peak tailing for my this compound peak. What causes this and how can I improve the peak shape?

A2: Peak tailing for polar analytes like alcohols is a frequent challenge in GC analysis. This phenomenon is often caused by unwanted interactions between the analyte and active sites within the GC system.

Troubleshooting Guide:

  • Active Sites: The hydroxyl group of this compound can form hydrogen bonds with active silanol (B1196071) groups (-Si-OH) present in the GC inlet liner, the column's stationary phase, or on glass wool packing.

  • Column Choice: Using a well-deactivated column specifically designed for the analysis of polar compounds is crucial. Consider using a column with a wax-based or a specially deactivated phase.

  • Inlet Maintenance: Regularly replace the inlet liner and septum. A dirty or active liner is a primary source of peak tailing.

  • Derivatization: A highly effective solution is to derivatize the alcohol to a less polar silyl (B83357) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process masks the active hydroxyl group, leading to sharper, more symmetrical peaks.

Q3: How can I definitively identify this compound and its common byproducts from their mass spectra?

A3: The mass spectrum of a compound provides a unique fragmentation pattern that acts as a chemical fingerprint. For C4H8O isomers, while they have the same molecular weight (72.11 g/mol ), their fragmentation patterns will differ based on their structure.

Troubleshooting Guide:

  • This compound: Expect a molecular ion peak (M+) at m/z 72, although it may be weak. Key fragments would likely arise from the loss of a methyl group (m/z 57), an ethyl group (m/z 43), and water (m/z 54). Alpha-cleavage next to the oxygen is also a common fragmentation pathway for alcohols.

  • 2-Buten-1-ol (Crotyl Alcohol): This isomer will also have a molecular ion at m/z 72. The fragmentation pattern will be influenced by the primary allylic alcohol structure, likely showing a prominent peak from the loss of a hydroxyl radical (m/z 55) and a base peak corresponding to the stable allyl cation or a related fragment.

  • 3-Buten-1-ol: The mass spectrum will again show a molecular ion at m/z 72. Its fragmentation will be characteristic of a primary alcohol with a terminal double bond.

To confirm identifications, it is highly recommended to inject authentic standards of the suspected byproducts if they are commercially available.

Potential Byproducts in this compound Synthesis (Grignard Route)

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Expected Retention TimeKey Mass Spectral Fragments (m/z)
Product This compound C₄H₈O72.11Elutes after butanal72 (M+), 57, 43, 54
Byproductcis/trans-2-Buten-1-olC₄H₈O72.11Similar to this compound72 (M+), 57, 55, 41, 39
Byproduct3-Buten-1-olC₄H₈O72.11Elutes before this compound72 (M+), 57, 41, 31
Starting MaterialAcetaldehydeC₂H₄O44.05Early eluting44 (M+), 29, 43
ByproductButan-2-oneC₄H₈O72.11Similar to butenols72 (M+), 43, 57, 29
ByproductDiethyl ether (solvent)C₄H₁₀O74.12Early eluting74 (M+), 59, 45, 31

Note: Retention times are relative and depend on the specific GC column and temperature program used. The fragmentation patterns are based on typical mass spectral behavior of these classes of compounds.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous diethyl ether

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of vinyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation. The crude this compound can be purified by fractional distillation under reduced pressure.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A suitable capillary column for polar analysis, such as a DB-Wax or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis This compound Synthesis cluster_analysis GC-MS Analysis cluster_identification Byproduct Identification Start Reaction Mixture GC_Separation GC Separation Start->GC_Separation Injection MS_Detection MS Detection GC_Separation->MS_Detection Elution Analyze_Chromatogram Analyze Chromatogram (Retention Times) MS_Detection->Analyze_Chromatogram Analyze_Mass_Spectra Analyze Mass Spectra (Fragmentation Patterns) MS_Detection->Analyze_Mass_Spectra Compare_Library Compare with Spectral Libraries Analyze_Mass_Spectra->Compare_Library Inject_Standards Inject Authentic Standards Compare_Library->Inject_Standards For confirmation Final_ID Byproduct Identified Compare_Library->Final_ID Inject_Standards->Final_ID

Caption: Workflow for the identification of byproducts in this compound synthesis using GC-MS.

Technical Support Center: Catalyst Poisoning in Reactions with Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in reactions involving allylic alcohols. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during catalytic processes such as hydrogenation, oxidation, and isomerization of allylic alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my reaction with an allylic alcohol?

A1: The primary indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete halt of reactant conversion.

  • A noticeable decline in product yield and selectivity, often accompanied by the formation of unexpected byproducts. For instance, in the selective hydrogenation of an unsaturated allylic alcohol to a saturated alcohol, you might observe an increase in the formation of isomeric unsaturated alcohols or aldehydes.[1][2]

  • The necessity for harsher reaction conditions (e.g., higher temperature or pressure) to achieve conversion levels previously obtained with a fresh catalyst.

  • In asymmetric synthesis, a drop in enantioselectivity (ee) can be a key indicator of poisoning of the chiral catalyst.

Q2: What are the most likely poisons for my palladium or platinum catalyst in an allylic alcohol reaction?

A2: Palladium and platinum catalysts are highly susceptible to poisoning by a variety of substances that may be present as impurities in reactants, solvents, or gases. Key poisons include:

  • Sulfur Compounds: Hydrogen sulfide (B99878) (H₂S), thiols, thiophenes, and sulfoxides are potent poisons for noble metal catalysts.[3][4][5][6] Even trace amounts can lead to severe deactivation.[3]

  • Nitrogen Compounds: Amines, pyridine, and other nitrogen-containing heterocycles can poison catalysts by strongly adsorbing to active metal sites through the lone pair of electrons on the nitrogen atom.

  • Halides: Chloride, bromide, and iodide ions, often from precursors or additives, can deactivate catalysts.

  • Carbon Monoxide (CO): CO can strongly bind to metal surfaces, blocking active sites. This is a common impurity in hydrogen gas produced from reforming processes.

  • Heavy Metals: Metals like lead, mercury, and arsenic can irreversibly poison catalysts.

Q3: My oxidation of an allylic alcohol is not selective and is producing byproducts. What could be the cause?

A3: Loss of selectivity in allylic alcohol oxidation can be due to several factors:

  • Over-oxidation: The desired aldehyde product can be further oxidized to a carboxylic acid, especially with strong oxidizing agents or at elevated temperatures.[7]

  • Catalyst Deactivation: The catalyst itself might be poisoned, leading to alternative reaction pathways. For instance, on gold catalysts, the presence of oxygen adatoms can promote combustion pathways, whereas surface hydroxyls favor selective partial oxidation to the aldehyde.[8][9]

  • Side Reactions: The allylic nature of the substrate makes it prone to side reactions like epoxidation or rearrangement, particularly under acidic conditions.[7]

  • Catalyst Sintering: High temperatures can cause small metal particles to agglomerate into larger ones, reducing the active surface area and potentially altering the catalyst's selectivity.

Q4: I am trying to isomerize an allylic alcohol (e.g., geraniol) but I am getting a low yield of the desired isomer and many other products. Why is this happening?

A4: The isomerization of allylic alcohols can be complex, with outcomes highly dependent on the catalyst and reaction conditions. Low yields of the desired isomer can result from:

  • Catalyst Deactivation: Coke formation is a common issue, especially with zeolite catalysts, where carbonaceous deposits block pores and active sites.[10]

  • Complex Reaction Network: Besides isomerization, allylic alcohols like geraniol (B1671447) can undergo dehydration, cyclization, and dimerization, leading to a variety of products.[11]

  • Thermodynamic Equilibrium: The reaction may be reaching a thermodynamic equilibrium that does not favor the desired product. In some cases, additives can be used to selectively remove the product from the reaction equilibrium, driving the reaction forward.[12]

  • Water Inhibition: Some catalytic systems for allylic alcohol isomerization are strongly inhibited by traces of water.[12]

Q5: Can catalyst "poisoning" ever be beneficial in reactions with allylic alcohols?

A5: Yes, intentional and controlled poisoning of a catalyst can be a powerful strategy to enhance selectivity. A classic example is the use of a "poisoned" catalyst to favor one reaction pathway over another. For instance, alkanethiolate-capped palladium nanoparticles are intentionally "poisoned" to selectively catalyze the isomerization of allylic alcohols to the corresponding carbonyl compounds, while suppressing the competing hydrogenation reaction.[13] The surface ligands (the "poison") modify the electronic properties of the palladium surface, thus controlling its catalytic activity and selectivity.[13]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing a Drop in Hydrogenation Activity/Selectivity

This guide helps you troubleshoot a common scenario in the hydrogenation of an allylic alcohol where the reaction is slow, incomplete, or yields the wrong product.

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Caption: Troubleshooting workflow for hydrogenation reactions.

Guide 2: Loss of Selectivity in Catalytic Oxidation of Allylic Alcohols

This guide addresses issues where the oxidation of an allylic alcohol yields over-oxidized products or other undesired byproducts.

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Caption: Troubleshooting workflow for oxidation selectivity.

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data for several key reactions involving allylic alcohols, illustrating the impact of catalyst choice and reaction conditions on conversion and selectivity.

Table 1: Oxidation of 3-Methyl-2-buten-1-ol to 3-Methyl-2-butenal [7]

Oxidant/Catalyst SystemSolventTemperature (°C)Time (h)Conversion (%)Yield (%)
Pyridinium Chlorochromate (PCC)DichloromethaneRoom Temp2-4>95~85-95
Manganese Dioxide (MnO₂)DichloromethaneRoom Temp2-24>95~90
Swern Oxidation (DMSO, Oxalyl Chloride)Dichloromethane-780.75>98~90-97

Table 2: Isomerization and Transformation of Geraniol [11][14]

CatalystTemperature (°C)Time (h)Geraniol Conversion (%)Main Product(s)Selectivity (%)
Natural Zeolite-Clinoptilolite140398Thumbergol47
Natural Zeolite-Clinoptilolite1403986,11-dimethyl-2,6,10-dodecatrien-1-ol14
Diatomite80196-98beta-Pinene99
Alum80396-98Thumbergol53

Table 3: Hydrogenation of Allylic Alcohols with Pd and Pt Nanoparticles [1][2]

CatalystSubstrateConversion (%)Product(s)Selectivity (%)
Pt Nanoparticles2-propen-1-ol~100Propan-1-ol>95
Pd Nanoparticles2-propen-1-ol~100Propan-1-ol22
Pd Nanoparticles2-propen-1-ol~100Propanal (Isomerization)74

Key Experimental Protocols

Protocol 1: Regeneration of a Sulfur-Poisoned Palladium Catalyst

This protocol is a general guideline for regenerating a Pd-based catalyst that has been poisoned by sulfur compounds.

  • Poisoning Detection: Confirm sulfur poisoning through a drop in catalytic activity and, if possible, by surface analysis of the spent catalyst (e.g., X-ray Photoelectron Spectroscopy - XPS).

  • Setup: Place the poisoned catalyst in a tube furnace or a reactor that allows for precise temperature control and gas flow.

  • Inert Purge: Purge the system with an inert gas (e.g., Nitrogen or Argon) at room temperature to remove any residual reactants.

  • Regeneration: Switch the gas stream to a reducing atmosphere (e.g., a mixture of H₂ in N₂). Note: This step should be performed with caution.

    • Slowly ramp the temperature to 400-500°C. A higher temperature (e.g., 500°C) is generally more effective for significant sulfur removal.[4]

    • Hold at the target temperature for 1-2 hours. During this time, sulfur is typically released as H₂S. Monitor the off-gas for H₂S or SO₂ (if an oxidative regeneration is used).[4]

  • Oxidative Treatment (Alternative): An alternative method involves an oxidative treatment.

    • Introduce a controlled flow of air or a dilute oxygen/nitrogen mixture.

    • Ramp the temperature to 400-500°C. This will convert strongly adsorbed sulfur species to SO₂, which then desorbs from the catalyst surface.[6]

  • Cool Down: After the regeneration period, switch back to an inert gas flow and allow the catalyst to cool to room temperature.

  • Activity Test: Test the regenerated catalyst with a standard reaction to confirm the recovery of its activity. Full recovery may not always be possible.[5]

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References

Technical Support Center: Solvent Effects on the Stereoselectivity of 1-Buten-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the stereoselectivity of reactions involving 1-buten-2-ol.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent influence the stereoselectivity of reactions with this compound?

A1: The solvent plays a critical role in determining the stereochemical outcome of reactions involving this compound by influencing the energy of the transition states leading to different stereoisomers. Key factors include:

  • Polarity and Dielectric Constant: Solvents with different polarities can stabilize or destabilize charged or polar transition states to varying degrees. This can alter the energy difference between diastereomeric transition states, thereby affecting the diastereomeric ratio of the products.

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with the hydroxyl group of this compound or with the reagents and catalysts. This interaction can influence the conformation of the substrate and the trajectory of the incoming reagent, thus directing the stereochemical course of the reaction.

  • Coordinating Ability: Coordinating solvents can interact with metal catalysts (e.g., in Sharpless epoxidation), altering their steric and electronic properties. This modulation of the catalyst's environment can significantly impact the enantioselectivity of the reaction.

  • Solute-Solvent Clusters: In some cases, specific solute-solvent clusters can form, and these clusters, rather than the "free" molecules, are the reactive species. The nature of these clusters can dictate the stereochemical outcome.[1]

Q2: I am observing low enantiomeric excess (ee%) in my Sharpless asymmetric epoxidation of this compound. What are the potential causes and solutions?

A2: Low enantioselectivity in a Sharpless epoxidation can stem from several factors:

  • Suboptimal Solvent Choice: The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane (B109758) (CH₂Cl₂). Using coordinating solvents can interfere with the formation of the active chiral titanium complex.

  • Presence of Water: Moisture can hydrolyze the titanium(IV) isopropoxide catalyst, leading to the formation of achiral titanium species and a subsequent loss of enantioselectivity. Ensure all glassware is oven-dried and reagents are anhydrous. The use of molecular sieves is crucial.

  • Incorrect Stoichiometry: The ratio of the titanium catalyst, chiral tartrate ligand, and hydroperoxide is critical for the formation of the active catalytic species. Deviations from the optimal stoichiometry can lead to the formation of less selective catalytic species.

  • Temperature Control: Sharpless epoxidations are typically run at low temperatures (e.g., -20 °C). Higher temperatures can lead to a decrease in enantioselectivity.[2]

Q3: My hydroboration-oxidation of this compound is resulting in a poor diastereomeric ratio. How can I improve the stereoselectivity?

A3: Achieving high diastereoselectivity in the hydroboration of chiral allylic alcohols like this compound depends on maximizing the steric and electronic differences between the two faces of the double bond.

  • Choice of Borane (B79455) Reagent: Sterically bulky borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, are more sensitive to the steric environment of the alkene and generally provide higher diastereoselectivity compared to borane-THF (BH₃•THF).[3][4][5][6]

  • Solvent: Tetrahydrofuran (THF) is the most common solvent for hydroboration as it stabilizes the borane reagent.[7][8][9][10] While less common, other ethereal solvents like diethyl ether can be used, but THF is generally preferred for its ability to dissolve the borane complex effectively. The solvent's primary role here is to facilitate the reaction, and its direct influence on stereoselectivity is less pronounced compared to the choice of borane reagent.

  • Protecting Group Strategy: In some cases, protecting the allylic hydroxyl group can alter the conformational preferences of the molecule and lead to improved diastereoselectivity. However, this adds extra steps to the synthesis.

Troubleshooting Guides

Issue 1: Inconsistent Stereoselectivity in Sharpless Asymmetric Epoxidation
Symptom Possible Cause Troubleshooting Steps
Low ee%Inappropriate Solvent: The use of coordinating solvents (e.g., THF, acetone) can disrupt the chiral titanium complex.Use a non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂).
Presence of Moisture: Water hydrolyzes the titanium catalyst.Ensure all glassware is rigorously dried. Use anhydrous reagents and add 3Å or 4Å molecular sieves to the reaction mixture.[1]
Incorrect Temperature: The reaction is highly sensitive to temperature.Maintain a low reaction temperature, typically -20 °C, using a suitable cooling bath.
Variable ee% between batchesInconsistent Reagent Quality: The purity of the titanium(IV) isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide is critical.Use freshly distilled or high-purity reagents. The concentration of the hydroperoxide solution should be accurately determined.
Atmospheric Exposure: The catalyst is sensitive to air and moisture.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Poor Diastereoselectivity in Hydroboration-Oxidation
Symptom Possible Cause Troubleshooting Steps
Low de%Non-Optimal Borane Reagent: BH₃•THF may not be sterically demanding enough to achieve high diastereoselectivity.Switch to a bulkier borane reagent like 9-BBN or disiamylborane.[3][4][5][6]
Reaction Temperature: While typically run at room temperature, temperature can influence selectivity.Experiment with lower reaction temperatures (e.g., 0 °C) to see if it improves the diastereomeric ratio.
Formation of regioisomersSteric and Electronic Effects: The inherent electronic properties of the substrate can influence the regioselectivity of the hydroboration.Use a more sterically hindered borane to favor addition to the less substituted carbon.

Data Presentation

Table 1: Solvent Effects on the Enantioselectivity of Sharpless Asymmetric Epoxidation of Allylic Alcohols (Illustrative Data)

SolventEnantiomeric Excess (ee%)Reference
Dichloromethane (CH₂Cl₂)76.2% - 83.5%[11]
Toluene (B28343)Generally lower ee% compared to CH₂Cl₂[12]
Tetrahydrofuran (THF)Significantly lower ee% due to coordination with the catalyst[12]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of this compound

This procedure is adapted from established protocols for Sharpless epoxidation of allylic alcohols.[1][2][13]

Materials:

  • This compound

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

  • L-(+)-Diethyl tartrate (DET) or D-(-)-Diethyl tartrate

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or isooctane), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4Å Molecular sieves, powdered and activated

  • Cooling bath (e.g., dry ice/acetone or cryocooler)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane and powdered 4Å molecular sieves.

  • Cool the flask to -20 °C in a cooling bath.

  • Under a positive pressure of nitrogen, add L-(+)-diethyl tartrate (for the (2S,3S)-epoxide) or D-(-)-diethyl tartrate (for the (2R,3R)-epoxide).

  • Add titanium(IV) isopropoxide dropwise to the stirred solution. The solution should turn a pale yellow.

  • Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst.

  • Add this compound dropwise to the reaction mixture.

  • Add a solution of anhydrous tert-butyl hydroperoxide dropwise, ensuring the internal temperature does not rise above -15 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or ferrous sulfate.

  • Allow the mixture to warm to room temperature and stir for at least one hour.

  • Filter the mixture through a pad of Celite® to remove the titanium salts.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.

Protocol 2: Hydroboration-Oxidation of this compound

This procedure is a standard method for the anti-Markovnikov hydration of alkenes.[4][6][8]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Ice bath

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add a solution of this compound in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Under a positive pressure of nitrogen, add the 1 M solution of BH₃•THF dropwise to the stirred solution of the alcohol.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide is exothermic.

  • Allow the mixture to warm to room temperature and stir for at least one hour.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography.

Visualizations

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation cluster_workup Workup & Purification Ti_OiPr4 Ti(O-i-Pr)₄ Catalyst Chiral Ti-DET Complex Ti_OiPr4->Catalyst DET Chiral DET DET->Catalyst Solvent_Prep CH₂Cl₂ @ -20°C Solvent_Prep->Catalyst Epoxide Chiral Epoxy Alcohol Catalyst->Epoxide Catalysis Allylic_Alcohol This compound Allylic_Alcohol->Epoxide TBHP tert-Butyl Hydroperoxide TBHP->Epoxide Quench Quench (e.g., Na₂SO₃) Epoxide->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final_Product Purified Epoxy Alcohol Purification->Final_Product

Caption: Workflow for the Sharpless Asymmetric Epoxidation of this compound.

Hydroboration_Oxidation_Workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Workup & Purification Allylic_Alcohol This compound Alkylborane Trialkylborane Intermediate Allylic_Alcohol->Alkylborane Borane BH₃•THF Borane->Alkylborane Solvent_Hydro THF @ 0°C to RT Solvent_Hydro->Alkylborane Diol Diol Product Alkylborane->Diol Oxidant H₂O₂ / NaOH Oxidant->Diol Extraction Extraction Diol->Extraction Purification Purification Extraction->Purification Final_Product Purified Diol Purification->Final_Product

Caption: Workflow for the Hydroboration-Oxidation of this compound.

Troubleshooting_Stereoselectivity Start Low Stereoselectivity Observed Check_Solvent Is the correct solvent being used? Start->Check_Solvent Check_Reagents Are reagents pure and anhydrous? Check_Solvent->Check_Reagents Yes Use_Correct_Solvent Action: Use recommended non-coordinating (epoxidation) or ethereal (hydroboration) solvent. Check_Solvent->Use_Correct_Solvent No Check_Temp Is the temperature controlled correctly? Check_Reagents->Check_Temp Yes Dry_Reagents Action: Use anhydrous reagents and add molecular sieves. Check_Reagents->Dry_Reagents No Check_Borane For Hydroboration: Is a bulky borane used? Check_Temp->Check_Borane Yes Control_Temp Action: Maintain recommended low temperature. Check_Temp->Control_Temp No Use_Bulky_Borane Action: Switch to 9-BBN or disiamylborane. Check_Borane->Use_Bulky_Borane No Resolved Stereoselectivity Improved Check_Borane->Resolved Yes Use_Correct_Solvent->Resolved Dry_Reagents->Resolved Control_Temp->Resolved Use_Bulky_Borane->Resolved

Caption: Troubleshooting Logic for Low Stereoselectivity in this compound Reactions.

References

Technical Support Center: Managing Temperature Control in Exothermic Butenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control in exothermic butenol (B1619263) reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes butenol reactions exothermic and why is temperature control critical?

A1: Butenol reactions, particularly those involving synthesis through processes like hydrogenation or oxidation of corresponding butene compounds, are often exothermic because the formation of more stable chemical bonds in the product molecules releases energy as heat.[1][2] The enthalpy of formation for butanol isomers is negative, indicating an exothermic process. Precise temperature control is crucial for several reasons:

  • Safety: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a hazardous condition known as thermal runaway. This can result in equipment failure, explosions, and the release of toxic materials.[3]

  • Product Selectivity and Yield: Temperature significantly influences the reaction rate and the formation of byproducts.[4] Maintaining a specific temperature profile is often necessary to maximize the yield of the desired butenol isomer and minimize the formation of impurities.[4]

  • Reaction Kinetics: The rate of reaction is highly dependent on temperature. Consistent temperature control ensures reproducible experimental outcomes.

Q2: What are the primary risks associated with poor temperature control in exothermic butenol reactions?

A2: The primary risk is thermal runaway , a positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn releases more heat, further increasing the temperature.[2][3] Consequences of thermal runaway can include:

  • Explosion and Fire: The rapid pressure increase can exceed the vessel's limits, leading to a rupture and potential ignition of flammable materials.[5][6]

  • Release of Hazardous Materials: A breach of the reactor can release toxic reactants, products, and solvents into the laboratory or plant environment.

  • Product Decomposition: At elevated temperatures, the desired butenol product may decompose, leading to a significant loss of yield and the formation of potentially hazardous byproducts.

  • Failed Batches: Poor temperature control can lead to incomplete reactions or the formation of undesired isomers, resulting in the loss of valuable materials and time.[7]

Q3: What are the key parameters to monitor for effective temperature control?

A3: To maintain control over an exothermic butenol reaction, it is essential to monitor the following:

  • Internal Reaction Temperature: This is the most critical parameter. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.

  • Cooling Medium Temperature: Monitor the inlet and outlet temperatures of the cooling fluid to assess the efficiency of heat removal.

  • Reagent Addition Rate: The rate at which reactants are added directly impacts the rate of heat generation.[8]

  • Stirring/Agitation Speed: Proper agitation ensures uniform temperature distribution throughout the reactor and efficient heat transfer to the cooling surface.[9]

  • Pressure: In a closed system, pressure can be an indicator of temperature changes and potential gas evolution.

Q4: How does the scale of the reaction impact temperature control strategies?

A4: Scaling up an exothermic reaction presents significant challenges for temperature control. In a small-scale laboratory setting, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings.[10] As the reaction is scaled up, the volume increases more rapidly than the surface area, reducing the efficiency of heat removal.[8] This makes larger-scale reactions more susceptible to thermal runaway. Therefore, scaling up requires a thorough process safety assessment and potentially more robust cooling systems.[10]

Troubleshooting Guide

Problem: My reaction temperature is overshooting the setpoint.

Possible Cause Troubleshooting Steps
Reagent addition is too fast. Reduce the rate of addition of the limiting reagent. Use a syringe pump or a dropping funnel for better control.[7]
Inadequate cooling capacity. Ensure your cooling bath is at the correct temperature and has sufficient volume. For larger reactions, consider using a more efficient cooling system like a cryostat or a jacketed reactor with a circulating coolant.[11]
Poor heat transfer. Check that the stirring is adequate to ensure good mixing and heat transfer to the vessel walls. Ensure the reaction vessel is properly submerged in the cooling bath.
Incorrect solvent volume. A lower solvent volume can lead to a more concentrated reaction mixture and a faster rate of heat generation. Ensure you are using the correct solvent volume as specified in your protocol.

Problem: I am observing a sudden, rapid temperature increase (potential thermal runaway).

Immediate Actions Preventative Measures
Stop all reagent addition immediately. [11]Conduct a thorough hazard analysis before performing the reaction.
Increase cooling to the maximum. This may involve adding more dry ice or switching to a colder cooling bath.Use a semi-batch or continuous flow setup where reactants are added gradually to control the rate of heat generation.[8]
If safe to do so, add a pre-cooled quenching agent to stop the reaction. Ensure an emergency plan is in place, including access to appropriate quenching agents and personal protective equipment.[7]
Evacuate the area if the temperature continues to rise uncontrollably. Perform the reaction on a smaller scale first to understand its thermal behavior.

Problem: My reaction is not reaching the target temperature or is too slow.

Possible Cause Troubleshooting Steps
Excessive cooling. Reduce the cooling rate or increase the setpoint of your cooling system.
Low reagent concentration. Verify the concentration of your starting materials.
Catalyst deactivation. Ensure your catalyst is active and has been stored correctly.
Inadequate mixing. Increase the stirring speed to ensure proper mixing of reactants.

Quantitative Data

Table 1: Thermodynamic Data for Butanol Isomers

CompoundEnthalpy of Formation (gas phase, kJ/mol)Enthalpy of Combustion (liquid, kJ/mol)
1-Butanol-286.9 ± 0.6-2675.6 ± 0.4
2-Butanol-311.1 ± 0.7-2661.1 ± 0.8
iso-Butanol-293.8 ± 0.6-2667.5 ± 0.5
tert-Butanol-323.5 ± 0.8-2644.8 ± 0.6

Data sourced from the NIST Chemistry WebBook.

Table 2: Effect of Temperature on Butanol Synthesis (Example: Ethanol (B145695) Condensation)

Temperature (K)Conversion (%)1-Butanol Selectivity (%)
443< 20~20
503~40~26 (Optimal)
573~70< 20

Data is illustrative and based on trends observed in catalytic ethanol condensation to butanol. Actual values will vary based on catalyst and specific reaction conditions.[4]

Experimental Protocols

Protocol 1: Small-Scale Batch Reaction with Controlled Reagent Addition

This protocol is suitable for initial exploratory experiments (milligram to gram scale).

Materials and Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Thermometer or thermocouple probe

  • Dropping funnel or syringe pump for reagent addition

  • Cooling bath (e.g., ice-water, dry ice-acetone)

  • Standard laboratory glassware and personal protective equipment (PPE)

Procedure:

  • Set up the reaction flask in the cooling bath on a magnetic stir plate.

  • Charge the flask with the initial reactants and solvent.

  • Allow the mixture to equilibrate to the desired initial temperature.

  • Begin stirring to ensure uniform temperature.

  • Slowly add the second reagent via the dropping funnel or syringe pump, monitoring the internal temperature closely.

  • Adjust the addition rate to maintain the temperature within the desired range (e.g., ± 2 °C).

  • If the temperature begins to rise uncontrollably, immediately stop the addition and apply additional cooling.

  • Once the addition is complete, continue to monitor the temperature until it stabilizes.

Protocol 2: Jacketed Reactor System for Larger Scale Reactions

This protocol is for larger scale reactions (gram to kilogram scale) where more precise and robust temperature control is required.

Materials and Equipment:

  • Jacketed glass reactor

  • Circulating chiller/heater (cryostat)

  • Overhead stirrer

  • Temperature probe connected to the circulator for feedback control

  • Reagent addition pump

  • Emergency quench system (optional but recommended)

Procedure:

  • Assemble the jacketed reactor system and ensure all connections are secure.

  • Set the desired reaction temperature on the circulating chiller/heater.

  • Charge the reactor with the initial reactants and solvent.

  • Start the overhead stirrer to ensure good mixing.

  • Allow the reactor contents to reach the set temperature.

  • Begin the controlled addition of the second reagent using the pump. The feedback loop between the internal temperature probe and the circulator will automatically adjust the jacket temperature to maintain the setpoint.

  • Monitor the internal temperature, jacket temperature, and reagent addition rate throughout the reaction.

  • In case of a temperature excursion, have a pre-defined emergency procedure, which may involve stopping the reagent feed and programming the circulator to a very low temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_control Control & Response a Select Reaction Scale b Perform Hazard Analysis a->b c Choose Cooling Method b->c d Prepare Reagents & Glassware c->d e Assemble Apparatus d->e f Equilibrate to Initial Temp e->f g Start Controlled Reagent Addition f->g h Monitor Temperature & Parameters g->h i Temperature Stable? h->i j Adjust Addition Rate / Cooling i->j No k Continue Monitoring i->k Yes j->h n Emergency Shutdown Procedure j->n If Temp Uncontrolled l Reaction Complete? k->l l->h No m Proceed to Workup l->m Yes

Caption: Workflow for managing an exothermic butenol reaction.

Troubleshooting_Logic cluster_high_temp Temperature Too High cluster_low_temp Temperature Too Low start Temperature Deviation Observed q1 Is reagent addition ongoing? start->q1 q3 Is reaction sluggish? start->q3 a1_yes Reduce addition rate q1->a1_yes Yes a1_no Check cooling system q1->a1_no No q2 Is cooling system at max capacity? a1_no->q2 a2_yes Consider emergency quench q2->a2_yes Yes a2_no Increase cooling q2->a2_no No a3_yes Check reagent concentration/catalyst q3->a3_yes Yes a3_no Reduce cooling q3->a3_no No

Caption: Troubleshooting logic for temperature deviations.

References

Removal of residual catalyst from 1-Buten-2-ol products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of residual catalysts from 1-Buten-2-ol products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common residual catalysts I might find in my crude this compound?

A1: The synthesis of this compound and other unsaturated alcohols often involves transition metal catalysts. Based on related syntheses, the most probable residual catalysts in your product include:

  • Palladium (Pd): Palladium complexes are widely used for isomerization and carbonylation reactions of unsaturated alcohols.

  • Ruthenium (Ru): Ruthenium catalysts are employed in oxidation and self-coupling reactions of secondary and allylic alcohols.[1][2][3]

  • Copper (Cu) and Cobalt (Co): Copper-cobalt based catalysts are utilized in the synthesis of higher alcohols from syngas, which can include C4 alcohols.[4][5]

Q2: Why is it critical to remove these catalyst residues?

A2: Residual metal catalysts, even at trace levels, can have several detrimental effects:

  • Interference with downstream reactions: Metal residues can poison catalysts used in subsequent synthetic steps.

  • Product instability: Traces of metals can promote the degradation of your final product.

  • Toxicity: For pharmaceutical applications, residual heavy metals are a major safety concern and are strictly regulated.

  • Inaccurate analytical data: The presence of metal impurities can interfere with analytical techniques, leading to unreliable characterization of your product.

Troubleshooting Guide: Palladium Catalyst Removal

Problem: After my reaction using a palladium catalyst, I'm struggling to reduce the palladium levels in my this compound product to an acceptable limit (<10 ppm).

Possible Cause & Solution:

  • Inefficient Removal Method: Standard purification techniques like simple filtration or aqueous washes may not be sufficient for removing palladium complexes.

    • Recommended Action: Employ Metal Scavengers. The most effective method for removing trace palladium is the use of solid-supported metal scavengers. Thiol-based silica (B1680970) or polymer-supported scavengers are particularly effective.

      Experimental Protocol: Palladium Removal using a Thiol-Based Scavenger

      • Solvent Selection: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Scavenger Addition: Add a thiol-functionalized silica gel scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).

      • Stirring: Stir the suspension at room temperature for 4-16 hours. The optimal duration should be determined by monitoring the palladium levels.

      • Filtration: Filter off the scavenger resin and wash it with the same solvent.

      • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified this compound.

Problem: I'm experiencing significant product loss when using activated carbon to remove palladium.

Possible Cause & Solution:

  • Non-specific Adsorption: Activated carbon can adsorb your product along with the palladium catalyst.

    • Recommended Action: Optimize Carbon Amount or Use a Specific Scavenger.

      • Reduce the amount of activated carbon used to the minimum required for effective palladium removal. This may require some optimization.

      • Switch to a more specific metal scavenger, such as a thiol-based resin, which will have a higher affinity for palladium and less for your product.

Troubleshooting Guide: Ruthenium Catalyst Removal

Problem: My this compound, synthesized using a ruthenium catalyst, retains a colored tint, and I suspect high levels of residual ruthenium.

Possible Cause & Solution:

  • Highly Soluble Ruthenium Complexes: Ruthenium byproducts can be difficult to remove completely by standard chromatography.

    • Recommended Action: Use Specialized Scavenging Techniques.

      • Fluorous Solid-Phase Extraction (F-SPE): This method involves tagging the ruthenium complex with a fluorous-enyne terminator, followed by filtration through a fluorous cartridge. This technique has been shown to reduce ruthenium levels to as low as 4-75 ppm.[6][7]

      • Aqueous Extraction with a PEG-supported Ligand: A polyethylene (B3416737) glycol (PEG)-supported N-heterocyclic carbene (NHC) ligand can be used to bind ruthenium byproducts, which can then be removed by a simple aqueous extraction.[8] This method has demonstrated the ability to lower ruthenium concentrations to around 41 ppm.[8]

Experimental Protocol: Ruthenium Removal by Aqueous Extraction with a PEG-supported NHC Ligand

  • Reaction Quenching: After the primary reaction is complete, add the PEG-supported NHC ligand to the reaction mixture and stir.

  • Solvent Addition: Add diethyl ether to the mixture to precipitate the PEG-bound ruthenium complex.

  • Aqueous Extraction: Add water to the mixture and transfer to a separatory funnel. The PEG-bound ruthenium will partition into the aqueous layer.

  • Separation: Separate the organic layer containing the purified this compound.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Guide: Product Stability and Purity

Problem: During purification, I'm observing the formation of isomers or other byproducts.

Possible Cause & Solution:

  • Instability of this compound: As an allylic alcohol, this compound can be susceptible to degradation under certain conditions.

    • Acid/Base Sensitivity: Acidic or basic conditions can promote rearrangement or isomerization. The dehydration of similar alcohols like butan-1-ol and butan-2-ol is known to produce various butene isomers.

    • Oxidation: The allylic alcohol functionality can be oxidized to the corresponding α,β-unsaturated ketone (1-buten-2-one).

    • Recommended Action: Maintain Neutral and Anhydrous Conditions.

      • Avoid strong acids or bases during workup and purification. Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any acidic residues, followed by a water wash.

      • Ensure all solvents are dry and perform purifications under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.

      • If using column chromatography, consider using a neutral stationary phase like silica gel that has been washed with a non-polar solvent to remove any acidic impurities.

Quantitative Data on Catalyst Removal

The following table summarizes the efficiency of various methods for removing residual palladium and ruthenium.

CatalystRemoval MethodInitial ConcentrationFinal ConcentrationRemoval Efficiency (%)Reference
PalladiumThiol-Based ScavengerNot Specified< 1 ppm>99%--INVALID-LINK--
PalladiumMP-TMT Scavenger500-800 ppm< 10 ppm>98%--INVALID-LINK--
RutheniumFluorous-Enyne Terminator & F-SPEHigh (unspecified)4-75 ppmHigh[6][7]
RutheniumPEG-supported NHC & Aqueous Extraction~4400 ppm41 ppm~99%[8]

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the workflows for catalyst removal.

Catalyst_Removal_Workflow cluster_palladium Palladium Removal Workflow cluster_ruthenium Ruthenium Removal Workflow (Aqueous Extraction) pd_start Crude this compound (with Pd catalyst) pd_dissolve Dissolve in Organic Solvent pd_start->pd_dissolve pd_scavenger Add Thiol-Based Scavenger pd_dissolve->pd_scavenger pd_stir Stir for 4-16h pd_scavenger->pd_stir pd_filter Filter to Remove Scavenger-Pd Complex pd_stir->pd_filter pd_end Purified this compound pd_filter->pd_end ru_start Crude this compound (with Ru catalyst) ru_ligand Add PEG-supported NHC Ligand ru_start->ru_ligand ru_ether Add Diethyl Ether ru_ligand->ru_ether ru_extract Aqueous Extraction ru_ether->ru_extract ru_separate Separate Organic Layer ru_extract->ru_separate ru_end Purified this compound ru_separate->ru_end

Caption: Workflows for the removal of palladium and ruthenium catalysts from this compound.

Product_Degradation_Pathway start This compound rearrangement Isomerization/ Rearrangement start->rearrangement Acid or Base oxidation Oxidation start->oxidation Oxidizing Agent isomers Product Isomers (e.g., 2-Buten-1-ol) rearrangement->isomers ketone 1-Buten-2-one oxidation->ketone

Caption: Potential degradation pathways of this compound during purification.

References

Impact of atmospheric moisture on 1-Buten-2-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Buten-2-ol. The information addresses common issues encountered during experiments, with a focus on the impact of atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: How does atmospheric moisture affect the stability of this compound?

A1: this compound, as an allylic alcohol, is generally stable under anhydrous conditions. However, prolonged exposure to atmospheric moisture, especially at elevated temperatures, can lead to undesirable side reactions. Hot water can act as a mildly acidic catalyst, potentially promoting rearrangement of allylic alcohols.[1][2] While this compound itself is not excessively hygroscopic, the presence of moisture can become problematic in specific reaction types.

Q2: Can atmospheric moisture interfere with esterification reactions involving this compound?

A2: Yes. In esterification reactions, where this compound is reacted with a carboxylic acid or its derivative, the presence of water can lead to the hydrolysis of the ester product back to the starting materials.[3][4][5][6][7] This is an equilibrium process, and the excess water from atmospheric moisture can shift the equilibrium, reducing the yield of the desired ester.[3][4][5][6][7]

Q3: Does humidity affect the oxidation of this compound?

A3: The impact of humidity on the oxidation of this compound depends on the oxidizing agent and reaction conditions. For many common oxidation reactions, the presence of a controlled amount of water is part of the reaction medium. However, uncontrolled atmospheric moisture can dilute reagents and, in some cases, affect the selectivity of the oxidation, especially in reactions sensitive to pH or water concentration. Primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids depending on the reagents and conditions.[8][9]

Q4: Is it necessary to use anhydrous solvents and inert atmospheres for all reactions with this compound?

A4: While not all reactions involving this compound are highly sensitive to moisture, it is good laboratory practice to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) for reactions that are known to be affected by water. This is particularly important for reactions involving organometallic reagents, strong bases, or other moisture-sensitive compounds.

Q5: How can I remove residual water from my this compound sample?

A5: To dry this compound, standard techniques for drying alcohols can be employed. These include distillation from a suitable drying agent or the use of molecular sieves. It is crucial to select a drying agent that does not react with the alcohol or the double bond.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions
Symptom Possible Cause Troubleshooting Steps
Lower than expected yield of the ester product.Hydrolysis of the ester due to water contamination. Atmospheric moisture or residual water in the reagents or solvent can hydrolyze the ester back to this compound and the carboxylic acid.[3][4][5][6][7]1. Use Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (nitrogen or argon). 2. Remove Water Byproduct: Use a Dean-Stark apparatus or add a dehydrating agent (like molecular sieves) to remove the water formed during the esterification. 3. Check Reagent Purity: Verify the purity of this compound and the carboxylic acid/derivative.
Formation of unexpected byproducts.Acid-catalyzed rearrangement of this compound. Traces of acid in the presence of water can catalyze the rearrangement of the allylic alcohol.[1][2]1. Control Acidity: If using an acid catalyst, ensure the correct stoichiometry. Avoid strong acids if rearrangement is a known issue. 2. Purify Starting Material: Ensure the this compound is free from acidic impurities.
Issue 2: Inconsistent Results in Oxidation Reactions
Symptom Possible Cause Troubleshooting Steps
Variable reaction rates or product distribution between batches.Inconsistent water content. Atmospheric humidity can vary, leading to different amounts of water in the reaction mixture if not performed under controlled conditions.1. Standardize Solvent: Use a well-defined solvent system with a specified water content if water is necessary for the reaction. Otherwise, use anhydrous solvents. 2. Inert Atmosphere: Perform the reaction under a dry, inert atmosphere to exclude atmospheric moisture.
Incomplete conversion of this compound.Deactivation of the oxidizing agent. Some oxidizing agents can be decomposed or rendered less effective by the presence of excess water.1. Verify Oxidant Stoichiometry: Ensure the correct amount of oxidizing agent is used. 2. Dry Conditions: If the oxidant is known to be moisture-sensitive, conduct the reaction under strictly anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound under Anhydrous Conditions

This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid using an acid catalyst, with precautions to minimize water contamination.

Materials:

  • This compound (anhydrous)

  • Carboxylic acid

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask, condenser, and Dean-Stark trap (if using toluene)

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Oven-dry all glassware and allow it to cool under a stream of inert gas.

  • To the round-bottom flask, add the carboxylic acid and the anhydrous solvent.

  • Add this compound (typically 1.0 to 1.2 equivalents) to the flask.

  • Slowly add a catalytic amount of the acid catalyst.

  • If using a Dean-Stark trap, fill the side arm with the solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Oven-dry glassware prep2 Use anhydrous reagents and solvents prep1->prep2 Cool under inert gas react1 Combine this compound, carboxylic acid, and solvent prep2->react1 Under inert atmosphere react2 Add acid catalyst react1->react2 react3 Heat to reflux react2->react3 react4 Monitor reaction (TLC/GC) react3->react4 workup1 Cool and quench reaction react4->workup1 Upon completion workup2 Extract and wash organic layer workup1->workup2 workup3 Dry and filter workup2->workup3 workup4 Concentrate crude product workup3->workup4 purify Purify by distillation or chromatography workup4->purify Troubleshooting_Logic start Low product yield? check_moisture Was the reaction run under anhydrous conditions? start->check_moisture Yes check_reagents Are reagents and solvents pure and dry? check_moisture->check_reagents Yes implement_anhydrous Implement anhydrous techniques (oven-dried glassware, inert atmosphere). check_moisture->implement_anhydrous No check_equilibrium Was water byproduct removed? check_reagents->check_equilibrium Yes purify_reagents Purify/dry reagents and solvents before use. check_reagents->purify_reagents No use_dehydrating_agent Use a Dean-Stark trap or molecular sieves. check_equilibrium->use_dehydrating_agent No success Yield Improved implement_anhydrous->success purify_reagents->success use_dehydrating_agent->success

References

Technical Support Center: Synthesis of 1-Buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Buten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this process from the laboratory to pilot and production scales.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the potential synthesis routes for this compound and what are their scale-up implications? While direct synthesis methods for this compound are not as common as for other butenol (B1619263) isomers, viable routes are often adapted from similar chemical transformations. A primary method involves the selective isomerization of other C4 unsaturated alcohols. For example, processes exist for isomerizing 3-buten-1-ol (B139374) to 2-buten-1-ol using palladium catalysts, which could be adapted.[1] Another potential, though more complex, route is the controlled hydration of vinylacetylene. The main scale-up challenges for these routes involve catalyst selection and deactivation, controlling selectivity to avoid the formation of more stable isomers like 2-buten-1-ol (crotyl alcohol), and managing byproduct formation.

Q2: What are the primary challenges when transitioning from a bench-scale reaction to a pilot plant? Scaling up any chemical synthesis introduces significant challenges that are often not apparent at the lab scale.[2] Key issues include:

  • Heat Management: Exothermic reactions that are easily controlled in a small flask can generate heat too quickly for a large reactor's cooling system to handle, leading to thermal gradients, side reactions, or dangerous runaway conditions.[2]

  • Mixing Efficiency: Agitation that is effective in a small vessel may be inadequate at scale, creating "dead zones" with poor mixing. This can lead to localized concentration spikes, reducing yield and increasing impurity formation.[2]

  • Mass Transfer: For reactions involving multiple phases (gas-liquid, liquid-liquid), the efficiency of mass transfer can change dramatically with scale, affecting reaction rates and overall performance.[2]

  • Impurity Amplification: A minor byproduct at the 1-gram scale can become a major purification challenge at the 10-kilogram scale, potentially complicating downstream processing.[2]

Q3: What specific side reactions should I be aware of during allylic alcohol synthesis at scale? The allylic nature of this compound and its precursors makes them susceptible to several side reactions, especially under acidic conditions or at elevated temperatures:

  • Dimerization and Oligomerization: Butene structures can react with each other, particularly in the presence of acid catalysts, to form larger, undesirable molecules.[3]

  • Isomerization: this compound can isomerize to the more thermodynamically stable 2-buten-1-ol. This is often a key challenge in achieving high purity.

  • Hydrogenation: If hydrogen is used (e.g., in certain isomerization processes) and the catalyst is not sufficiently selective, the double bond can be hydrogenated, yielding butan-2-ol.[1]

  • Elimination/Dehydration: Under harsh acidic conditions and heat, elimination of water can occur, leading to the formation of butadiene.

Q4: How can I improve the selectivity of my reaction to favor this compound? Improving selectivity is critical for process efficiency and purity. Key strategies include:

  • Catalyst Selection: The choice of catalyst is paramount. For isomerization reactions, catalysts doped with selectivity-enhancing agents, such as selenium or tellurium on a palladium support, can suppress unwanted side reactions like hydrogenation.[1]

  • Temperature Control: Running the reaction at the lowest feasible temperature can minimize side reactions, which often have higher activation energies than the desired transformation.[4]

  • Solvent Choice: The solvent can influence reaction pathways. Using a solvent that serves as a hydrogen donor, such as cyclohexenol, may be beneficial in certain catalytic systems.[1]

  • Controlled Reagent Addition: In cases of highly exothermic reactions, adding a reagent slowly can help maintain temperature control and prevent localized concentration spikes that lead to byproducts.

Q5: What are the major safety considerations for this process at scale? Safety is the top priority during scale-up. For this compound synthesis, which involves flammable and reactive chemicals, consider the following:

  • Flammability: The butene feedstock and many common organic solvents are extremely flammable gases or liquids with low flash points.[5][6][7] All equipment must be properly grounded to prevent static discharge, and the process should be run in an environment free of ignition sources.[8]

  • Pressure Hazards: Butenes are often handled as liquefied gases under pressure, which may explode if heated.[6] Reactors and storage vessels must be appropriately rated and equipped with pressure relief systems.

  • Reactive Hazards: The potential for runaway reactions must be assessed. A thorough safety review, including reaction calorimetry, is essential before attempting a large-scale run.

  • Chemical Handling: Acidic catalysts can be corrosive.[8] Personal protective equipment (PPE) must be worn, and procedures for handling spills must be in place. Inhalation of vapors should be avoided, as butenes can act as simple asphyxiants at high concentrations.[7]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem Encountered Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation or poisoning.[9] 2. Suboptimal reaction temperature.[9] 3. Insufficient reagent or low catalyst loading.[9] 4. Inefficient mixing in the reactor.[2]1. Ensure catalyst is active; consider activation or using fresh catalyst. Screen for poisons in feedstock. 2. Gradually increase temperature while monitoring for byproduct formation. 3. Verify stoichiometry and consider increasing catalyst loading. 4. Increase agitation speed; evaluate the stirrer design for the reactor geometry.
High Levels of Impurities / Poor Selectivity 1. Reaction temperature is too high, favoring side reactions.[2] 2. Undesirable isomerization to more stable products. 3. Dimerization or oligomerization of the olefin.[3] 4. Localized overheating or concentration spikes due to poor mixing.[2]1. Lower the reaction temperature. 2. Screen for a more selective catalyst or modify the existing catalyst with a promoter.[1] 3. Reduce reaction time or consider a lower catalyst loading. 4. Improve mixing; consider controlled, slower addition of reagents.
Difficulty in Product Purification 1. Formation of azeotropes with solvent or water.[4] 2. Close boiling points of product and impurities (e.g., isomers).[3] 3. Emulsion formation during aqueous workup.[4] 4. Thermal decomposition of the product during distillation.[4]1. Consider azeotropic distillation with a suitable entrainer or switch solvents. 2. Use a high-efficiency fractional distillation column or explore extractive distillation.[10] 3. Add brine (saturated NaCl solution) to help break the emulsion; filtering through celite can also be effective.[4] 4. Use vacuum distillation to lower the boiling point and prevent decomposition.[4]
Reaction Stalls or Slows Prematurely 1. Catalyst deactivation over time.[9] 2. A byproduct is inhibiting the catalyst. 3. Change in mass transfer characteristics as concentrations change.1. Consider a packed-bed reactor for continuous flow to manage catalyst lifecycle. 2. Identify the inhibitory species and modify conditions to prevent its formation. 3. Re-evaluate mixing parameters and ensure consistent agitation throughout the batch.
Poor Reproducibility Between Batches 1. "Hidden variables" that differ with scale (e.g., headspace volume, reactor surface area-to-volume ratio).[2] 2. Inconsistent quality of raw materials. 3. Insufficient process documentation and control.[2]1. Maintain consistent gas-liquid ratios and investigate the impact of reactor geometry. 2. Implement strict quality control testing for all incoming materials. 3. Tightly control and document all critical process parameters (temperature, pressure, addition rates, etc.).

Section 3: Experimental Protocols and Data

Illustrative Reaction Parameters for Isomerization

The following table provides an illustrative summary of how reaction parameters for an allylic alcohol isomerization might be explored during a scale-up study. The data is based on analogous processes described in the literature, such as the isomerization of 3-buten-1-ol.[1]

Parameter Bench Scale (10 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Reactant 3-Buten-1-ol3-Buten-1-olPurity of starting material becomes more critical at scale to avoid catalyst poisoning.
Catalyst 5% Pd / 0.25% Se on Carbon5% Pd / 0.25% Se on CarbonEnsure even catalyst slurry distribution; catalyst deactivation rate may change.
Catalyst Loading 1% w/w1% w/wInefficient mixing at scale might require slightly higher loading or longer reaction times.
Temperature 85 °C80-85 °CMonitor internal temperature closely to ensure no localized hot spots. The reactor jacket's ability to remove heat is critical.[2]
Pressure Atmospheric (H₂ sparge)Slight positive H₂ pressureHeadspace and gas flow rates must be scaled appropriately to ensure sufficient mass transfer.
Reaction Time 2 hours2-3 hoursMonitor by GC/HPLC; time may increase if mixing or mass transfer is less efficient.
Typical Yield ~90% (2-buten-1-ol)85-90% (2-buten-1-ol)A slight drop in yield is common during scale-up; focus on minimizing byproduct formation.
Key Impurity Butan-1-ol (<2%)Butan-1-ol (2-4%)Over-hydrogenation can become more significant if H₂ concentration is not well-controlled.
General Protocol: Isomerization of an Unsaturated Alcohol

This protocol is a generalized procedure for the isomerization of a butenol. It must be optimized for the specific substrate, scale, and equipment.

  • Reactor Setup:

    • To a suitably sized, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet, add the starting butenol and an appropriate solvent (e.g., heptane).[1]

    • Ensure the system is inert by purging with nitrogen or argon.

  • Catalyst Addition:

    • Charge the palladium-based catalyst (e.g., 5% Pd, 0.25% Se on carbon) to the reactor as a slurry in the solvent.

  • Reaction Execution:

    • Begin vigorous stirring to ensure the catalyst remains suspended.

    • Start a slow sparge of hydrogen gas through the reaction mixture.

    • Heat the reactor jacket to the target temperature (e.g., 85°C) and maintain it.[1]

  • Monitoring:

    • Monitor the reaction progress by taking samples periodically for analysis by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake thoroughly with the solvent.

    • The resulting solution contains the product. The solvent can be removed via distillation.

  • Purification:

    • The crude product can be purified by fractional vacuum distillation to separate it from any remaining starting material, solvent, and byproducts.

Section 4: Visualizations

Process Flow and Logic Diagrams

The following diagrams illustrate key workflows and decision-making processes in scaling up the synthesis of this compound.

Scale_Up_Workflow cluster_lab Lab Scale cluster_pilot Pilot & Engineering cluster_production Production Scale lab_synth Bench Synthesis (1-100g) lab_analytics Analytical Method Dev. lab_synth->lab_analytics lab_proof Proof of Concept lab_analytics->lab_proof safety_review Safety & Hazard Analysis (Calorimetry, SDS Review) lab_proof->safety_review Success process_dev Process Development (Parameter Optimization) safety_review->process_dev kilo_lab Kilo Lab / Pilot Run process_dev->kilo_lab kilo_lab->process_dev Re-optimize data_analysis Data Analysis & Impurity Profile kilo_lab->data_analysis tech_transfer Technology Transfer data_analysis->tech_transfer Process Locked validation Process Validation Batches tech_transfer->validation gmp_prod cGMP Production validation->gmp_prod

Caption: A typical workflow for scaling chemical synthesis from the lab to production.

Troubleshooting_Yield start Low Yield or Stalled Reaction check_conversion Is Starting Material Consumed? start->check_conversion cause_kinetics Possible Cause: - Low Temperature - Insufficient Catalyst - Poor Mixing check_conversion->cause_kinetics No cause_deactivation Possible Cause: - Catalyst Deactivation - Feedstock Impurities - Inhibitory Byproduct check_conversion->cause_deactivation Reaction starts then stops cause_selectivity Possible Cause: - Temp Too High - Wrong Catalyst - Poor Mixing Control check_conversion->cause_selectivity Yes, but high byproducts solution_kinetics Solution: - Increase Temp/Catalyst Load - Improve Agitation cause_kinetics->solution_kinetics solution_deactivation Solution: - Use Fresh/Activated Catalyst - Purify Feedstock - Analyze for Inhibitors cause_deactivation->solution_deactivation solution_selectivity Solution: - Lower Temperature - Screen Catalysts - Improve Reagent Addition cause_selectivity->solution_selectivity

Caption: A logic diagram for troubleshooting low yield in a catalytic reaction.

Purification_Pathway cluster_workup Aqueous Workup start Crude Reaction Mixture filter_catalyst Filter to Remove Catalyst start->filter_catalyst wash Aqueous Wash / Neutralization filter_catalyst->wash phase_split Phase Separation wash->phase_split emulsion_check Emulsion Formed? phase_split->emulsion_check break_emulsion Add Brine / Filter through Celite emulsion_check->break_emulsion Yes solvent_removal Solvent Removal (Rotovap / Distillation) emulsion_check->solvent_removal No break_emulsion->phase_split distill Final Purification: Fractional Vacuum Distillation solvent_removal->distill

References

Common pitfalls in the Sharpless epoxidation of allylic alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Sharpless Asymmetric Epoxidation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common pitfalls encountered during this essential synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Sharpless epoxidation, providing potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Low Enantioselectivity (% ee)

Question: My Sharpless epoxidation is resulting in low or poor enantioselectivity. What are the common causes and how can I fix this?

Answer: Low enantiomeric excess (% ee) is a frequent challenge and can stem from several factors related to reagents and reaction conditions. A systematic approach is key to troubleshooting.[1]

  • Catalyst System Integrity: The proper formation and stability of the chiral titanium-tartrate complex is paramount for high enantioselectivity.[1]

    • Moisture Contamination: Water is highly detrimental. It can hydrolyze the titanium (IV) isopropoxide and disrupt the chiral environment of the catalyst, leading to a significant drop in % ee.[1] The use of activated 3Å or 4Å molecular sieves is critical to scavenge trace water.[2]

    • Reagent Quality: The quality of the titanium(IV) isopropoxide, Ti(Oi-Pr)₄, is crucial. It is extremely moisture-sensitive and can hydrolyze into inactive species.[1] Using a fresh bottle or a recently purified supply is recommended. Similarly, the age and storage of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) can be a factor, as older bottles may have been exposed to atmospheric moisture.[1]

    • Incorrect Stoichiometry: The ratio of titanium to the chiral tartrate is critical. An optimal ratio is typically 1:1.1 to 1:1.2 of Ti(Oi-Pr)₄ to tartrate. A lower ratio can lead to the incomplete formation of the active chiral catalyst, reducing the % ee.[1][3]

  • Reaction Conditions:

    • Temperature: Higher reaction temperatures generally lead to lower enantioselectivity.[1] Performing the reaction at lower temperatures, typically between -20 °C and -40 °C, is recommended.[4]

    • Solvent: The solvent must be rigorously dry. Dichloromethane (B109758) (CH₂Cl₂) is the solvent of choice, and using a wet or protic solvent will negatively impact the reaction.[1][5]

  • Incorrect Tartrate Enantiomer: Double-check that the correct tartrate enantiomer ((+)-DET or (-)-DET) is being used to obtain the desired product stereoisomer. A helpful mnemonic can be used for prediction: with the allylic alcohol drawn with the hydroxyl group in the bottom right, (+)-DET directs epoxidation to the bottom face, and (-)-DET directs it to the top face.[4][6]

Issue 2: Slow or Incomplete Reaction

Question: My reaction is very sluggish or fails to go to completion. What are the likely causes?

Answer: A slow or stalled reaction often points to issues with catalyst activity or substrate reactivity.

  • Catalyst Deactivation by Water: As mentioned, water deactivates the titanium catalyst.[2] The addition of powdered 3Å or 4Å molecular sieves is the most effective solution and has been shown to significantly improve reaction rates and conversions, allowing for lower catalyst loadings.[5][7]

  • Improper Catalyst Formation: The active catalyst may not have formed correctly. It is beneficial to pre-form the catalyst by stirring the titanium(IV) isopropoxide and the tartrate ligand at the reaction temperature (e.g., -20 °C) for about 30 minutes before adding the substrate and oxidant.[4][8]

  • Low Catalyst Loading: While 5-10 mol% catalyst is typical, some less reactive substrates may require a higher catalyst loading to proceed at a reasonable rate.[9][10]

  • Substrate Reactivity: Certain allylic alcohols are inherently less reactive. For these, cautiously increasing the reaction temperature may be necessary, but be aware that this can negatively impact enantioselectivity.[4] The use of cumene (B47948) hydroperoxide instead of tert-butyl hydroperoxide (TBHP) can sometimes increase the reaction rate for difficult substrates like allyl alcohol.[5]

Issue 3: Formation of Side Products and Difficult Workup

Question: I'm observing significant side product formation or experiencing difficulties during the workup. What could be the cause?

Answer: Side product formation is often due to the instability of the epoxy alcohol product, while workup issues are frequently related to the titanium species.

  • Epoxide Ring-Opening: The 2,3-epoxyalcohol product can be susceptible to ring-opening, especially under acidic conditions or if nucleophiles are present.[11] This is a known limitation for certain substrates, such as those that can form a stabilized carbocation upon ring opening.[2] A careful and mild workup is essential. Some small, water-soluble epoxides can also be difficult to isolate.[2]

  • Difficult Workup: The titanium species can form emulsions and gelatinous precipitates during aqueous workup, making extractions difficult. A common, effective workup involves quenching the reaction, warming it to room temperature, and adding a 10% aqueous NaOH solution. Stirring this mixture, sometimes for an hour or more, typically leads to a clean separation of the organic and aqueous layers.[8][12]

Data Presentation: Reaction Parameter Effects

The following table summarizes the impact of key experimental parameters on the outcome of the Sharpless epoxidation.

ParameterRecommended Range/ConditionEffect on Enantioselectivity (% ee)Effect on Reaction Rate/YieldCitation(s)
Temperature -20 °C to -40 °CHigher temperatures decrease % ee.Lower temperatures slow the reaction rate.[1][4]
Ti(Oi-Pr)₄ : Tartrate Ratio 1 : 1.1 - 1.2A ratio < 1:1 can lead to incomplete catalyst formation and lower % ee.An excess of tartrate can slow the reaction.[1][13]
Catalyst Loading 5-10 mol%Does not directly impact % ee, but very low loading can allow for background non-selective epoxidation.Higher loading increases the rate, especially for unreactive substrates.[1][9]
Molecular Sieves Activated 3Å or 4ÅCrucial for high % ee by removing water, which disrupts the chiral catalyst.Significantly improves reaction rate and allows for lower catalyst loadings.[2][5]
Solvent Anhydrous DichloromethaneUse of wet or protic solvents drastically lowers % ee.N/A[1]

Experimental Protocols

General Protocol for Catalytic Sharpless Asymmetric Epoxidation

This protocol is a general guideline and may require optimization for specific substrates.[8] The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

  • Preparation:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add powdered 3Å or 4Å molecular sieves (approx. 0.5 g per 1 mmol of allylic alcohol).

    • Add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -20 °C in a suitable cooling bath (e.g., CCl₄/dry ice).

  • Catalyst Formation:

    • To the cooled solvent, add the appropriate chiral tartrate ester (e.g., L-(+)-diethyl tartrate, 0.06 mmol, 6 mol%).

    • Add titanium(IV) isopropoxide (0.05 mmol, 5 mol%) dropwise via syringe while stirring. The solution should turn a pale yellow.

    • Stir the mixture at -20 °C for at least 30 minutes to allow for the complete formation of the chiral catalyst complex.[1]

  • Reaction:

    • Add the allylic alcohol (1.0 mmol) to the catalyst solution.

    • Add anhydrous tert-butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene (B28343) or decane, ~1.5-2.0 mmol) dropwise, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, quench the reaction by adding water.

    • Warm the mixture to room temperature and stir for 1 hour.

    • Add a 10% aqueous NaOH solution and stir vigorously for another 30-60 minutes until the biphasic mixture becomes clear and the titanium salts precipitate.[12]

    • Separate the layers and extract the aqueous layer multiple times with dichloromethane or diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting epoxy alcohol by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

G Start Problem: Low Enantioselectivity (% ee) Cause1 Reagent Quality / Catalyst Integrity Start->Cause1 Cause2 Reaction Conditions Start->Cause2 Cause3 Incorrect Stereocontrol Start->Cause3 Sol1a Use fresh/purified Ti(Oi-Pr)4 Cause1->Sol1a Sol1b Use fresh tartrate ester Cause1->Sol1b Sol1c Ensure anhydrous reagents & solvent Cause1->Sol1c Sol1d Add activated molecular sieves Cause1->Sol1d Sol1e Check Ti:Tartrate Ratio (aim for 1:1.1 - 1:1.2) Cause1->Sol1e Sol2a Lower reaction temperature (e.g., to -40 °C) Cause2->Sol2a Sol2b Allow sufficient time for catalyst pre-formation Cause2->Sol2b Sol3a Verify correct tartrate enantiomer is used for desired product Cause3->Sol3a Result Improved % ee Sol1a->Result Sol1b->Result Sol1c->Result Sol1d->Result Sol1e->Result Sol2a->Result Sol2b->Result Sol3a->Result

Caption: A logical workflow for troubleshooting low enantioselectivity in the Sharpless epoxidation.

General Experimental Workflow

G A 1. Flask Preparation (Flame-dry, inert atm) B 2. Add Molecular Sieves & Anhydrous CH2Cl2 A->B C 3. Cool to -20 °C B->C D 4. Catalyst Formation (Add Tartrate, then Ti(Oi-Pr)4) C->D E 5. Stir for 30 min (Pre-formation) D->E F 6. Add Allylic Alcohol E->F G 7. Add TBHP (dropwise) F->G H 8. Monitor by TLC G->H I 9. Quench & Workup (H2O, then 10% NaOH) H->I J 10. Extraction I->J K 11. Dry & Concentrate J->K L 12. Purify (Column Chromatography) K->L

Caption: A diagram illustrating the general experimental workflow for the Sharpless epoxidation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Buten-2-ol and 2-Buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric allylic alcohols: 1-buten-2-ol and 2-buten-1-ol. Understanding the distinct reactivity profiles of these compounds is crucial for their effective utilization in organic synthesis and drug development. This document summarizes their behavior in key chemical transformations, supported by established chemical principles and experimental observations for similar allylic alcohols.

Structural and Electronic Properties

The fundamental difference in reactivity between this compound and 2-buten-1-ol stems from their structural isomerism. 2-Buten-1-ol is a primary allylic alcohol, with the hydroxyl group attached to a carbon that is bonded to one other carbon atom. In contrast, this compound is a secondary allylic alcohol, where the hydroxyl-bearing carbon is attached to two other carbon atoms. This seemingly subtle difference has profound implications for their reaction mechanisms and product formation.

FeatureThis compound2-Buten-1-ol
Structure this compound2-Buten-1-ol
IUPAC Name But-1-en-2-olBut-2-en-1-ol
CAS Number 61923-55-5[1]6117-91-5[2][3]
Alcohol Type Secondary AllylicPrimary Allylic[4]
Molecular Formula C₄H₈OC₄H₈O
Molar Mass 72.11 g/mol 72.11 g/mol

Reactivity in Oxidation Reactions

The oxidation of this compound and 2-buten-1-ol yields distinct products, a direct consequence of their primary versus secondary alcohol functionalities.

2-Buten-1-ol (Primary Allylic Alcohol): Oxidation of 2-buten-1-ol can proceed in two stages. A mild oxidizing agent will typically yield the corresponding α,β-unsaturated aldehyde, but-2-enal. Stronger oxidation conditions will further oxidize the aldehyde to the carboxylic acid, but-2-enoic acid. The direct oxidation to the carboxylic acid can also be achieved in a one-pot reaction.[5]

This compound (Secondary Allylic Alcohol): In contrast, the oxidation of this compound, a secondary alcohol, exclusively yields the α,β-unsaturated ketone, but-1-en-2-one. Ketones are generally resistant to further oxidation under standard conditions.

Comparative Oxidation Data (Typical Reagents and Yields for Allylic Alcohols)

ReactantOxidizing AgentProduct(s)Typical YieldReference
2-Buten-1-ol Pyridinium chlorochromate (PCC)But-2-enalGood to excellent[6]
Jones Reagent (CrO₃/H₂SO₄)But-2-enoic acidHigh[7]
TEMPO/NaOClBut-2-enalHigh[8]
This compound Pyridinium chlorochromate (PCC)But-1-en-2-oneGood to excellent[6]
Jones Reagent (CrO₃/H₂SO₄)But-1-en-2-oneHigh[7]
TEMPO/NaOClBut-1-en-2-oneHigh[8]
Experimental Protocol: Oxidation of a Primary Allylic Alcohol (e.g., 2-Buten-1-ol) with PCC

Objective: To synthesize but-2-enal from 2-buten-1-ol.

Materials:

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous DCM.

  • To this stirred suspension, add a solution of 2-buten-1-ol (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude but-2-enal.

  • Purify the product by distillation or column chromatography if necessary.

Acid-Catalyzed Reactions and Rearrangements

In the presence of acid, both this compound and 2-buten-1-ol can undergo dehydration and rearrangement reactions, proceeding through carbocation intermediates. The stability of these intermediates plays a pivotal role in determining the product distribution. Allylic carbocations are stabilized by resonance, making them more stable than their non-allylic counterparts.[1][9]

2-Buten-1-ol: Being a primary alcohol, 2-buten-1-ol can react via an S(_N)2 pathway or an S(_N)1 pathway. In an S(_N)1 reaction, protonation of the hydroxyl group followed by loss of water would initially form a primary allylic carbocation. This can then rearrange to a more stable secondary allylic carbocation.

This compound: As a secondary alcohol, this compound more readily forms a secondary allylic carbocation upon protonation and loss of water.

The interplay between these carbocations leads to a mixture of products, including isomeric butenols and dienes. The formation of the more stable conjugated diene, 1,3-butadiene, is a likely outcome from the dehydration of both isomers.

Acid_Catalyzed_Reaction cluster_2_buten_1_ol 2-Buten-1-ol Pathway cluster_1_buten_2_ol This compound Pathway 2_Buten_1_ol 2-Buten-1-ol Primary_Allylic_Carbocation Primary Allylic Carbocation 2_Buten_1_ol->Primary_Allylic_Carbocation +H+, -H2O Secondary_Allylic_Carbocation Secondary Allylic Carbocation Primary_Allylic_Carbocation->Secondary_Allylic_Carbocation Rearrangement 1_Buten_2_ol This compound 1_Buten_2_ol->Secondary_Allylic_Carbocation +H+, -H2O 1_3_Butadiene 1,3-Butadiene Secondary_Allylic_Carbocation->1_3_Butadiene -H+

Caption: Acid-catalyzed dehydration pathways for this compound and 2-buten-1-ol.

Reactivity in Esterification

Esterification is a fundamental reaction for converting alcohols to esters. The reactivity of alcohols in esterification is highly dependent on steric hindrance around the hydroxyl group. The general order of reactivity is primary > secondary > tertiary alcohols.[10]

Consequently, 2-buten-1-ol , being a primary alcohol, is expected to undergo esterification at a faster rate than This compound , a more sterically hindered secondary alcohol.

Relative Esterification Rates

AlcoholTypeExpected Relative Rate
2-Buten-1-ol Primary AllylicFaster
This compound Secondary AllylicSlower
Experimental Protocol: Fischer Esterification of an Allylic Alcohol

Objective: To synthesize an ester from an allylic alcohol and a carboxylic acid.

Materials:

  • Allylic alcohol (e.g., 2-buten-1-ol or this compound)

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the allylic alcohol (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid.

  • Add toluene as the solvent.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Esterification_Workflow Start Combine Alcohol, Carboxylic Acid, Catalyst, and Solvent Reflux Heat to Reflux with Dean-Stark Apparatus Start->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) Monitor->Workup Reaction Complete Dry Dry with MgSO4 and Concentrate Workup->Dry Purify Purify by Distillation or Chromatography Dry->Purify

Caption: General workflow for Fischer esterification.

Conclusion

The reactivity of this compound and 2-buten-1-ol is dictated by their classification as secondary and primary allylic alcohols, respectively. 2-Buten-1-ol is more readily oxidized to an aldehyde and subsequently to a carboxylic acid, and it undergoes esterification more rapidly. This compound is oxidized to a ketone and is less reactive in esterification reactions. Both isomers are susceptible to acid-catalyzed rearrangements, leading to complex product mixtures. A thorough understanding of these reactivity differences is essential for designing efficient and selective synthetic routes in research and development.

References

A Comparative Guide to Chiral HPLC Methods for Resolving 1-Buten-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral compounds. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 1-buten-2-ol, a simple chiral secondary alcohol. While specific application notes for this compound are not abundant in publicly available literature, this guide draws upon established principles of chiral chromatography and successful separations of structurally similar analytes to propose effective starting points for method development.

The primary approach for the direct separation of enantiomers by HPLC involves the use of a chiral stationary phase (CSP).[1] These phases create a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different stabilities, leading to different retention times.[2] For a small, unsaturated alcohol like this compound, the most promising CSPs fall into two main categories: Pirkle-type phases and polysaccharide-based phases.

Comparison of Recommended Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is the most critical factor in achieving a successful enantioselective separation. Below is a comparison of two highly recommended types of CSPs for the resolution of this compound enantiomers.

FeaturePirkle-Type CSPs (e.g., (S,S) Whelk-O 1)Polysaccharide-Based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H)
Chiral Selector Small chiral molecules covalently bonded to a silica (B1680970) support (e.g., 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene).[3]Derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica gel matrix (e.g., amylose tris(3,5-dimethylphenylcarbamate)).[4]
Primary Interaction π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2][3]Formation of inclusion complexes, hydrogen bonding, and dipole-dipole interactions within the chiral grooves of the polysaccharide structure.[5]
Typical Mobile Phases Normal phase (e.g., hexane/isopropanol, hexane/ethanol). Compatible with a wide range of organic solvents.[3][6]Normal phase (e.g., hexane/isopropanol), polar organic, and reversed-phase modes. Some coated versions have solvent limitations.[4][7]
Reported Analytes Broad applicability for various compound classes, including alcohols, amides, esters, and epoxides.[6][8]Extremely broad applicability, considered the workhorse columns for chiral separations in the pharmaceutical industry.[4][9]
Key Advantages High efficiency, durability, and the ability to invert elution order by using the opposite enantiomer of the CSP.[3]Wide range of selectivities, extensive literature support, and availability in immobilized versions for broader solvent compatibility.[9][10]
Considerations May require derivatization for some analytes to enhance interaction with the CSP.Coated versions can be sensitive to certain solvents. Method development can be more empirical due to the complex interaction mechanisms.[7]

Experimental Protocols

Detailed below are suggested starting experimental protocols for method development on the recommended chiral stationary phases. Optimization of the mobile phase composition and temperature will likely be necessary to achieve baseline separation.

Method 1: Pirkle-Type CSP ((S,S) Whelk-O 1)

This method is based on the successful separation of 2-butene-1,4-diol (B106632), a structurally related compound, on an (S,S) Whelk-O 1 column.[11]

  • Column: (S,S) Whelk-O 1, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Hexane / Ethanol (97:3, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (as this compound has a weak chromophore, a low wavelength is necessary. Refractive Index (RI) detection is an alternative if UV sensitivity is insufficient).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of racemic this compound in the mobile phase.

Method 2: Polysaccharide-Based CSP (Chiralpak AD-H)

Polysaccharide-based columns are highly versatile, and a standard screening approach often yields good results.

  • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm or RI

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of racemic this compound in the mobile phase.

Visualizing the Method Development Workflow

The process of developing a chiral separation method can be systematically approached. The following diagrams illustrate the general workflow and the logical steps involved in selecting and optimizing a method.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Analyte Racemic this compound SamplePrep Sample Preparation (Dissolve in Mobile Phase) Analyte->SamplePrep Injection Injection SamplePrep->Injection HPLCSys HPLC System Preparation (Equilibration) HPLCSys->Injection Separation Chiral Separation (CSP Column) Injection->Separation Detection Detection (UV or RI) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram DataAnalysis Data Analysis (Retention Time, Resolution) Chromatogram->DataAnalysis

Caption: General workflow for chiral HPLC analysis.

Method_Selection_Logic Analyte Analyte: this compound (Small, unsaturated alcohol) CSP_Selection CSP Selection Analyte->CSP_Selection Pirkle Pirkle-Type ((S,S) Whelk-O 1) CSP_Selection->Pirkle π-acceptor/donor properties Polysaccharide Polysaccharide-Based (Chiralpak, Chiralcel) CSP_Selection->Polysaccharide Broad applicability MobilePhase_P Mobile Phase Screening (Hexane/Alcohol) Pirkle->MobilePhase_P MobilePhase_Poly Mobile Phase Screening (Hexane/Alcohol) Polysaccharide->MobilePhase_Poly Optimization Optimization (Modifier %, Temperature) MobilePhase_P->Optimization MobilePhase_Poly->Optimization FinalMethod Optimized Chiral Method Optimization->FinalMethod

Caption: Logical flow for chiral method development.

Concluding Remarks

The enantioselective separation of this compound by chiral HPLC is achievable through systematic screening of appropriate chiral stationary phases. Both Pirkle-type and polysaccharide-based columns present viable options, with the former having demonstrated success with a closely related diol. The provided experimental protocols serve as robust starting points for method development. Researchers should anticipate the need for methodical optimization of the mobile phase composition to achieve the desired resolution. The use of a systematic workflow, as outlined, will facilitate an efficient path to a validated chiral separation method.

References

A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 1-Buten-2-ol and 3-Buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, isomers—molecules sharing the same molecular formula but differing in atomic arrangement—present a fascinating challenge for analytical characterization. This guide provides a detailed spectroscopic comparison of two such isomers: 1-Buten-2-ol and 3-Buten-2-ol. Both are unsaturated alcohols with the chemical formula C₄H₈O, yet their distinct structural arrangements give rise to unique spectral fingerprints. This analysis, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a comprehensive reference for distinguishing between these two compounds. The supporting experimental data, detailed methodologies, and visual aids are designed to facilitate a clear and objective comparison.

Molecular Structures

At the heart of their differences lies the placement of the double bond and the hydroxyl group. In this compound, the hydroxyl group is situated on the second carbon of a butene chain where the double bond is between the first and second carbons. Conversely, 3-Buten-2-ol features the hydroxyl group on the second carbon, with the double bond located between the third and fourth carbons.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 3-Buten-2-ol. It is important to note that while experimental data is provided for 3-Buten-2-ol, the NMR and IR data for this compound are predicted due to the limited availability of experimental spectra in public databases.

¹H NMR Spectral Data

The proton NMR spectra of the two isomers are expected to show distinct chemical shifts and splitting patterns, primarily due to the different electronic environments of the protons.

Proton Assignment This compound (Predicted) 3-Buten-2-ol (Experimental)
-OH ~2.0-4.0 ppm (broad s)2.06 ppm (s)
-CH₃ 1.05 ppm (t)1.28 ppm (d)
-CH₂- 2.15 ppm (q)-
=CH- -5.90 ppm (ddd)
=CH₂ 4.85 ppm (s), 5.15 ppm (s)5.21 ppm (d), 5.07 ppm (d)
-CH(OH)- 4.10 ppm (s)4.29 ppm (m)

¹³C NMR Spectral Data

Carbon NMR provides a clear distinction based on the chemical shifts of the carbon atoms in each molecule.

Carbon Assignment This compound (Predicted) 3-Buten-2-ol (Experimental)
-CH₃ 10.2 ppm22.5 ppm
-CH₂- 33.5 ppm-
-CH(OH)- 75.0 ppm68.9 ppm
=C< 155.0 ppm-
=CH- -141.5 ppm
=CH₂ 105.0 ppm114.2 ppm

Infrared (IR) Spectral Data

The IR spectra are characterized by the vibrational frequencies of the functional groups present.

Functional Group This compound (Predicted) 3-Buten-2-ol (Experimental)
O-H stretch ~3400 cm⁻¹ (broad)~3380 cm⁻¹ (broad)
C-H stretch (sp³) ~2970 cm⁻¹~2980 cm⁻¹
C-H stretch (sp²) ~3090 cm⁻¹~3080 cm⁻¹
C=C stretch ~1650 cm⁻¹~1645 cm⁻¹
C-O stretch ~1100 cm⁻¹~1110 cm⁻¹

Mass Spectrometry (MS) Data

The mass spectra reveal information about the molecular weight and fragmentation patterns of the isomers.

Parameter This compound (Experimental) 3-Buten-2-ol (Experimental)
Molecular Ion (M⁺) m/z 72m/z 72
Major Fragments m/z 57, 43, 29m/z 57, 45, 43

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and 3-Buten-2-ol.

G cluster_isomers Isomeric Compounds cluster_methods Spectroscopic Methods cluster_data Data Analysis and Comparison This compound This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS 3-Buten-2-ol 3-Buten-2-ol 3-Buten-2-ol->NMR 3-Buten-2-ol->IR 3-Buten-2-ol->MS Spectral_Data_Tables Comparative Data Tables (¹H NMR, ¹³C NMR, IR, MS) NMR->Spectral_Data_Tables IR->Spectral_Data_Tables MS->Spectral_Data_Tables Structural_Elucidation Structural Elucidation Spectral_Data_Tables->Structural_Elucidation

Caption: Workflow for the spectroscopic comparison of butenol (B1619263) isomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of Alcohols

  • Sample Preparation: A small amount of the neat liquid alcohol (approximately 0.5-1.0 mL) is placed in a standard 5 mm NMR tube. A deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O), is added to the sample. CDCl₃ is commonly used for organic-soluble compounds, while D₂O is useful for exchanging the labile -OH proton, which can help in its identification. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, such as a 400 MHz or 600 MHz instrument.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton resonances, and a relaxation delay that allows for full relaxation of the protons between pulses.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. This involves broadband decoupling of the protons to produce a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS). Integration of the proton signals is performed to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

IR Spectroscopy of Liquid Samples

  • Sample Preparation: For a neat liquid sample, a drop of the alcohol is placed between two salt plates (typically NaCl or KBr). The plates are gently pressed together to form a thin liquid film. The assembled plates are then placed in the sample holder of the IR spectrometer.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty salt plates is first recorded to subtract any atmospheric or instrumental interferences. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass Spectrometry of Volatile Organic Compounds

  • Sample Introduction: For volatile liquids like the butenols, a common method of sample introduction is via Gas Chromatography (GC-MS). The liquid sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. Direct injection into the mass spectrometer via a heated probe can also be used.

  • Ionization: Electron Ionization (EI) is a standard ionization technique for volatile organic compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound, and the other peaks represent the masses of the fragment ions.

This comprehensive guide provides a robust framework for the spectroscopic differentiation of this compound and 3-Buten-2-ol. The distinct patterns observed in their NMR, IR, and MS spectra, arising from their unique isomeric structures, allow for their unambiguous identification. The provided data and protocols serve as a valuable resource for researchers engaged in the analysis and characterization of organic molecules.

Unveiling the Energetic Landscape of Butenol Isomers: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the relative stabilities of butenol (B1619263) isomers and their keto tautomers, butanal and butanone, reveals a clear energetic preference for the carbonyl forms. This guide presents a comparative overview based on established chemical principles and available computational data, offering valuable insights for researchers, scientists, and professionals in drug development.

The intricate interplay of structural features governs the thermodynamic stability of butenol isomers. Key factors influencing their relative energies include the inherent stability of the carbonyl group in their keto tautomers, the substitution pattern of the carbon-carbon double bond, and the steric strain arising from the spatial arrangement of atoms.

The Dominance of Keto Forms

Computational studies consistently demonstrate that aldehydes and ketones are significantly more stable than their corresponding enol isomers. This preference is primarily attributed to the greater bond energy of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form. For the C4H8O isomers, this means that butanal and butanone are the most thermodynamically stable structures.

Relative Stabilities of Butenol Isomers

Among the various butenol isomers, their relative stability is dictated by the principles of alkene stability:

  • Substitution: Alkenes with a greater number of alkyl substituents on the double-bonded carbons are more stable. This is due to the stabilizing effect of hyperconjugation.

  • Stereoisomerism: In general, trans isomers are more stable than their corresponding cis isomers due to reduced steric hindrance. In cis isomers, bulky substituent groups on the same side of the double bond lead to electronic repulsion and an increase in energy.

Based on these principles, the expected order of stability for butenol isomers would favor more substituted and trans configurations. For example, but-2-en-2-ol is expected to be more stable than but-1-en-1-ol, and trans-but-2-en-1-ol would be favored over cis-but-2-en-1-ol.

Quantitative Comparison of C4H8O Isomers

Isomer NameStructureTypeEnthalpy of Formation (kcal/mol)Relative Energy (kcal/mol)Stability Ranking
ButanalCH₃CH₂CH₂CHOKeto (Aldehyde)-49.27[1]01 (Most Stable)
ButanoneCH₃COCH₂CH₃Keto (Ketone)(Estimated lower than Butanal)< 0(Likely very close to Butanal)
trans-But-2-en-1-oltrans-CH₃CH=CHCH₂OHEnol(Higher than keto forms)> 02
cis-But-2-en-1-olcis-CH₃CH=CHCH₂OHEnol(Higher than trans isomer)> (trans-isomer)3
But-1-en-1-olCH₂=CHCH₂CH₂OHEnol(Higher than substituted isomers)> (cis-isomer)4
But-3-en-1-olCH₂=CHCH₂CH₂OHEnol(Higher than conjugated isomers)> (But-1-en-1-ol)5 (Least Stable)

Note: The relative energies and stability rankings for the enol isomers are qualitative estimations based on established chemical principles due to the absence of a single comprehensive computational study providing consistent data for all isomers.

Computational Methodology

The determination of the relative stability of isomers through computational chemistry typically involves a series of steps to ensure accuracy and reliability. The workflow for such a study is outlined below.

computational_workflow cluster_setup Initial Setup cluster_calculation Quantum Mechanical Calculations cluster_analysis Data Analysis and Interpretation start Define Isomer Structures method Select Computational Method (e.g., DFT, MP2) start->method basis Choose Basis Set (e.g., 6-31G*, cc-pVTZ) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc thermo Thermochemical Analysis (Gibbs Free Energy, Enthalpy) energy_calc->thermo comparison Relative Stability Comparison thermo->comparison conclusion Conclusion on Isomer Stability comparison->conclusion

Computational workflow for determining the relative stability of isomers.

Experimental Protocols

The computational results are ideally validated against experimental data. A common experimental method for determining the enthalpy of formation of organic compounds is bomb calorimetry .

Protocol for Bomb Calorimetry:

  • A precisely weighed sample of the butenol isomer is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • The bomb is filled with pure oxygen at high pressure.

  • The bomb is then submerged in a known quantity of water in a well-insulated container (the calorimeter).

  • The sample is ignited electrically.

  • The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • The temperature change of the water is carefully measured.

  • From the temperature change and the known heat capacity of the calorimeter system, the heat of combustion is calculated.

  • Using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the butenol isomer is determined.

Conclusion

The relative stability of butenol isomers is a complex interplay of electronic and steric factors. Computational chemistry provides a powerful tool to dissect these factors and predict the energetic landscape of these molecules. The clear thermodynamic preference for the keto tautomers, butanal and butanone, is a fundamental aspect of their chemistry. Among the enol isomers, stability is enhanced by increased substitution around the double bond and a trans configuration that minimizes steric strain. While a comprehensive high-level computational dataset for all butenol isomers is yet to be published, the principles outlined in this guide provide a robust framework for understanding and predicting their relative stabilities. This knowledge is critical for applications in chemical synthesis, reaction mechanism elucidation, and the design of novel therapeutic agents.

References

A Comparative Analysis of the Biological Activity of 1-Buten-2-ol and its Saturated Analog, 2-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the unsaturated alcohol, 1-buten-2-ol, and its saturated counterpart, 2-butanol (B46777). While extensive data is available for 2-butanol, information on this compound is less comprehensive. This comparison synthesizes the existing literature and draws upon general principles of toxicology and pharmacology to highlight the key differences in their biological effects, metabolic pathways, and toxicological profiles.

Executive Summary

Structurally, the key difference between this compound and 2-butanol is the presence of a double bond in the butenyl chain of this compound. This seemingly minor structural variation is predicted to have a significant impact on their biological activity. Generally, unsaturated alcohols exhibit greater biological activity and toxicity compared to their saturated analogs. This is often attributed to the increased reactivity of the double bond, which can lead to the formation of reactive metabolites. While direct comparative studies are limited, this guide provides a framework for understanding their differential effects based on available data and established toxicological principles.

Data Presentation

Table 1: Acute Toxicity Data
CompoundTest SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)Citation(s)
2-ButanolRatOral2193 mg/kg
2-ButanolRatOral6480 mg/kg[1]
2-ButanolRatOral6.5 g/kg[2]
This compound--Data not available-

Note: The variability in the reported LD50 values for 2-butanol may be attributed to differences in experimental protocols and the specific rat strains used.

Metabolic Pathways

The metabolism of these two alcohols is a key determinant of their biological effects and toxicity.

2-Butanol: The primary route of metabolism for 2-butanol involves oxidation. It is absorbed through the lungs and gastrointestinal tract.[2] Approximately 97% of a dose of 2-butanol is converted by alcohol dehydrogenase (ADH) to its corresponding ketone, methyl ethyl ketone (MEK).[2] This can then be further metabolized or excreted in the breath and urine.[2] Cytochrome P450 enzymes also play a role in the oxidation of 2-butanol.[3]

This compound: Specific metabolic studies on this compound are scarce. However, as an allylic alcohol, its metabolism is expected to be catalyzed by alcohol dehydrogenases and cytochrome P450 isoenzymes.[4] The oxidation of allylic alcohols can lead to the formation of α,β-unsaturated aldehydes or ketones, which are often highly reactive and cytotoxic.[5] For instance, the analogous allyl alcohol is metabolized by ADH to the highly toxic acrolein.[5]

metabolic_pathways cluster_2_butanol 2-Butanol Metabolism cluster_1_buten_2_ol Proposed this compound Metabolism 2-Butanol 2-Butanol Methyl Ethyl Ketone (MEK) Methyl Ethyl Ketone (MEK) 2-Butanol->Methyl Ethyl Ketone (MEK) Alcohol Dehydrogenase (ADH) Cytochrome P450 Further Metabolism / Excretion Further Metabolism / Excretion Methyl Ethyl Ketone (MEK)->Further Metabolism / Excretion This compound This compound Reactive Metabolite\n(e.g., α,β-unsaturated ketone) Reactive Metabolite (e.g., α,β-unsaturated ketone) This compound->Reactive Metabolite\n(e.g., α,β-unsaturated ketone) Alcohol Dehydrogenase (ADH) Cytochrome P450 Cellular Targets Cellular Targets Reactive Metabolite\n(e.g., α,β-unsaturated ketone)->Cellular Targets Toxicity oecd_423_workflow start Select Starting Dose (e.g., 300 mg/kg) dose1 Dose 3 Animals start->dose1 observe1 Observe for 14 Days dose1->observe1 outcome1 Mortality? observe1->outcome1 dose_lower Dose 3 Animals at Lower Dose outcome1->dose_lower Yes dose_higher Dose 3 Animals at Higher Dose outcome1->dose_higher No observe2 Observe for 14 Days dose_lower->observe2 observe3 Observe for 14 Days dose_higher->observe3 end Estimate LD50 observe2->end observe3->end mtt_assay_workflow plate_cells Plate Cells in 96-well Plate add_compound Add Test Compound (this compound or 2-Butanol) plate_cells->add_compound incubate_cells Incubate (24-72h) add_compound->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data

References

A Researcher's Guide to Chiral Ligands for the Asymmetric Synthesis of 1-Buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry. 1-Buten-2-ol, a valuable chiral building block, presents a unique challenge in its synthesis due to its simple structure. This guide provides a comparative analysis of different chiral ligands for the synthesis of this compound, primarily through the asymmetric hydrogenation of its precursor, 1-buten-2-one (methyl vinyl ketone). The presented data, compiled from scientific literature, aims to inform the selection of the optimal catalytic system for this transformation.

The asymmetric hydrogenation of α,β-unsaturated ketones is a powerful method for producing chiral allylic alcohols. The success of this reaction is highly dependent on the choice of the chiral ligand, which coordinates to a metal center (commonly ruthenium, rhodium, or iridium) to create a chiral environment. This environment dictates the facial selectivity of hydride addition to the prochiral ketone, leading to the desired enantiomer of the alcohol.

Performance Comparison of Chiral Ligands

Chiral LigandMetalSubstrateYield (%)ee (%)Reaction Conditions
(S)-TolBINAP/(R)-DMAPEN Ru(E)-Chalcone999740 atm H₂, i-PrOH, 0 °C, 3 h, S/C = 10,000[1]
(R,R)-DIOP RhPoly(methyl vinyl ketone)-~33 (R)Hydrosilylation with Ph₂SiH₂ followed by hydrolysis[2]
TADDOL-based Phosphonite RhMethyl vinyl ketone859220 atm H₂, CH₂Cl₂, 0 °C, 24 h (in presence of an aldehyde for reductive aldol (B89426) coupling)[3]

Note: Data for (R,R)-DIOP is from a hydrosilylation reaction on a polymeric substrate, which is then hydrolyzed to the alcohol. The TADDOL-based phosphonite was used in a reductive aldol coupling reaction, but the initial hydrogenation of the vinyl ketone is the key enantioselective step.

Ligand Selection Workflow

The process of selecting an appropriate chiral ligand for a specific asymmetric synthesis involves several key steps, from initial screening to optimization. The following diagram illustrates a typical workflow.

Ligand_Selection_Workflow Workflow for Chiral Ligand Selection in Asymmetric Hydrogenation cluster_screening Initial Screening cluster_optimization Optimization cluster_scaleup Scale-up start Define Target Molecule: (S)- or (R)-1-Buten-2-ol lit_review Literature Review: Identify promising ligand classes (e.g., BINAP, Josiphos, Phosphoramidites) start->lit_review ligand_selection Select Diverse Ligand Set for Screening lit_review->ligand_selection catalyst_prep Prepare Pre-catalysts (e.g., Ru, Rh, Ir complexes) ligand_selection->catalyst_prep screening_exp Perform Small-Scale Screening Reactions catalyst_prep->screening_exp analysis Analyze Yield and ee% (GC, HPLC) screening_exp->analysis best_ligand Identify Best Performing Ligand(s) analysis->best_ligand param_opt Optimize Reaction Parameters: - Solvent - Temperature - Pressure - Catalyst Loading best_ligand->param_opt final_protocol Develop Finalized Synthetic Protocol param_opt->final_protocol scale_up Scale-up Synthesis final_protocol->scale_up

Caption: A generalized workflow for the selection and optimization of a chiral ligand for asymmetric hydrogenation.

Experimental Protocols

Below is a representative experimental protocol for the asymmetric hydrogenation of an α,β-unsaturated ketone, based on the highly efficient Ru-BINAP/diamine catalyst system. This protocol can be adapted for the synthesis of this compound from methyl vinyl ketone.

Synthesis of Chiral this compound via Asymmetric Hydrogenation

Materials:

  • [RuCl₂((S)-TolBINAP)]₂

  • (R)-DMAPEN ((R)-N,N-Dimethyl-1-phenylethylenediamine)

  • Potassium tert-butoxide (t-BuOK)

  • 1-Buten-2-one (Methyl vinyl ketone)

  • Anhydrous 2-propanol (i-PrOH)

  • Hydrogen gas (high purity)

  • Standard Schlenk line and glassware

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂((S)-TolBINAP)]₂ (e.g., 0.0005 mmol for a 10,000:1 substrate-to-catalyst ratio) and (R)-DMAPEN (0.0011 mmol).

  • Reaction Setup: The flask is removed from the glovebox, and anhydrous, degassed 2-propanol (e.g., 5 mL for a 1M solution) is added under an inert atmosphere (argon or nitrogen). A solution of potassium tert-butoxide in 2-propanol (e.g., 1M solution, 0.02 mmol) is then added, and the mixture is stirred at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst.

  • Substrate Addition: 1-Buten-2-one (10 mmol) is added to the catalyst solution via syringe.

  • Hydrogenation: The reaction mixture is transferred to a high-pressure reactor. The reactor is purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 40 atm).

  • Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., 0 °C) for the specified time (e.g., 3 hours). The progress of the reaction can be monitored by taking aliquots (after safely depressurizing and re-pressurizing the reactor) and analyzing them by GC or TLC.

  • Work-up: Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the chiral this compound.

  • Analysis: The yield of the purified product is determined. The enantiomeric excess (ee%) is determined by chiral GC or HPLC analysis.

Discussion

The choice of chiral ligand is paramount in achieving high enantioselectivity in the synthesis of this compound. The Ru-TolBINAP/DMAPEN system has demonstrated exceptional performance for the hydrogenation of aryl vinyl ketones, suggesting it is a promising starting point for the synthesis of this compound.[1] The combination of a C₂-symmetric bisphosphine ligand like TolBINAP with a chiral diamine creates a well-defined chiral pocket around the ruthenium center, enabling effective differentiation of the enantiofaces of the ketone.

Other ligand families, such as those based on a TADDOL or DIOP backbone, have also shown applicability, although the reaction conditions and in some cases, the reaction type (hydrosilylation or reductive coupling), differ.[2][3] For researchers embarking on the synthesis of chiral this compound, it is recommended to screen a small library of ligands from different classes to identify the optimal catalyst for their specific requirements. The provided workflow and experimental protocol offer a solid foundation for this endeavor.

References

Validating the Structure of 1-Buten-2-ol: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural elucidation of organic molecules is a cornerstone of chemical research and drug development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex or isomeric structures often necessitate the use of two-dimensional (2D) NMR techniques. This guide provides a comprehensive comparison of key 2D NMR methods—COSY, HSQC, and HMBC—for the structural validation of 1-Buten-2-ol, a simple yet illustrative vinyl alcohol. The supporting experimental data presented herein is based on predicted NMR values, offering a robust framework for researchers employing these techniques.

Predicted NMR Data for this compound

The structural assignment of this compound (CH₂=CH-CH(OH)-CH₃) relies on the precise determination of proton (¹H) and carbon (¹³C) chemical shifts and their correlations. The following tables summarize the predicted chemical shifts and key 2D NMR correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH₂H-1a: ~5.15 (dd), H-1b: ~5.30 (dd)~113.8
2CHH-2: ~5.95 (ddd)~141.5
3CHH-3: ~4.30 (q)~70.2
4CH₃H-4: ~1.25 (d)~22.5
-OHH-OH: Variable-

Chemical shifts are referenced to TMS (0 ppm). Coupling patterns are indicated in parentheses (d: doublet, dd: doublet of doublets, ddd: doublet of doublet of doublets, q: quartet). The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

Table 2: Predicted 2D NMR Correlations for this compound

Correlation TypeProton (¹H)Correlated Nucleus
COSY H-1a, H-1bH-2
H-2H-1a, H-1b, H-3
H-3H-2, H-4
H-4H-3
HSQC H-1a, H-1bC-1
H-2C-2
H-3C-3
H-4C-4
HMBC H-1a, H-1bC-2, C-3
H-2C-1, C-3, C-4
H-3C-1, C-2, C-4
H-4C-2, C-3

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample conditions.

General Sample Preparation

A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically through two to three bonds.[1][2]

  • Acquisition: A standard COSY pulse sequence (e.g., cosygp) is used.

  • Parameters:

    • Spectral widths (SW) in both F1 and F2 dimensions are set to cover the entire proton chemical shift range (e.g., 0-10 ppm).

    • The number of increments in the F1 dimension (TD(F1)) is typically set to 256 or 512.

    • The number of scans (NS) per increment is set to 2 or 4 for sufficient signal-to-noise.

  • Processing: The acquired data is processed with a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons (one-bond C-H correlation).[3][4][5]

  • Acquisition: A standard HSQC pulse sequence with sensitivity enhancement and gradients for artifact suppression (e.g., hsqcedetgpsp) is employed.

  • Parameters:

    • The F2 (¹H) dimension spectral width is set to cover the proton chemical shift range.

    • The F1 (¹³C) dimension spectral width is set to encompass the expected carbon chemical shift range (e.g., 0-150 ppm).

    • The number of increments in F1 is typically 128 or 256.

    • The number of scans per increment is adjusted based on sample concentration (typically 4-16).

    • A one-bond coupling constant (¹JCH) of ~145 Hz is used.

  • Processing: The data is processed with a squared sine-bell window function in both dimensions followed by Fourier transformation.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds (long-range C-H correlations).[6][7]

  • Acquisition: A standard HMBC pulse sequence with gradients (e.g., hmbcgplpndqf) is utilized.

  • Parameters:

    • Spectral widths for F2 (¹H) and F1 (¹³C) are set similarly to the HSQC experiment.

    • The number of increments in F1 is typically 256 or 512.

    • The number of scans per increment is higher than in HSQC due to the weaker long-range couplings (typically 8-32).

    • The long-range coupling constant (ⁿJCH) is optimized for a range of couplings, often set to a value of 8 Hz.

  • Processing: A sine-bell or squared sine-bell window function is applied in both dimensions before Fourier transformation.

Structure Validation Workflow

The logical workflow for validating the structure of this compound using 2D NMR techniques is depicted in the following diagram.

G cluster_start 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_interpretation Structural Interpretation cluster_validation Final Validation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Proton_Spin_Systems Identify Proton Spin Systems COSY->Proton_Spin_Systems CH_Framework Establish C-H Framework HSQC->CH_Framework Long_Range_Connectivity Determine Long-Range Connectivity HMBC->Long_Range_Connectivity Structure_Validation Validate this compound Structure Proton_Spin_Systems->Structure_Validation CH_Framework->Structure_Validation Long_Range_Connectivity->Structure_Validation

Caption: Workflow for 2D NMR-based structure validation.

Comparison of 2D NMR Techniques for this compound Structure Elucidation

The combination of COSY, HSQC, and HMBC spectra provides complementary information that, when pieced together, confirms the proposed structure of this compound.

  • COSY data will establish the proton-proton connectivities. For this compound, this would show correlations between the terminal vinyl protons (H-1) and the adjacent vinyl proton (H-2). Further correlations would be observed between H-2 and the methine proton at the alcohol center (H-3), and between H-3 and the methyl protons (H-4). This allows for the assembly of the proton spin systems within the molecule.

  • HSQC data provides the direct one-bond linkages between protons and carbons. This is crucial for assigning the carbon signals. For instance, the vinyl proton signals will correlate to the sp²-hybridized carbon signals, and the aliphatic proton signals will correlate to the sp³-hybridized carbon signals. This experiment confirms which protons are attached to which carbons, building the carbon framework of the molecule.

  • HMBC data is instrumental in connecting the different spin systems and confirming the overall carbon skeleton. For this compound, key HMBC correlations would include those between the terminal vinyl protons (H-1) and the carbon of the methine group (C-3), and between the methyl protons (H-4) and the vinyl carbon (C-2). These long-range correlations bridge the different fragments identified by COSY and HSQC, providing unambiguous evidence for the connectivity of the double bond to the alcohol-bearing carbon.

By systematically analyzing the data from these three experiments, researchers can confidently validate the structure of this compound and distinguish it from potential isomers such as 2-buten-1-ol or butan-2-one. This integrated 2D NMR approach is a powerful and indispensable tool in modern chemical analysis.

References

A Comparative Guide to the Gas-Phase Kinetics of 1-Buten-2-ol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gas-phase reaction kinetics of 1-buten-2-ol and its structural isomers, focusing on their reactions with key atmospheric oxidants such as hydroxyl radicals (OH) and chlorine atoms (Cl). Due to a scarcity of direct experimental data for this compound, this guide leverages kinetic data from its isomers, 2-buten-1-ol and 3-buten-1-ol (B139374), alongside theoretical studies to infer its reactivity. This comparative approach allows for an understanding of how the positions of the double bond and the hydroxyl group influence the atmospheric lifetime and reaction pathways of these C4 unsaturated alcohols.

Data Presentation: A Comparative Look at Reaction Rates

The following table summarizes the experimentally determined rate coefficients for the gas-phase reactions of butenol (B1619263) isomers and related compounds with OH radicals and Cl atoms at or near room temperature. This data is crucial for atmospheric modeling and for understanding the structure-activity relationships that govern the reactivity of these volatile organic compounds.

CompoundReactantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
2-Buten-1-olCl(3.90 ± 0.35) x 10⁻¹⁰298[1]
3-Buten-1-olCl(2.63 ± 0.25) x 10⁻¹⁰298[1]
3-Buten-1-olOH(3.13 ± 0.47) x 10⁻¹¹298
1-ButeneOH(3.14 ± 0.25) x 10⁻¹¹297
trans-2-ButeneOH(6.40 ± 0.50) x 10⁻¹¹297
2-Methyl-3-buten-2-olOH(6.32 ± 0.49) x 10⁻¹¹298 ± 2[2]
3-Methyl-2-buten-1-olOH(14.55 ± 0.93) x 10⁻¹¹298 ± 2[2]
3-Methyl-3-buten-1-olOH(10.04 ± 0.78) x 10⁻¹¹298 ± 2[2]

Note: The reactivity of unsaturated alcohols with OH radicals is significantly influenced by the position of the double bond and the hydroxyl group. Theoretical studies suggest that the presence of the -OH group can enhance the reactivity of the double bond towards OH addition.[3] For instance, the reaction of 3-buten-1-ol with OH radicals proceeds via both addition to the double bond and H-atom abstraction from the alcohol.[3]

Experimental Protocols

The kinetic data presented in this guide were primarily obtained using the relative rate method in smog chamber experiments. This technique is a robust method for determining the rate constants of gas-phase reactions, particularly for atmospheric chemistry studies.

General Experimental Setup:

A typical experimental setup consists of a large-volume reaction chamber (smog chamber) made of FEP Teflon film or quartz glass.[4][5] The chamber is equipped with a multi-reflection White-type mirror system coupled with an FTIR spectrometer for in-situ monitoring of the concentrations of the reactants and products.

Relative Rate Method Protocol:

  • Introduction of Reactants: A known concentration of the unsaturated alcohol of interest (e.g., 2-buten-1-ol) and a reference compound with a well-established rate constant for the reaction with the oxidant (e.g., OH radical or Cl atom) are introduced into the reaction chamber.[2][5]

  • Generation of Oxidant: The oxidant (OH radicals or Cl atoms) is generated in-situ. For example, OH radicals can be produced by the photolysis of methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂) using UV lamps.[2][5] Chlorine atoms can be generated by the photolysis of molecular chlorine (Cl₂).

  • Monitoring of Concentrations: The concentrations of the unsaturated alcohol and the reference compound are monitored over time using FTIR spectroscopy.[5]

  • Data Analysis: The rate constant for the reaction of the unsaturated alcohol with the oxidant is determined relative to the rate constant of the reference compound. The following equation is used:

    ln([Alcohol]₀/[Alcohol]t) = (k_alcohol / k_reference) * ln([Reference]₀/[Reference]t)

    where:

    • [Alcohol]₀ and [Alcohol]t are the concentrations of the alcohol at the beginning and at time t.

    • [Reference]₀ and [Reference]t are the concentrations of the reference compound at the beginning and at time t.

    • k_alcohol and k_reference are the rate constants for the reactions of the alcohol and the reference compound with the oxidant, respectively.

    A plot of ln([Alcohol]₀/[Alcohol]t) versus ln([Reference]₀/[Reference]t) should yield a straight line with a slope equal to the ratio of the rate constants (k_alcohol / k_reference). Knowing the value of k_reference allows for the calculation of k_alcohol.[2]

Mandatory Visualization

The following diagrams illustrate the key aspects of the kinetic studies of butenol reactions.

G General Reaction Mechanism of an Unsaturated Alcohol with OH Radical cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsaturated Alcohol (R-CH=CH-CH2OH) Unsaturated Alcohol (R-CH=CH-CH2OH) Addition to Double Bond Addition to Double Bond Unsaturated Alcohol (R-CH=CH-CH2OH)->Addition to Double Bond k_add H-atom Abstraction H-atom Abstraction Unsaturated Alcohol (R-CH=CH-CH2OH)->H-atom Abstraction k_abs OH Radical OH Radical OH Radical->Addition to Double Bond OH Radical->H-atom Abstraction Adduct Radical Adduct Radical Addition to Double Bond->Adduct Radical Carbon-centered Radical Carbon-centered Radical H-atom Abstraction->Carbon-centered Radical Water (H2O) Water (H2O) H-atom Abstraction->Water (H2O)

Caption: Reaction pathways for an unsaturated alcohol with an OH radical.

G Experimental Workflow for Relative Rate Kinetics Start Start Introduce Reactants to Smog Chamber Introduce Reactants to Smog Chamber Start->Introduce Reactants to Smog Chamber Generate Oxidant (e.g., OH radical) Generate Oxidant (e.g., OH radical) Introduce Reactants to Smog Chamber->Generate Oxidant (e.g., OH radical) Monitor Concentrations via FTIR Monitor Concentrations via FTIR Generate Oxidant (e.g., OH radical)->Monitor Concentrations via FTIR Plot ln([A]0/[A]t) vs. ln([B]0/[B]t) Plot ln([A]0/[A]t) vs. ln([B]0/[B]t) Monitor Concentrations via FTIR->Plot ln([A]0/[A]t) vs. ln([B]0/[B]t) Calculate Rate Constant Calculate Rate Constant Plot ln([A]0/[A]t) vs. ln([B]0/[B]t)->Calculate Rate Constant Slope = k_A/k_B End End Calculate Rate Constant->End

Caption: Workflow for the relative rate experimental method.

References

A Comparative Analysis of the Acidity of Butan-1-ol and Butan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the acidity of butan-1-ol and butan-2-ol, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Overview of Acidity: Butan-1-ol vs. Butan-2-ol

The acidity of an alcohol is its ability to donate a proton (H⁺) from its hydroxyl (-OH) group. This property is quantified by the pKa value; a lower pKa indicates a stronger acid. Structurally, butan-1-ol is a primary alcohol, while butan-2-ol is a secondary alcohol.[1] This structural difference is the primary determinant of their differing acidities.

Experimental data confirms that butan-1-ol is more acidic than butan-2-ol . This is reflected in their respective pKa values. The lower pKa of butan-1-ol signifies a greater tendency to release its hydroxyl proton compared to butan-2-ol.

Quantitative Acidity Data

The acidity of butan-1-ol and butan-2-ol is summarized by their experimentally determined pKa values.

CompoundStructureClassificationpKa Value
Butan-1-ol CH₃CH₂CH₂CH₂OHPrimary Alcohol16.10
Butan-2-ol CH₃CH(OH)CH₂CH₃Secondary Alcohol17.6

Theoretical Basis for Acidity Difference

The difference in acidity between primary and secondary alcohols in solution is governed by the stability of the corresponding conjugate base (the alkoxide ion) formed upon deprotonation.[2][3] A more stable conjugate base corresponds to a stronger acid.[4] The key factors influencing alkoxide stability are the inductive effect and steric hindrance affecting solvation.

  • Inductive Effect : Alkyl groups are electron-donating.[5] They push electron density towards the negatively charged oxygen of the alkoxide ion, intensifying the negative charge and destabilizing it. Butan-2-ol has two alkyl groups attached to the carbon bearing the hydroxyl group, exerting a stronger destabilizing inductive effect on its conjugate base compared to butan-1-ol, which has only one.[6][7]

  • Solvation and Steric Hindrance : The stability of an alkoxide ion in solution is significantly enhanced by its interaction with solvent molecules (solvation). The conjugate base of butan-2-ol is bulkier and more sterically hindered than the conjugate base of butan-1-ol. This bulkiness impedes the approach of solvent molecules, leading to less effective solvation and reduced stability.[2] Consequently, the equilibrium for the deprotonation of butan-2-ol is less favorable, rendering it a weaker acid.

G cluster_butan1ol Butan-1-ol (Primary) cluster_butan2ol Butan-2-ol (Secondary) B1 Primary Carbon Structure B1_alkoxide Less Hindered Alkoxide B1->B1_alkoxide B1_inductive Weaker Inductive Effect B1->B1_inductive B1_solvation Effective Solvation B1_alkoxide->B1_solvation allows for B1_stability More Stable Conjugate Base B1_inductive->B1_stability B1_solvation->B1_stability B1_acidity Higher Acidity (Lower pKa) B1_stability->B1_acidity B2 Secondary Carbon Structure B2_alkoxide More Hindered Alkoxide B2->B2_alkoxide B2_inductive Stronger Inductive Effect B2->B2_inductive B2_solvation Ineffective Solvation B2_alkoxide->B2_solvation leads to B2_stability Less Stable Conjugate Base B2_inductive->B2_stability B2_solvation->B2_stability B2_acidity Lower Acidity (Higher pKa) B2_stability->B2_acidity

Caption: Factors influencing the acidity of butan-1-ol vs. butan-2-ol.

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa of a weak acid like an alcohol can be determined experimentally using potentiometric titration. The principle relies on the Henderson-Hasselbalch equation, which shows that at the point where the acid is half-neutralized, the pH of the solution is equal to the pKa of the acid.[8]

Apparatus and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4, 7, and 10).

  • Magnetic stirrer and stir bar.

  • Burette (25 mL or 50 mL).

  • Beaker (100 mL or 150 mL).

  • Alcohol sample (e.g., Butan-1-ol).

  • Standardized strong base titrant (e.g., 0.1 M Sodium Hydroxide in a non-aqueous solvent if necessary).

  • Suitable solvent (e.g., deionized water, ethanol-water mixture).

Procedure:

  • Sample Preparation: Accurately measure a known volume or mass of the alcohol and dissolve it in a specific volume of the chosen solvent in the beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized base titrant over the beaker.

  • Initial Measurement: Record the initial pH of the alcohol solution before adding any titrant.

  • Titration: Add the titrant in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Data Analysis:

    • Plot a titration curve with pH on the y-axis and the volume of titrant added on the x-axis.

    • Determine the equivalence point volume (Veq), which is the midpoint of the steepest part of the curve. A first or second derivative plot can be used for higher accuracy.

    • The half-equivalence point volume is Veq / 2.

    • Find the pH on the titration curve that corresponds to the half-equivalence point volume. This pH value is the experimental pKa of the alcohol.

G start Start prep 1. Prepare Alcohol Solution (Known Concentration) start->prep setup 2. Assemble & Calibrate Titration Apparatus (pH meter) prep->setup titrate 3. Titrate with Strong Base (Add Incremental Volumes) setup->titrate record 4. Record pH after each addition titrate->record record->titrate Continue until past equivalence point plot 5. Plot Titration Curve (pH vs. Titrant Volume) record->plot find_veq 6. Determine Equivalence Point (Veq) plot->find_veq find_half_veq 7. Calculate Half-Equivalence Point (Veq / 2) find_veq->find_half_veq determine_pka 8. Find pH at Half-Equivalence Point find_half_veq->determine_pka end Result: pKa Value determine_pka->end

Caption: Experimental workflow for pKa determination via potentiometric titration.

Conclusion

Butan-1-ol is demonstrably a stronger acid than butan-2-ol, as evidenced by its lower pKa value (16.10 vs. 17.6). This difference is fundamentally due to the greater stability of the butan-1-oxide conjugate base. The reduced steric hindrance and weaker electron-donating inductive effect in the primary alkoxide allow for more effective stabilizing solvation compared to the secondary alkoxide derived from butan-2-ol. These principles are crucial for understanding reaction mechanisms and designing chemical syntheses involving alcohols.

References

Isomeric Purity of 1-Buten-2-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical entities is paramount. This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the isomeric purity analysis of 1-Buten-2-ol. We present a comparative overview of their methodologies, performance, and include supporting experimental data to inform your selection of the most suitable technique.

The primary isomeric impurity of concern for this compound is its positional isomer, 3-Buten-2-ol. The subtle structural difference between these two isomers necessitates robust analytical methods for accurate quantification and quality control.

At a Glance: Comparison of Analytical Methods

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/RID)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Quantitative analysis based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.
Typical Stationary Phase Polar capillary columns (e.g., WAX, PEG)Reversed-phase (e.g., C18, C8) or Chiral columnsNot applicable
Common Detector Flame Ionization Detector (FID)UV-Vis or Refractive Index Detector (RID)Not applicable
Sample Requirements Volatile and thermally stableSoluble in mobile phaseSoluble in deuterated solvent
Sensitivity High (ppm levels)Moderate to High (ppm to ppb levels)Lower (typically requires mg of sample)
Resolution of Isomers Good to Excellent, dependent on column and temperature programModerate to Good, dependent on column and mobile phase compositionCan distinguish isomers based on unique chemical shifts, but physical separation is not performed.
Quantitative Accuracy High, with proper calibrationHigh, with proper calibrationHigh, can be a primary ratio method without the need for identical standards.[1]
Analysis Time Relatively fast (10-30 minutes)Can be longer, depending on the separation complexityFast for data acquisition, but sample preparation and data processing can be more involved.

Experimental Protocols and Data

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds like butenols. The choice of a polar stationary phase is crucial for resolving positional isomers.

Experimental Protocol (GC-FID):

  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good peak shape and resolution of alcohols.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector: FID at 250 °C.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol (B129727), isopropanol) to a concentration of approximately 100 µg/mL.

Expected Performance:

ParameterTypical Value
Resolution (Rs) between this compound and 3-Buten-2-ol > 1.5
Limit of Detection (LOD) ~1-10 ppm
Limit of Quantitation (LOQ) ~5-30 ppm
Precision (RSD) < 2%

Note: These are estimated performance characteristics. Actual values may vary depending on the specific instrument, column, and experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC offers versatility for separating a wide range of compounds, including those that are not volatile enough for GC. For butenol (B1619263) isomers, reversed-phase chromatography is a common approach.

Experimental Protocol (RP-HPLC with UV/RID):

  • Instrument: HPLC system with a UV-Vis or Refractive Index Detector (RID).

  • Column: Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile. An isocratic elution with a composition of 80:20 (Water:Acetonitrile) can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detector:

    • UV-Vis: Wavelength set to a low value (e.g., 205 nm) as butenols have weak UV absorbance.

    • RID: Used if UV detection is not sensitive enough.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Performance:

ParameterTypical Value
Resolution (Rs) between this compound and 3-Buten-2-ol > 1.2
Limit of Detection (LOD) ~10-50 ppm (UV), ~50-200 ppm (RID)
Limit of Quantitation (LOQ) ~30-150 ppm (UV), ~150-600 ppm (RID)
Precision (RSD) < 3%

Note: These are estimated performance characteristics. Actual values may vary depending on the specific instrument, column, and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can provide highly accurate purity and isomeric ratio information without the need for a specific reference standard for each isomer.[1][2]

Experimental Protocol (¹H-qNMR):

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, Methanol-d₄).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).[3]

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the distinct signals corresponding to each isomer and the internal standard.

    • Calculate the concentration and isomeric purity based on the integral values, the number of protons for each signal, the molecular weights, and the weights of the sample and internal standard.

Expected Performance:

ParameterTypical Value
Distinguishable Signals Unique chemical shifts for protons in each isomer allow for differentiation.
Quantitative Accuracy High, with uncertainty typically < 1%.
Precision (RSD) < 1%
Sensitivity Lower, typically requires mg quantities of sample.

¹H NMR Spectral Data:

  • This compound: Protons adjacent to the double bond and hydroxyl group will have characteristic chemical shifts. The vinyl protons will appear in the downfield region (around 5-6 ppm), while the methyl and methylene (B1212753) protons will be more upfield.

  • 3-Buten-2-ol: The terminal vinyl protons will also be in the 5-6 ppm region, but the methine proton adjacent to the hydroxyl group will have a distinct chemical shift and coupling pattern compared to the methylene protons in this compound.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the typical workflows for each technique.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Polar Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Isomers Integration->Quantification

Figure 1. Gas Chromatography (GC-FID) experimental workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/RID Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on Reversed-Phase Column Injection->Separation Detection UV/RID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Isomers Integration->Quantification

Figure 2. High-Performance Liquid Chromatography (HPLC) workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample & Internal Standard Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Acquisition Acquire ¹H-NMR Spectrum Dissolution->Acquisition Processing Process Spectrum (Phase, Baseline) Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Purity/ Isomer Ratio Integration->Calculation

Figure 3. Quantitative NMR (qNMR) experimental workflow.

Conclusion

The choice of analytical technique for the isomeric purity analysis of this compound depends on the specific requirements of the analysis.

  • GC-FID is an excellent choice for routine quality control due to its high resolution, sensitivity, and relatively fast analysis time for these volatile isomers.

  • HPLC-UV/RID provides a viable alternative, particularly when dealing with less volatile impurities or when a GC is not available. Method development may be required to achieve optimal separation.

  • qNMR stands out for its high accuracy and its ability to provide quantitative results without the need for an identical reference standard for the impurity. It is an ideal method for the certification of reference materials and for definitive purity assessments, although it is less sensitive than chromatographic methods.

For comprehensive characterization and method validation, a combination of these techniques is often employed. For example, GC or HPLC can be used for routine purity checks, while NMR can be used to confirm the identity of impurities and for the accurate quantification of the main component and its isomers.

References

Comparative Guide to the Cross-Reactivity of 1-Buten-2-ol with Various Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-buten-2-ol with a range of common and specialized reagents. Due to the limited availability of direct experimental data for this compound, this guide also includes relevant data for its constitutional isomer, 2-buten-1-ol, to offer a broader perspective on the reactivity of butenol (B1619263) isomers. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key reactions are provided.

Introduction to this compound Reactivity

This compound is a secondary allylic alcohol, a structural motif that bestows it with unique reactivity. The presence of a hydroxyl group on a carbon adjacent to a double bond allows for a variety of transformations, including oxidation, reduction, substitution, and addition reactions. The interplay between the alcohol and alkene functionalities dictates the outcome of its reactions with different reagents.

Comparison of Reactivity and Product Yields

The following table summarizes the available experimental data on the cross-reactivity of butenols with various reagents. It is important to note that specific data for this compound is scarce in the literature, and therefore, data for 2-buten-1-ol is included for comparative purposes.

Reagent/ReactionSubstrateProductYield (%)Reaction Conditions
Epoxidation 2-Buten-1-ol2,3-Epoxy-1-butanol93%30% H₂O₂ (1:1 mole ratio), 0.1% TS-1 catalyst, 80% MeOH, 60°C, 1 atm, 60 min[1]
Oxidation 2-Buten-1-olBut-2-enalNot specifiedPyridinium chlorochromate (PCC)

Key Reaction Classes and Experimental Protocols

This section details the methodologies for key reactions involving allylic alcohols, providing a foundation for experimental design.

Epoxidation

Epoxidation of the double bond in allylic alcohols is a common and useful transformation. The directing effect of the hydroxyl group can influence the stereoselectivity of the reaction.

Experimental Protocol: Epoxidation of 2-Buten-1-ol with Hydrogen Peroxide and TS-1 Catalyst [1]

Materials:

  • 2-Buten-1-ol

  • 30% Hydrogen peroxide (H₂O₂)

  • Titanium silicalite-1 (TS-1) catalyst

  • Methanol (MeOH)

Procedure:

  • In a reaction vessel equipped with a stirrer and temperature control, dissolve 2-buten-1-ol in 80% aqueous methanol.

  • Add 0.1% by weight of the TS-1 catalyst to the solution.

  • While stirring, add a 1:1 molar ratio of 30% hydrogen peroxide to 2-buten-1-ol.

  • Pressurize the vessel to 1 atm and heat the reaction mixture to 60°C.

  • Maintain these conditions for 60 minutes.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • The product, 2,3-epoxy-1-butanol, can be isolated and purified using standard techniques such as distillation or chromatography.

Logical Workflow for Epoxidation:

EpoxidationWorkflow Substrate 2-Buten-1-ol in 80% MeOH Reaction Reaction at 60°C, 1 atm for 60 min Substrate->Reaction Catalyst TS-1 Catalyst (0.1%) Catalyst->Reaction Reagent 30% H₂O₂ (1:1 mol ratio) Reagent->Reaction Filtration Catalyst Filtration Reaction->Filtration Product 2,3-Epoxy-1-butanol Filtration->Product

Workflow for the epoxidation of 2-buten-1-ol.
Oxidation

The oxidation of allylic alcohols can yield either α,β-unsaturated aldehydes or ketones, depending on the substitution pattern of the alcohol and the oxidant used. Mild oxidizing agents are often employed to avoid over-oxidation or reaction with the double bond.

Conceptual Experimental Protocol: Oxidation of this compound with Pyridinium Chlorochromate (PCC)

Materials:

Procedure:

  • Suspend PCC in anhydrous dichloromethane in a reaction flask under an inert atmosphere.

  • Add a solution of this compound in dichloromethane dropwise to the stirred suspension at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a non-polar solvent like hexane (B92381) and filter through a pad of silica gel to remove chromium residues.

  • Evaporate the solvent from the filtrate to yield the crude product, 1-buten-2-one.

  • Purify the product by distillation or column chromatography if necessary.

Signaling Pathway for Oxidation:

OxidationPathway 1_Buten_2_ol This compound Chromate_Ester Chromate Ester Intermediate 1_Buten_2_ol->Chromate_Ester Reaction with PCC PCC PCC 1_Buten_2_one 1-Buten-2-one Chromate_Ester->1_Buten_2_one [3,3]-Sigmatropic Rearrangement

Mechanism of this compound oxidation with PCC.
Reduction

Reduction of this compound can proceed via two main pathways: reduction of the double bond to yield butan-2-ol, or reduction of the hydroxyl group (less common). Catalytic hydrogenation is typically employed to reduce the alkene functionality.

Conceptual Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst

  • Ethanol (B145695) or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the excess hydrogen and filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product, butan-2-ol.

  • Purify by distillation if necessary.

Workflow for Catalytic Hydrogenation:

HydrogenationWorkflow Substrate This compound in Ethanol Reaction Hydrogenation Substrate->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Reagent H₂ Gas Reagent->Reaction Filtration Catalyst Filtration Reaction->Filtration Product Butan-2-ol Filtration->Product

Workflow for the catalytic hydrogenation of this compound.

Conclusion

The reactivity of this compound is characteristic of an allylic alcohol, with the potential for a variety of chemical transformations. While specific experimental data for this compound remains limited in publicly accessible literature, the provided protocols and comparative data for its isomer offer a valuable starting point for researchers. Further experimental investigation is warranted to fully characterize the cross-reactivity of this compound with a broader range of reagents and to establish optimized reaction conditions for the synthesis of its derivatives.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-Buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 1-Buten-2-ol, a valuable chiral building block in organic synthesis. The efficiency of different methodologies is objectively assessed based on experimental data, including reaction yield, purity, and conditions. Detailed experimental protocols for key synthetic pathways are provided to support the practical application of this information in a research and development setting.

Executive Summary

The synthesis of this compound can be approached through several distinct chemical transformations. This guide focuses on three primary routes: the reaction of a vinyl Grignard reagent with acetaldehyde (B116499), the base-catalyzed isomerization of 1,2-epoxybutane (B156178), and the Wittig reaction. Each method presents a unique profile of advantages and disadvantages concerning yield, reaction conditions, and operational complexity. The Grignard reaction of vinylmagnesium bromide with acetaldehyde stands out as a potentially high-yielding and straightforward approach. The isomerization of 1,2-epoxybutane offers a pathway from a readily available starting material, while the Wittig reaction provides a classic method for carbon-carbon double bond formation.

Data Summary

The following table summarizes the quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Synthetic Route Starting Materials Reagents & Catalyst Reaction Time Temperature (°C) Yield (%) Purity (%) Key Considerations
Grignard Reaction Vinylmagnesium bromide, AcetaldehydeDiethyl ether (solvent)30 min-40 to RT~98 (estimated)>95 (typical)Requires strictly anhydrous conditions; exothermic reaction.
Isomerization 1,2-EpoxybutaneStrong base (e.g., lithium diisopropylamide)Not specifiedNot specifiedNot specifiedNot specifiedRequires preparation of a strong, non-nucleophilic base.
Wittig Reaction Ethyltriphenylphosphonium bromide, Formaldehyde (B43269)Strong base (e.g., n-BuLi), THF (solvent)Not specified0 to RTNot specifiedNot specifiedRequires preparation of the ylide using a strong base; formation of triphenylphosphine (B44618) oxide byproduct.

Note: Data for the Isomerization and Wittig reaction routes are not yet fully available in the literature for this specific product and represent areas for further experimental investigation.

Experimental Protocols

Route 1: Grignard Reaction of Vinylmagnesium Bromide with Acetaldehyde

This protocol is adapted from a similar synthesis of a secondary alcohol using a Grignard reagent and an aldehyde, which demonstrated a high yield.

Materials:

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of vinylmagnesium bromide in anhydrous THF.

  • The solution is cooled to -40 °C using a dry ice/acetonitrile bath.

  • A solution of acetaldehyde in anhydrous THF is added dropwise from the dropping funnel to the stirred Grignard reagent solution.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -40 °C.

  • The reaction is quenched by pouring the mixture into a rapidly stirred, saturated aqueous solution of ammonium chloride at room temperature.

  • The phases are separated, and the aqueous layer is extracted twice with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Expected Yield: Based on analogous reactions, a yield of approximately 98% can be anticipated.[1]

Safety and Environmental Considerations:

  • Grignard reagents are highly reactive with water and protic solvents, necessitating the use of anhydrous conditions.[2] The reaction is exothermic and requires careful temperature control to prevent runaway reactions.[3]

  • Diethyl ether and THF are highly flammable solvents.[4]

  • The primary waste product is magnesium salts, which are generally considered to have low environmental toxicity.

Route 2: Base-Catalyzed Isomerization of 1,2-Epoxybutane

The isomerization of epoxides to allylic alcohols is a known transformation, typically requiring a strong, non-nucleophilic base.

Conceptual Protocol:

  • A solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is prepared in an anhydrous aprotic solvent like THF at low temperature.

  • 1,2-Epoxybutane is added dropwise to the cooled base solution.

  • The reaction is stirred for a specified period, monitoring the conversion of the starting material.

  • The reaction is quenched with a proton source, such as water or a saturated aqueous ammonium chloride solution.

  • The product is extracted with an organic solvent and purified by distillation or chromatography.

Note: Specific experimental conditions, including reaction time, temperature, and yield for the synthesis of this compound via this method, require further experimental determination.

Safety and Environmental Considerations:

  • Strong bases like LDA are highly reactive and moisture-sensitive.

  • The synthesis of 1,2-epoxybutane, the starting material, often involves petroleum-derived products and can generate hazardous byproducts.[5] However, modern epoxidation methods can be highly selective.[6] The disposal of epoxy-containing waste should be handled properly.[5][7][8][9][10]

Route 3: Wittig Reaction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides.[11][12][13][14]

Conceptual Protocol:

  • Ylide Formation: Ethyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF. A strong base, such as n-butyllithium, is added to deprotonate the phosphonium salt and form the corresponding ylide.

  • Reaction with Formaldehyde: The ylide solution is typically cooled, and formaldehyde (or its trimer, trioxane) is added.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

  • The reaction is worked up by adding water and extracting the product with an organic solvent.

  • The main byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.

Safety and Environmental Considerations:

  • Strong bases like n-butyllithium are pyrophoric and require careful handling under an inert atmosphere.

  • The Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can be a challenge to separate from the desired product and represents a significant waste stream.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes cluster_grignard Grignard Reaction cluster_isomerization Isomerization cluster_wittig Wittig Reaction Vinylmagnesium\nbromide Vinylmagnesium bromide 1-Buten-2-ol_G This compound Vinylmagnesium\nbromide->1-Buten-2-ol_G Acetaldehyde 1,2-Epoxybutane 1,2-Epoxybutane 1-Buten-2-ol_I This compound 1,2-Epoxybutane->1-Buten-2-ol_I Strong Base Ethyltriphenylphosphonium\nbromide Ethyltriphenylphosphonium bromide Ylide Ylide Ethyltriphenylphosphonium\nbromide->Ylide Strong Base 1-Buten-2-ol_W This compound Ylide->1-Buten-2-ol_W Formaldehyde

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow_Grignard start Start reagents Mix Vinylmagnesium bromide and Acetaldehyde in THF at -40°C start->reagents reaction Stir for 30 minutes reagents->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extract with Diethyl Ether quench->extraction drying Dry with MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product

Caption: Experimental workflow for the Grignard synthesis.

References

Safety Operating Guide

Navigating the Disposal of 1-Buten-2-ol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-Buten-2-ol, ensuring a secure working environment and minimizing environmental impact.

Important Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is synthesized from the SDS of its close isomers, including 2-Buten-1-ol, cis-2-Buten-1-ol, and sec-Butanol. It is imperative to treat this compound with the same level of caution as these related flammable and hazardous compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Hazard Profile

This compound is anticipated to be a flammable liquid and vapor, posing significant health and safety risks if handled improperly. The primary hazards, based on its isomers, are summarized below.

Hazard Classification Summary

Hazard ClassificationDescriptionGHS Code
Flammable LiquidFlammable liquid and vapor.H226
Acute Toxicity (Oral)May be harmful if swallowed.H302
Skin Corrosion/IrritationMay cause skin irritation.H315
Eye Damage/IrritationMay cause serious eye irritation.H319
STOT - Single ExposureMay cause respiratory irritation.H335

This table summarizes the primary hazard classifications based on the Globally Harmonized System (GHS) for isomers of this compound.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: If working in an area with inadequate ventilation, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail from initial collection to final removal by a licensed waste management service.

Step 1: Waste Segregation and Collection
  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's EHS department. Incompatible materials can lead to dangerous chemical reactions.

  • Select an Appropriate Container: Use a clean, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid to prevent the escape of vapors.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms (e.g., "Ignitable").

  • Transfer: Carefully pour the waste into the designated container, avoiding splashes or spills. If necessary, use a funnel. All equipment used during this process, such as funnels and beakers, must be properly decontaminated or disposed of as hazardous waste.

Step 2: Secure Storage of Waste Container
  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation. This area should be away from heat, sparks, and open flames.

  • Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure the waste container and any transfer equipment are properly bonded and grounded.[1]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment unit to prevent the spread of material in case of a leak.

Step 3: Final Disposal
  • Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood.[2]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste container.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.

  • Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.[1]

  • Ventilate the Area: If it is safe to do so, increase ventilation in the spill area.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spilled liquid.[1]

  • Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container using non-sparking tools.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Label and Dispose: Label the container with the contents and dispose of it as hazardous waste according to the protocol outlined above.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Initial Assessment: - Identify Hazards - Don PPE B Waste Segregation: - Use Designated Container - Avoid Mixing Waste A->B F Spill Occurs A->F C Proper Labeling: - 'Hazardous Waste' - Chemical Name & Hazards B->C D Secure Storage: - Cool, Ventilated Area - Grounded Container C->D E Professional Disposal: - Contact EHS - Arrange for Pickup D->E F->B No G Spill Response: - Eliminate Ignition Sources - Contain & Absorb F->G Yes G->B

References

Essential Safety and Operational Guide for Handling 1-Buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and handling procedures for 1-Buten-2-ol to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. Adherence to these guidelines is paramount for minimizing exposure risks and ensuring safe disposal of hazardous materials.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against the chemical hazards associated with this compound, which is a flammable liquid and can cause skin, eye, and respiratory irritation.[1][2][3] The following table summarizes the recommended PPE for handling this substance.

Protection Type Recommended Equipment Specifications and Remarks
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[4][5]Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant splash hazard.[4]
Hand Protection Chemical-resistant gloves.[4][5]Based on data for structurally similar chemicals, butyl rubber or Viton® gloves are recommended for prolonged contact.[4] Nitrile gloves may offer splash protection but are not suitable for immersion.[4] Always inspect gloves for signs of degradation or punctures before use.[4]
Skin and Body Protection Flame-retardant and chemically impervious lab coat or apron.[2][4]Wear appropriate protective clothing to prevent skin exposure.[4][5] Closed-toe shoes are mandatory.[4]
Respiratory Protection Use in a well-ventilated area is required.[2][6] A NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or when vapors/aerosols are generated.[2][7]Work should be conducted inside a certified chemical fume hood.[4]

Experimental Protocols

1. Donning PPE:

A systematic approach to putting on PPE is crucial to ensure complete protection.

  • Hand Hygiene: Start by washing and drying your hands thoroughly.

  • Gown/Lab Coat: Put on the flame-retardant and chemically impervious lab coat or gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): If the risk assessment indicates the need for a respirator, perform a seal check to ensure it fits correctly.

  • Eye and Face Protection: Put on the safety goggles or face shield. Adjust for a snug fit.

  • Gloves: Select the appropriate chemical-resistant gloves and inspect them for any damage. Pull the gloves on, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

2. Doffing PPE:

The removal of PPE should be done carefully to avoid contaminating yourself.

  • Gloves: Remove gloves first. Using a gloved hand, peel off the first glove from the cuff towards the fingertips. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves.

  • Gown/Lab Coat: Unfasten the gown or lab coat. Peel it away from your body, turning it inside out as you remove it. Avoid touching the exterior of the garment.

  • Eye and Face Protection: Remove the face shield or goggles from the back of your head.

  • Respiratory Protection (if worn): Remove the respirator from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

3. Disposal of Contaminated PPE:

Proper disposal of used PPE is critical to prevent environmental contamination and accidental exposure.

  • Segregation: All disposable PPE, including gloves, gowns, and any other contaminated items, must be segregated as hazardous waste.

  • Containerization: Place all contaminated PPE in a designated, leak-proof, and clearly labeled hazardous waste container.[8]

  • Disposal: The hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][8] Do not mix with other types of waste.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_start cluster_end start Start: Handling This compound assess_splash Potential for Splash/Spray? start->assess_splash assess_ventilation Adequate Ventilation (Fume Hood)? start->assess_ventilation assess_contact Potential for Skin Contact? start->assess_contact eye_protection Wear Safety Goggles (EN 166 / NIOSH) assess_splash->eye_protection face_shield Add Face Shield assess_splash->face_shield Yes respirator Use NIOSH/MSHA Approved Respirator assess_ventilation->respirator gloves Wear Chemical-Resistant Gloves (Butyl/Viton) assess_contact->gloves lab_coat Wear Flame-Retardant, Chemically Impervious Lab Coat assess_contact->lab_coat end_point Proceed with Handling

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.